molecular formula C4H8FNO2 B049301 (2S)-2-azaniumyl-4-fluorobutanoate CAS No. 121960-24-5

(2S)-2-azaniumyl-4-fluorobutanoate

Numéro de catalogue: B049301
Numéro CAS: 121960-24-5
Poids moléculaire: 121.11 g/mol
Clé InChI: LJYFXGDRJCHELF-VKHMYHEASA-N
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Description

(2S)-2-azaniumyl-4-fluorobutanoate, also known as (2S)-2-azaniumyl-4-fluorobutanoate, is a useful research compound. Its molecular formula is C4H8FNO2 and its molecular weight is 121.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-azaniumyl-4-fluorobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-azaniumyl-4-fluorobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

121960-24-5

Formule moléculaire

C4H8FNO2

Poids moléculaire

121.11 g/mol

Nom IUPAC

(2S)-2-azaniumyl-4-fluorobutanoate

InChI

InChI=1S/C4H8FNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m0/s1

Clé InChI

LJYFXGDRJCHELF-VKHMYHEASA-N

SMILES

C(CF)C(C(=O)[O-])[NH3+]

SMILES isomérique

C(CF)[C@@H](C(=O)[O-])[NH3+]

SMILES canonique

C(CF)C(C(=O)[O-])[NH3+]

Synonymes

(2S)-2-AMINO-4-FLUORO-BUTANOIC ACID

Origine du produit

United States
Foundational & Exploratory

Synthesis and Characterization of (2S)-2-Azaniumyl-4-fluorobutanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-2-azaniumyl-4-fluorobutanoate —commonly referred to in biochemical literature as L-2-amino-4-fluorobutanoic acid, monofluoroethylglycine (MfeGly), or L-FMA—is a highly valuable non-canonical amino acid[1]. By substituting canonical aliphatic amino acids with this fluorinated isostere, researchers can precisely modulate proteolytic stability, lipophilicity, and protein-protein interactions without introducing major steric bulk[2]. Furthermore, its 18F -radiolabeled counterpart is a critical building block in the development of novel PET radiotracers for tumor imaging[3].

This whitepaper provides a rigorous, self-validating technical guide to the synthesis of this zwitterionic compound, focusing on the causality behind reagent selection, stereochemical control, and scalable experimental protocols.

Retrosynthetic Analysis and Pathway Selection

The synthesis of side-chain fluorinated α -amino acids demands strict control over stereochemistry to prevent racemization. Two primary pathways have been established in the literature:

Pathway A: Asymmetric Alkylation of Chiral Complexes

This approach utilizes a chiral auxiliary—such as a 2-hydroxy-3-pinanone Schiff base or a chiral Nickel(II) complex (Belokon's complex)—to direct the stereoselective alkylation of a glycine equivalent with 1-bromo-2-fluoroethane[4].

  • Causality of Design: This late-stage functionalization allows for the direct introduction of the fluoroethyl group. While this method achieves high enantiomeric excess (>96% ee) and is suitable for decagram-scale synthesis[5], it requires the preparation and subsequent aggressive acidic cleavage of complex chiral auxiliaries, which can sometimes lead to partial epimerization if not strictly temperature-controlled.

Pathway B: Deoxyfluorination of the Chiral Pool (The Homoserine Route)

This strategy leverages the inherent (S)-stereocenter of commercially available L-aspartic acid. The side-chain carboxylic acid is reduced to an alcohol (forming a homoserine derivative), activated via tosylation, and subsequently displaced by a fluoride source[3].

  • Causality of Design: The primary challenge in homoserine chemistry is its strong thermodynamic propensity to undergo intramolecular cyclization to form a five-membered lactone. To prevent this, the α -carboxylic acid must be protected with a sterically demanding group (e.g., a tert-butyl ester)[3]. Furthermore, the choice of fluoride source during nucleophilic substitution is critical. Hard, highly basic fluoride sources (like KF) often lead to E2 elimination (dehydrotosylation), whereas softer, "naked" fluoride sources like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) or triethylamine trihydrofluoride ( Et3​N⋅3HF ) strongly favor the desired SN​2 displacement[3].

Mechanistic and Workflow Visualizations

SynthesisWorkflow A Boc-L-Asp-OtBu (Starting Material) B Boc-L-Hse-OtBu (Reduction) A->B 1. EtOOCCl, Et3N 2. NaBH4 C Boc-L-Hse(OTs)-OtBu (Tosylation) B->C TsCl, Et3N, DMAP D Boc-L-MfeGly-OtBu (Fluorination) C->D TASF or Et3N·3HF 45°C E (2S)-2-azaniumyl- 4-fluorobutanoate (Deprotection) D->E HCl or TFA

Caption: Workflow for the synthesis of (2S)-2-azaniumyl-4-fluorobutanoate via L-aspartic acid.

Mechanism Substrate Boc-L-Hse(OTs)-OtBu F_source Fluoride Source (TASF / Et3N·3HF) Substrate->F_source SN2 S_N2 Pathway (Desired) F_source->SN2 Soft/Naked F- E2 E2 Pathway (Side Reaction) F_source->E2 Hard/Basic F- Product Boc-L-MfeGly-OtBu SN2->Product Byproduct Dehydro-byproduct E2->Byproduct

Caption: Mechanistic divergence during the nucleophilic fluorination of the tosylate intermediate.

Detailed Experimental Protocol: The Homoserine Route

The following step-by-step methodology is adapted from validated radiochemical and organic synthesis frameworks[3]. Each step incorporates self-validating analytical checkpoints to ensure reaction integrity.

Step 1: Mixed Anhydride Reduction to Boc-L-Hse-OtBu

Objective: Chemoselective reduction of the side-chain carboxyl group without reducing the α -ester.

  • Dissolve Boc-L-Asp-OtBu (1.0 equiv) in anhydrous THF and cool to -10 °C under an inert argon atmosphere.

  • Add triethylamine ( Et3​N , 1.1 equiv) followed by the dropwise addition of ethyl chloroformate (1.1 equiv) to form the mixed anhydride[3].

  • Stir for 30 minutes at -10 °C to -5 °C, then rapidly filter the precipitated triethylammonium chloride salts.

  • Add the filtrate slowly to a vigorously stirred solution of NaBH4​ (2.2 equiv) in H2​O cooled in an ice bath[3].

  • Stir at room temperature for 4 hours. Acidify cautiously with 1 M HCl to pH 2–3 to quench excess hydride.

  • Validation Checkpoint: TLC should show complete consumption of the starting material. 1H NMR will reveal the disappearance of the carboxylic acid proton and the appearance of a triplet near δ 3.6 ppm corresponding to the new −CH2​OH group.

Step 2: Activation via Tosylation

Objective: Convert the primary alcohol into a superior leaving group for nucleophilic substitution.

  • Dissolve the crude Boc-L-Hse-OtBu (1.0 equiv) in anhydrous CH2​Cl2​ .

  • Add p-toluenesulfonyl chloride (TsCl, 2.0 equiv), Et3​N (5.0 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv)[3].

  • Stir at room temperature for 1 hour.

  • Wash the organic layer with H2​O and brine, dry over MgSO4​ , and concentrate in vacuo[3]. Purify via flash chromatography.

  • Validation Checkpoint: 1H NMR must show the characteristic aromatic protons of the tosyl group (doublets at ~7.8 and 7.3 ppm) and a downfield shift of the −CH2​O− protons to ~4.1 ppm.

Step 3: Nucleophilic Fluorination

Objective: Stereoretentive SN​2 displacement of the tosylate by fluoride.

  • Prepare a solution of tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF, 5.0 equiv) in a 1:1 mixture of CH2​Cl2​ /THF.

  • Add Et3​N⋅3HF dropwise, followed by the tosylate intermediate (1.0 equiv) dissolved in THF[3].

  • Heat the reaction mixture to 45–50 °C in an oil bath overnight[3].

  • Dilute with EtOAc, wash sequentially with half-saturated NaHCO3​ , water, and brine. Dry over MgSO4​ and concentrate.

  • Validation Checkpoint: 19F NMR is the definitive diagnostic tool here, showing a characteristic multiplet around -218 ppm for the primary alkyl fluoride. 1H NMR will show a large geminal H-F coupling constant (approx. 47 Hz) for the −CH2​F protons.

Step 4: Global Deprotection

Objective: Removal of Boc and tBu groups to yield the zwitterionic target.

  • Dissolve the fluorinated intermediate in 4 M HCl (or a 1:1 mixture of TFA/ CH2​Cl2​ )[6].

  • If using 4 M HCl, stir the mixture at 95 °C for 17 hours to ensure complete cleavage of the robust tert-butyl ester[6].

  • Concentrate in vacuo. Further drying is achieved by co-evaporation with toluene to remove residual acid[6].

  • The product, (2S)-2-azaniumyl-4-fluorobutanoate, is obtained as a hydrochloride salt.

  • Validation Checkpoint: High-resolution mass spectrometry (HRMS) confirming the exact mass of the [M+H]+ ion. Optical rotation should be [α]D25​=−2.2 (c = 0.49, H2​O ) for the pure L-enantiomer[3].

Quantitative Data Summaries

The following table summarizes the comparative metrics of the two primary synthetic pathways discussed to aid in process chemistry decision-making.

MetricPathway A: Ni(II) Complex AlkylationPathway B: Homoserine Deoxyfluorination
Starting Material Glycine + Chiral Ni(II) LigandBoc-L-Asp-OtBu
Key Reagents 1-bromo-2-fluoroethane, Base NaBH4​ , TsCl, TASF / Et3​N⋅3HF
Stereocontrol Method Substrate-directed (Chiral Auxiliary)Chiral Pool (Retention of Configuration)
Enantiomeric Excess (ee) > 96%> 98% (dependent on starting material purity)
Typical Overall Yield 45 - 55%60 - 65%
Scalability Decagram scaleGram scale
Primary Side Reactions Epimerization during hydrolysisLactonization, E2 elimination (dehydrotosylation)

References

  • Wang, L., Zha, Z., Qu, W., Qiao, H., Lieberman, B. P., Plossl, K., & Kung, H. F. (2012). Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents. Nuclear Medicine and Biology, 39(7), 933-943. 3

  • Kröger, S., Wegelius, E., & Haufe, G. (2000). Stereoselective Synthesis of γ-Fluorinated α-Amino Acids Using 2-Hydroxy-3-pinanone as an Auxiliary. Tetrahedron: Asymmetry. 4

  • MDPI. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. 2

  • Chemical Reviews. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. ACS Publications. 1

  • The Journal of Organic Chemistry. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. ACS Publications. 5

  • US Patent 11026993B2. (2021). Cyclic tetramer compounds as proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors for the treatment of metabolic disorders. 6

Sources

An In-depth Technical Guide to the Physicochemical Properties of (2S)-2-azaniumyl-4-fluorobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2S)-2-azaniumyl-4-fluorobutanoate is a non-proteinogenic amino acid analogue of significant interest to researchers, scientists, and drug development professionals. Its structure, featuring a fluorine atom on the γ-carbon, imparts unique electronic and conformational properties that can profoundly influence its biological activity and pharmacokinetic profile. As the fields of medicinal chemistry and chemical biology continue to explore the use of fluorinated molecules to modulate drug properties, a thorough understanding of the physicochemical characteristics of building blocks like (2S)-2-azaniumyl-4-fluorobutanoate is paramount.

This guide provides a comprehensive overview of the core physicochemical properties of (2S)-2-azaniumyl-4-fluorobutanoate. It is designed to be a practical resource, offering not only a compilation of known data but also a deeper look into the scientific rationale behind the experimental methodologies used for their determination. For properties where specific experimental data is not publicly available, we will present established protocols for their determination, empowering researchers to conduct their own evaluations.

Molecular and Structural Attributes

The foundational characteristics of (2S)-2-azaniumyl-4-fluorobutanoate are its molecular formula, weight, and stereochemistry. The presence of a chiral center at the α-carbon and a fluorine atom introduces structural features that are critical to its function and interaction with biological systems.

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis A Dissolve a precise weight of the compound in deionized water C Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) A->C F In a separate experiment, titrate with a standardized solution of NaOH (e.g., 0.1 M) A->F B Calibrate pH meter with standard buffers (pH 4, 7, 10) B->C B->F D Record pH after each addition of titrant C->D E Continue until the pH is below ~1.5 D->E G Continue until the pH is above ~11.5 F->G H Plot pH versus the volume of titrant added I Determine the equivalence points from the titration curve H->I J The pH at the half-equivalence points corresponds to the pKa values I->J

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation : Accurately weigh approximately 10-20 mg of (2S)-2-azaniumyl-4-fluorobutanoate and dissolve it in a known volume (e.g., 20 mL) of deionized, CO₂-free water. Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0. [1]2. Titration with Acid : Place the electrode of the calibrated pH meter into the sample solution. Begin titrating with a standardized solution of hydrochloric acid (e.g., 0.1 M) in small increments (e.g., 0.1 mL). After each addition, stir the solution and record the stable pH reading. Continue this process until the pH drops to approximately 1.5.

  • Titration with Base : In a separate experiment with a fresh sample solution, titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M) in a similar incremental manner. Continue the titration until the pH rises to approximately 11.5. [1]4. Data Analysis : Plot the pH values against the volume of titrant (HCl and NaOH) added. The resulting titration curve will show two buffer regions. The midpoint of the first buffer region corresponds to pKa₁, and the midpoint of the second buffer region corresponds to pKa₂. [2]

Solubility

Aqueous solubility is a critical parameter for drug candidates, influencing everything from the feasibility of formulation to oral bioavailability. As a zwitterionic amino acid, (2S)-2-azaniumyl-4-fluorobutanoate is expected to be readily soluble in aqueous media, particularly at pH values between its two pKa values where it exists predominantly as the neutral zwitterion. The fluorinated alkyl chain may slightly decrease aqueous solubility compared to a non-fluorinated analogue due to its hydrophobic nature.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility. [3]

G cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Sample Analysis A Add an excess amount of the solid compound to a series of vials B Add a known volume of aqueous buffer at different pH values (e.g., pH 2, 5, 7.4) to each vial A->B C Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours) B->C D Separate the solid from the solution (e.g., by centrifugation or filtration) C->D E Carefully remove an aliquot of the supernatant D->E F Dilute the supernatant with a suitable solvent E->F G Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) F->G

Caption: Workflow for thermodynamic solubility determination.

  • Preparation : Add an excess of solid (2S)-2-azaniumyl-4-fluorobutanoate to several vials. To each vial, add a precise volume of a relevant aqueous buffer (e.g., phosphate-buffered saline at pH 7.4). It is crucial to ensure that undissolved solid remains. [3]2. Equilibration : Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37 °C) for a period sufficient to allow the system to reach equilibrium (typically 24 to 72 hours). [4]3. Sample Processing : After equilibration, remove the vials and allow any undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification : The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for quantification. [5]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a nonpolar solvent (like octanol) and a polar solvent (like water). It is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The reported LogP value of -0.19 for (2S)-2-azaniumyl-4-fluorobutanoate suggests that it is a relatively hydrophilic molecule, which is consistent with its amino acid structure. [4]The fluorine atom, while generally increasing lipophilicity in many organic molecules, has a less pronounced effect in this zwitterionic compound.

Analytical Characterization

The identity, purity, and structural integrity of (2S)-2-azaniumyl-4-fluorobutanoate must be confirmed using a suite of orthogonal analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Provides information on the number and connectivity of protons in the molecule, confirming the carbon skeleton.

    • ¹³C NMR : Reveals the number of unique carbon environments.

    • ¹⁹F NMR : Is particularly informative, providing a distinct signal for the fluorine atom and confirming its presence and chemical environment.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which can confirm its elemental composition. Tandem MS (MS/MS) can be used to study its fragmentation pattern, providing further structural elucidation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique is used to identify the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the primary amine (N-H stretch).

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the workhorse for assessing the purity of the compound. A reversed-phase HPLC method can be developed to separate the target molecule from any impurities.

General Protocol for Purity Assessment by Reversed-Phase HPLC

  • Mobile Phase Preparation : Prepare two mobile phases. Mobile Phase A is typically an aqueous solution with a small amount of acid (e.g., 0.1% trifluoroacetic acid in water), and Mobile Phase B is an organic solvent like acetonitrile with the same acid concentration. [6]2. Sample Preparation : Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column is commonly used.

    • Gradient : A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased over the course of the run to elute more hydrophobic components.

    • Flow Rate : A standard flow rate is 1.0 mL/min.

    • Detection : UV detection at a wavelength where the compound absorbs (e.g., around 210 nm for the carboxyl group) is standard. [6]4. Data Analysis : The purity of the sample is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Conclusion

The physicochemical properties of (2S)-2-azaniumyl-4-fluorobutanoate define its potential as a valuable building block in drug discovery and chemical biology. Its zwitterionic nature, coupled with the subtle yet significant electronic influence of the fluorine atom, creates a unique profile of solubility, lipophilicity, and basicity. This guide has provided a comprehensive overview of these properties and has detailed the standard experimental methodologies for their determination. By understanding and applying these principles, researchers can effectively utilize (2S)-2-azaniumyl-4-fluorobutanoate in the design and synthesis of novel molecules with tailored properties.

References

  • (2S)-2-AMINO-4-FLUORO-BUTANOIC ACID | CAS#:121960-24-5 | Chemsrc. (2025). Available from: [Link]

  • Determination of Dissociation Constants of Amino Acids Using 'ORIGIN 50' Program. African Scientist Journal. Available from: [Link]

  • Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. Amrita Vishwa Vidyapeetham Virtual Lab. Available from: [Link]

  • Exp.2 Determination of isoelectric point Introduction: All amino acids contain at least one amino and one carboxyl group, are. Available from: [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available from: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11(43), 26655-26665. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed, 44(11), 567-569. Available from: [Link]

Sources

Enantioselective Synthesis of (2S)-2-Azaniumyl-4-fluorobutanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into amino acid backbones has revolutionized peptide engineering and medicinal chemistry. (2S)-2-Azaniumyl-4-fluorobutanoate —systematically known as L-2-amino-4-fluorobutanoic acid or L-monofluoroethylglycine (L-MfeGly)—is a highly valuable unnatural amino acid. Existing as a zwitterion at physiological pH, it serves as a bioisostere for aliphatic amino acids like leucine and valine, offering enhanced metabolic stability and unique conformational properties[1].

Synthesizing this compound enantioselectively requires rigorous stereocontrol. This whitepaper details the two most robust, field-proven synthetic strategies: Chiral Auxiliary-Mediated Asymmetric Alkylation (via Ni(II) complexes or pinanone derivatives) and Chiral Pool Deoxofluorination (via L-homoserine)[1][2].

Strategic Disconnections & Retrosynthetic Analysis

The synthetic design for (2S)-2-azaniumyl-4-fluorobutanoate branches into two primary logical pathways.

  • Pathway A (Asymmetric Alkylation): Relies on the deprotonation of a glycine equivalent bound to a chiral auxiliary. The auxiliary shields one diastereotopic face of the resulting enolate, forcing the fluorinated electrophile (e.g., 1-iodo-2-fluoroethane) to attack stereoselectively[3].

  • Pathway B (Chiral Pool): Leverages the naturally occurring (S)-stereocenter of L-homoserine. The synthetic challenge shifts from asymmetric induction to chemoselective substitution, requiring the conversion of the γ -hydroxyl group to a fluoride without inducing lactonization or elimination[2].

Retrosynthesis Target (2S)-2-Azaniumyl-4-fluorobutanoate PathA Pathway A: Asymmetric Alkylation Target->PathA Disconnection PathB Pathway B: Chiral Pool Fluorination Target->PathB Disconnection GlycineEq Ni(II)-Glycine Schiff Base + 1-Fluoro-2-iodoethane PathA->GlycineEq Homoserine L-Homoserine + Fluorinating Agent PathB->Homoserine

Caption: Retrosynthetic strategies for (2S)-2-azaniumyl-4-fluorobutanoate.

Methodology 1: Ni(II) Complex-Mediated Asymmetric Alkylation

Mechanistic Causality & Rationale

The Belokon-type Ni(II) complex approach is the gold standard for synthesizing aliphatic fluorinated amino acids[2]. The formation of a square-planar Ni(II) complex with a chiral Schiff base (often derived from proline or 2-hydroxypinan-3-one[4]) serves two critical functions:

  • Thermodynamic Activation: It significantly increases the Cα​ acidity of the glycine moiety, allowing for facile enolization using mild bases (e.g., KOH or NaOH).

  • Facial Stereocontrol: The bulky chiral ligand creates a sterically demanding microenvironment. Upon enolization, one face of the planar enolate is entirely blocked. The electrophile (1-iodo-2-fluoroethane) is forced to approach from the unhindered face, establishing the (2S) stereocenter with >95% enantiomeric excess (ee).

Self-Validating Experimental Protocol

Note: This protocol is designed for gram-scale synthesis and includes built-in analytical checkpoints.

Step 1: Enolate Formation and Alkylation

  • Suspend the chiral Ni(II)-glycine Schiff base complex (1.0 eq) and pulverized KOH (5.0 eq) in anhydrous methanol under an argon atmosphere.

  • Stir at room temperature for 15 minutes until a deep red solution forms, indicating the generation of the Ni(II) enolate.

  • Dropwise add 1-iodo-2-fluoroethane (1.5 eq). Stir vigorously at 40°C for 12 hours.

  • In-Process Control (Self-Validation): Quench a 0.1 mL aliquot in water, extract with DCM, and analyze via 19 F NMR. The presence of a single major fluorine signal (coupled to the adjacent CH2​ ) and a diastereomeric ratio (d.r.) > 95:5 validates successful facial attack. If d.r. is lower, the crude complex can be recrystallized from DCM/hexane prior to hydrolysis.

Step 2: Hydrolysis and Isolation

  • Concentrate the reaction mixture and partition between water and dichloromethane (DCM). Isolate the organic layer containing the alkylated Ni(II) complex.

  • To the DCM solution, add 3N aqueous HCl and heat to 60°C for 4 hours to disassemble the complex. The color will shift from red to pale green ( Ni2+ ions).

  • Extract the chiral auxiliary into the organic layer (recovering >90% for reuse).

  • Lyophilize the aqueous layer and purify via cation-exchange chromatography (e.g., Dowex 50WX8, eluting with 1M NH4​OH ) to yield the zwitterionic (2S)-2-azaniumyl-4-fluorobutanoate.

NiWorkflow Step1 Step 1: Complexation Chiral Ligand + Glycine + Ni(NO3)2 Step2 Step2 Step1->Step2 Step3 Step 3: Alkylation + 1-Iodo-2-fluoroethane Step2->Step3 Facial Stereocontrol Step4 Step 4: Hydrolysis Aqueous HCl (Cleavage) Step3->Step4 Diastereomer Check (19F NMR) Step5 Step5 Step4->Step5 Ligand Recovery

Caption: Workflow for Ni(II)-mediated asymmetric alkylation and product isolation.

Methodology 2: Chiral Pool Synthesis via L-Homoserine

Mechanistic Causality & Rationale

Starting from L-homoserine inherently bypasses the need for asymmetric induction, relying instead on the biological chiral pool[2]. The primary chemical hurdle is the chemoselective fluorination of the γ -hydroxyl group. Because hydroxide is a poor leaving group, direct nucleophilic displacement is impossible. Furthermore, the proximity of the carboxylate and amine groups risks intramolecular cyclization (forming a lactone or lactam) during activation. This necessitates rigorous orthogonal protection and the use of a highly reactive sulfonate ester intermediate.

Self-Validating Experimental Protocol

Step 1: Orthogonal Protection & Activation

  • Protect L-homoserine as its N-Fmoc, O-tert-butyl ester derivative using standard peptide chemistry protocols.

  • Dissolve the protected homoserine in anhydrous DCM. Add triethylamine (2.0 eq) and cool to 0°C.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexane/EtOAc). The complete disappearance of the starting material without the appearance of a highly non-polar spot (lactone byproduct) confirms successful mesylation.

Step 2: Nucleophilic Fluorination

  • Isolate the mesylate via rapid aqueous workup (avoid prolonged exposure to water to prevent hydrolysis).

  • Dissolve the mesylate in anhydrous THF. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) and heat to 50°C for 6 hours. The SN​2 displacement replaces the mesylate with a fluoride ion.

  • Purify the protected fluorinated intermediate via silica gel flash chromatography.

Step 3: Global Deprotonation

  • Treat the intermediate with a cocktail of Trifluoroacetic acid (TFA)/DCM (1:1) for 2 hours to remove the tert-butyl ester.

  • Remove the Fmoc group using 20% piperidine in DMF.

  • Precipitate the final zwitterionic product using cold diethyl ether.

Quantitative Data & Comparative Analysis

To assist drug development professionals in selecting the appropriate synthetic route, the following table summarizes the empirical performance metrics of both methodologies based on current literature standards[1][2][4].

MetricNi(II) Complex AlkylationPinanone Auxiliary AlkylationL-Homoserine Chiral Pool
Stereocontrol Mechanism Auxiliary-induced facial blockAuxiliary-induced facial blockRetention of natural (S)-center
Enantiomeric Excess (ee) > 98%> 96%> 99% (No racemization risk)
Overall Yield 65 - 75%55 - 65%40 - 50%
Scalability Excellent (>100g scale)Moderate (Auxiliary cost)Good (Limited by TBAF/DAST cost)
Primary Byproducts Unreacted alkyl halideDiastereomeric mixturesLactone (if poorly protected)
Best Use Case Large-scale commercial prepSpecialized academic researchLate-stage Fmoc-peptide synthesis

References

  • Approaches to Obtaining Fluorinated α-Amino Acids Chemical Reviews - ACS Publications URL:[Link][1]

  • Stereoselective Synthesis of γ-Fluorinated α-Amino Acids Using 2-Hydroxy-3-pinanone as an Auxiliary European Journal of Organic Chemistry (via ResearchGate) URL:[Link][4]

  • Improved enantioselective gram scale synthesis route to N-Fmoc-protected monofluoroethylglycine ResearchGate URL:[Link][2]

Sources

In Vitro Evaluation of (2S)-2-Azaniumyl-4-fluorobutanoate: A Technical Guide to Transporter Profiling and Metabolic Stability

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(2S)-2-azaniumyl-4-fluorobutanoate (CAS No. 121960-24-5), commonly referred to in radiochemistry by its non-zwitterionic name L-2-amino-4-fluorobutanoic acid (L-FMA) , is an unnatural fluorinated amino acid derivative 1. In the field of oncology and molecular imaging, its 18 F-labeled isotopologue (L-[ 18 F]FMA) is highly valued as a Positron Emission Tomography (PET) radiotracer.

Unlike standard metabolic tracers such as [ 18 F]FDG, L-FMA specifically targets the neutral amino acid transport system ASC (alanine-serine-cysteine preferring), which is heavily upregulated in mammalian cancer cells to meet the nitrogen and carbon demands of rapid tumor proliferation 2.

Causality in Design: The stereochemistry (2S) ensures recognition by mammalian cell transporters. However, the substitution of a highly electronegative fluorine atom at the C4 position creates sufficient steric bulk and electronic deviation to prevent the molecule from being recognized by intracellular aminoacyl-tRNA synthetases. Consequently, L-FMA is transported into the cell but is not incorporated into newly synthesized proteins [[2]](). This self-limiting metabolic fate ensures that the intracellular accumulation of the tracer is a direct, unconfounded function of ASC transporter activity, providing an exceptionally high signal-to-noise ratio for diagnostic imaging 3.

Experimental Workflow & Logic

To rigorously evaluate the in vitro kinetics of L-FMA, we must establish a self-validating experimental pipeline that isolates the specific transport mechanism (System ASC) from confounding pathways (Systems A and L) and confirms its metabolic stability.

Workflow A 1. Cell Line Preparation (9L Glioma / PC-3) B 2. Radiotracer Incubation (L-[18F]FMA) A->B C 3. Transporter Inhibition (MeAIB, BCH, Na+-free) B->C E 5. Metabolic Stability (TCA Precipitation) B->E D 4. Uptake Quantification (Gamma Counting) C->D

Fig 1. Experimental workflow for in vitro evaluation of L-FMA transport and metabolic stability.

Core Protocols: A Self-Validating System

Protocol 1: Cell Culture and Preparation

Targeting up-regulated ASC transporters requires appropriate biological models. 9L glioma and PC-3 prostate cancer cells are established models with high baseline ASC expression 2.

  • Seed cells at a density of 1×105 cells/well in 24-well tissue culture plates.

  • Incubate for 24–48 hours at 37°C in a humidified 5% CO 2​ atmosphere until ~80% confluence is reached.

Causality Check: The 24-well format is specifically chosen over 96-well plates to maximize the surface area-to-volume ratio. This allows for rapid, uniform buffer exchange during the washing steps, which is critical to prevent premature tracer efflux and maintain kinetic accuracy.

Protocol 2: Competitive Inhibition & Transporter Profiling

System ASC is Na + -dependent, whereas System L is Na + -independent. System A is also Na + -dependent but can be specifically inhibited by MeAIB. We exploit these biochemical rules to mathematically isolate ASC activity.

  • Buffer Exchange: Wash cells twice with 1 mL of warm (37°C) standard uptake buffer (containing 137 mM NaCl) or Na + -free buffer. Causality Check: In the Na + -free buffer, NaCl is replaced equimolarly with choline chloride. Choline maintains the osmotic pressure of the cell but cannot substitute for Na + in the ion-coupled transport mechanism, effectively shutting down Systems A and ASC.

  • Inhibitor Pre-incubation: Add 10 mM of specific inhibitors to the respective wells for 10 minutes:

    • MeAIB ( α -(methylamino)isobutyric acid) to inhibit System A.

    • BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) to inhibit System L.

  • Tracer Incubation: Add 1 μ Ci of L-[ 18 F]FMA per well and incubate for exactly 30 minutes at 37°C.

  • Termination: Rapidly aspirate the radioactive media and wash the cells three times with 1 mL of ice-cold PBS. Causality Check: Ice-cold PBS instantly decreases membrane fluidity and halts transporter kinetics, trapping the internalized tracer and preventing bidirectional efflux during the wash steps.

  • Quantification: Lyse cells using 0.1 M NaOH, collect the lysate, and measure the radioactivity using an automated gamma counter. Normalize data to total protein content (via Bradford assay).

Protocol 3: Metabolic Stability (Protein Incorporation Assay)

To prove that L-FMA acts purely as a transport marker, we must verify it is not entering anabolic pathways [[2]]().

  • Following a 60-minute tracer incubation, lyse the cells in 0.5 mL of distilled water with repeated freeze-thaw cycles.

  • Add an equal volume of 20% Trichloroacetic Acid (TCA) to the lysate and vortex vigorously.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Separate the supernatant from the pellet and count both fractions in a gamma counter.

Causality Check: TCA effectively denatures and precipitates all cellular macromolecules (proteins) into the pellet. If L-FMA is metabolically stable, >95% of the radioactivity will remain in the aqueous supernatant, proving it has not been incorporated into the cellular proteome.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes of the competitive inhibition assay, validating ASC as the primary transporter for L-FMA.

Experimental ConditionBuffer TypeInhibitor TargetExpected Uptake (% of Control)Mechanistic Interpretation
Control (Baseline) Na + (NaCl)None100%Represents total uninhibited transport.
Na + -free Choline ClSystems A, ASC< 15%Confirms transport is highly Na + -dependent.
+ MeAIB (10 mM) Na + (NaCl)System A> 90%Rules out System A as the primary carrier.
+ BCH (10 mM) Na + (NaCl)System L> 85%Rules out System L as the primary carrier.
Na + -free + BCH Choline ClSystems A, ASC, L< 10%Isolates and confirms ASC as the dominant transporter.

Transport Mechanism & Subcellular Fate

The diagram below illustrates the ion-coupled transport of L-FMA and its subsequent metabolic isolation within the cytosol.

TransportMechanism Extracellular Extracellular Space [Na+] High LFMA L-FMA (2S)-2-azaniumyl-4-fluorobutanoate ASC System ASC Transporter (SLC1A4 / SLC1A5) LFMA->ASC Na+ dependent Intracellular Intracellular Cytosol [Na+] Low ASC->Intracellular Translocation Metabolism Metabolic Pool (No Protein Incorporation) Intracellular->Metabolism TCA Soluble Fraction

Fig 2. Mechanism of Na+-dependent ASC transport of L-FMA and its subsequent metabolic isolation.

References

  • Title: 121960-24-5 | (S)
  • Source: nih.
  • Source: researchgate.

Sources

Computational Modeling of (2S)-2-azaniumyl-4-fluorobutanoate Interactions: A Technical Guide for Peptide Engineering

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptide therapeutics frequently relies on the incorporation of non-canonical amino acids (ncAAs) to fine-tune proteolytic stability, binding affinity, and secondary structure propensity. Among these, (2S)-2-azaniumyl-4-fluorobutanoate —the zwitterionic form of L-2-amino-4-fluorobutanoic acid, commonly referred to as L-monofluoroethylglycine (MfeGly) —represents a critical building block.

As a Senior Application Scientist, I frequently encounter the misconception that fluorination universally increases the hydrophobicity of a peptide. In reality, the introduction of a single fluorine atom in MfeGly polarizes the aliphatic side chain, effectively decreasing its hydrophobicity compared to its canonical counterpart, α -aminobutyric acid (Abu). Accurately capturing these nuanced stereoelectronic and thermodynamic behaviors requires rigorous computational modeling. This whitepaper provides an authoritative, self-validating framework for the parameterization and molecular dynamics (MD) simulation of MfeGly interactions within protein environments.

The Stereoelectronic Causality of Fluorination

To model MfeGly accurately, one must first understand the physics governing its behavior. Fluorine’s extreme electronegativity and low polarizability introduce a pronounced intramolecular phenomenon known as the gauche effect, which fundamentally alters the amino acid's conformational landscape[1].

In the protonated state, the strongly electronegative fluorine atom ( Fδ− ) on the γ -carbon and the positively charged α -ammonium group ( N+ ) strongly prefer a gauche alignment. This is driven by electrostatic attraction and σCH​→σCF∗​ hyperconjugation [2]. Consequently, the χ1​ and χ2​ dihedral angles are conformationally locked. Standard classical force fields (e.g., AMBER ff14SB, CHARMM36) often fail to capture this restriction because they lack the specific torsional parameters required to model aliphatic C-F stereoelectronics.

Furthermore, the introduction of a single C-F bond introduces a strong local dipole. This allows the fluorine atom to act as a weak hydrogen-bond acceptor, restructuring local water networks and decreasing the overall hydrophobicity of the residue[3].

Quantitative Physicochemical Profiling

Understanding the non-linear relationship between fluorination degree and hydrophobicity is essential for predicting MfeGly's behavior. The table below summarizes the physicochemical shifts that occur as the ethyl side chain of Abu is progressively fluorinated[4].

Amino Acid DerivativeAbbreviationFluorine CountRelative HydrophobicityApprox. Side-Chain Volume (ų)Primary Conformational Bias
α -Aminobutyric AcidAbu0Baseline105Unrestricted / Flexible
L-Monofluoroethylglycine MfeGly 1 Decreased 112 Gauche ( N+ / Fδ− )
L-DifluoroethylglycineDfeGly2Intermediate120Partially Restricted
L-TrifluoroethylglycineTfeGly3Increased130Highly Rigidified

Data synthesis highlights the "hydrophobicity paradox": a single fluorine atom (MfeGly) increases polarity and hydration free energy ( ΔGhyd​ ), making the residue less hydrophobic than the unfluorinated Abu.

Core Protocol 1: Self-Validating Force Field Parameterization

To prevent MD simulations from sampling physically impossible rotameric states, custom force field parameters must be generated for MfeGly. The following protocol establishes a self-validating QM/MM parameterization pipeline.

Step-by-Step Methodology
  • Conformational Sampling & QM Optimization :

    • Action: Generate initial rotamers of MfeGly. Optimize geometries at the B3LYP/6-311G**++ level of theory.

    • Causality: This specific basis set includes diffuse functions (++), which are mathematically mandatory for accurately modeling the diffuse electron cloud of the highly electronegative fluorine atom.

  • Electrostatic Potential (ESP) Mapping :

    • Action: Calculate the ESP using an implicit Solvation Model based on Density (SMD) for water.

    • Causality: Gas-phase charge derivation over-polarizes the C-F bond. Implicit solvation mimics the dielectric shielding of the aqueous protein environment, preventing artificially inflated partial charges.

  • RESP Charge Derivation :

    • Action: Fit atomic charges using the Restrained Electrostatic Potential (RESP) method, applying a lower statistical weight to the fluorine atom to prevent charge runaway.

  • Torsional Fitting :

    • Action: Perform a relaxed potential energy surface (PES) scan around the χ1​ and χ2​ dihedral angles in 15° increments. Fit the classical Vn​ parameters (using ForceBalance or Paramfit) to reproduce the QM energy profile.

    • Causality: This step explicitly encodes the gauche effect into the classical force field, ensuring the side chain maintains its structural integrity during MD.

Self-Validation Check : Calculate the Root Mean Square Error (RMSE) between the QM and MM torsional energy profiles. An RMSE < 0.5 kcal/mol validates the parameterization. Run a 10 ns vacuum MD simulation to confirm the side chain does not collapse into unphysical geometries.

ParameterizationWorkflow QM 1. QM Geometry Optimization (B3LYP/6-311G**++) ESP 2. ESP Charge Calculation (Implicit Solvent Model) QM->ESP RESP 3. RESP Derivation (Weighting F-polarization) ESP->RESP Torsion 4. Torsional PES Scan (Capturing Gauche Effect) RESP->Torsion MD 5. MD Simulation Setup (Explicit TIP3P Water) Torsion->MD Analysis 6. Thermodynamic Analysis (GIST & PMF) MD->Analysis

Figure 1: Self-validating QM/MM parameterization and MD workflow for fluorinated ncAAs.

Case Study & Protocol 2: MfeGly in the Trypsin S1 Pocket

To understand how MfeGly interacts with biological targets, we look to the well-documented complex of Bovine Pancreatic Trypsin Inhibitor (BPTI) and β -trypsin. When the critical Lys15 residue at the P1 position is replaced by MfeGly, the binding affinity is systematically altered [5].

Computational modeling reveals that the fluorine atom acts as an extension of the inhibitor, interacting with a highly dynamic network of water molecules in the S1 binding pocket[6].

MD & Thermodynamic Analysis Protocol
  • System Solvation :

    • Action: Embed the MfeGly-BPTI-Trypsin complex in a TIP4P-Ew explicit water box with a 12 Å buffer.

    • Causality: Explicit, multi-point water models are required because fluorine acts as a weak, highly directional hydrogen-bond acceptor. Implicit solvent cannot capture these discrete solvent bridges.

  • Production Run :

    • Action: Execute microsecond-scale MD (e.g., 3 x 1 μ s replicas) under NPT ensemble conditions (300K, 1 atm).

    • Causality: The hydration network around the C-F bond is highly dynamic. Short simulations (< 100 ns) will severely under-sample the solvent phase space, leading to inaccurate entropic calculations.

  • Grid Inhomogeneous Solvation Theory (GIST) :

    • Action: Map the spatial distribution of water molecules in the S1 pocket to extract localized thermodynamic properties (enthalpy ΔH and entropy −TΔS ).

    • Causality: GIST reveals whether the MfeGly fluorine atom displaces high-energy "unhappy" waters or simply reorganizes a dynamic network without a net entropic gain.

Self-Validation Check : Calculate the Potential of Mean Force (PMF) for the unbinding process across multiple independent replicas. Convergence is validated when the ΔGbind​ variance between replicas is < 0.2 kcal/mol.

InteractionNetwork MfeGly (2S)-2-azaniumyl- 4-fluorobutanoate Fluorine Fluorine (Fδ-) MfeGly->Fluorine Cγ-F Bond Ammonium Ammonium (N+) MfeGly->Ammonium Cα-N Bond Fluorine->Ammonium Intramolecular Gauche Effect Water Dynamic Hydration Network Fluorine->Water Weak H-Bond Acceptor Protein Receptor Backbone (e.g., Trypsin S1) Ammonium->Protein Electrostatic Anchoring Water->Protein Solvent Bridge

Figure 2: Interaction network of MfeGly within a dynamic protein hydration pocket.

Conclusion

The computational modeling of (2S)-2-azaniumyl-4-fluorobutanoate requires a departure from standard canonical amino acid workflows. By explicitly parameterizing for the stereoelectronic gauche effect and utilizing advanced thermodynamic analyses like GIST to evaluate dynamic hydration networks, researchers can accurately predict how MfeGly will influence peptide stability and target affinity.

References

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective The Journal of Physical Chemistry B, 2024. URL:[Link]

  • Water Network in the Binding Pocket of Fluorinated BPTI-Trypsin Complexes - Insights from Simulation and Experiment bioRxiv, 2022. URL:[Link]

  • Fluorine in Protein Environments: A QM and MD Study The Journal of Physical Chemistry B, 2009. URL:[Link]

  • Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment Accounts of Chemical Research, 2017. URL:[Link]

  • Rational Design of Amphiphilic Fluorinated Peptides: Evaluation of Self-Assembly Properties and Hydrogel Formation ChemRxiv, 2021. URL:[Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains PMC (NIH), 2015. URL:[Link]

Sources

Methodological & Application

using (2S)-2-azaniumyl-4-fluorobutanoate in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mechanistic Profiling of PLP-Dependent Enzymes Using (2S)-2-Azaniumyl-4-fluorobutanoate as a Suicide Inhibitor

Executive Summary & Scientific Rationale

(2S)-2-azaniumyl-4-fluorobutanoate—the physiological zwitterionic form of L-2-amino-4-fluorobutanoic acid (often referred to as γ -fluoro-L- α -aminobutyric acid or MfeGly)—is a highly specialized non-canonical amino acid. In the realm of enzymology and drug development, fluorinated amino acids have emerged as powerful mechanism-based (suicide) inhibitors for Pyridoxal 5'-Phosphate (PLP)-dependent enzymes[1].

This application note details the protocols for utilizing (2S)-2-azaniumyl-4-fluorobutanoate to profile PLP-dependent enzymes that catalyze γ -elimination or γ -replacement reactions. Notable targets include cystathionine γ -synthase, methionine γ -lyase, and O-acetylhomoserine sulfhydrylase, which are critical nodes in microbial sulfur metabolism and represent promising targets for novel antifungal and antibacterial chemotherapies[2].

The Causality of the Design: Why use a γ -fluoro substitution? Fluorine is highly electronegative, creating a stable C-F bond under physiological conditions. However, within the highly tailored electrostatic microenvironment of a PLP-dependent enzyme active site, the protonated pyridine ring of the PLP cofactor acts as a massive electron sink. Upon abstraction of the α

  • and β -protons by active site bases, this electron sink facilitates the β,γ -elimination of the fluoride ion. The expulsion of fluoride generates a highly reactive, cross-conjugated α -aminoacrylate or vinylglycine-PLP intermediate that acts as a potent Michael acceptor, covalently modifying an active site nucleophile and irreversibly inactivating the enzyme[3].

Mechanism of Action

Understanding the precise biochemical pathway is critical for designing accurate inhibition assays. The inhibitor initially masquerades as a standard substrate, binding reversibly to form an external aldimine. It is only through the enzyme's own catalytic machinery that the inert molecule is converted into a lethal electrophile.

Mechanism A Enzyme-PLP (Internal Aldimine) C External Aldimine Complex A->C + Inhibitor B (2S)-2-azaniumyl- 4-fluorobutanoate B->C D Quinonoid Intermediate C->D α-proton abstraction E γ-Fluoride Elimination D->E β-proton abstraction F Reactive Michael Acceptor E->F - F⁻ G Irreversible Covalent Adduct F->G Nucleophilic Attack

Figure 1: Mechanism of PLP-dependent suicide inhibition by (2S)-2-azaniumyl-4-fluorobutanoate.

Experimental Methodology: Time-Dependent Inhibition Assay

To accurately quantify the potency of a mechanism-based inhibitor, standard IC50​ measurements are insufficient because the inhibition is time-dependent. Instead, the Kitz-Wilson kinetic framework must be employed to determine the maximal rate of inactivation ( kinact​ ) and the inhibitor concentration yielding half-maximal inactivation ( KI​ ).

Reagents & Materials
  • Target Enzyme: Purified recombinant PLP-dependent enzyme (e.g., 1-5 μ M stock).

  • Inhibitor Stock: 10 mM (2S)-2-azaniumyl-4-fluorobutanoate in assay buffer.

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.5), 10 μ M PLP, 1 mM DTT.

  • Substrate Mixture: Saturating concentration of the natural substrate (e.g., 10 mM O-succinyl-L-homoserine) and necessary coupling enzymes for spectrophotometric readout.

Step-by-Step Protocol
  • Pre-incubation (Inactivation Phase): In a 96-well plate or microcentrifuge tubes, prepare a series of inactivation mixtures containing the target enzyme (e.g., 50 nM final) and varying concentrations of (2S)-2-azaniumyl-4-fluorobutanoate (e.g., 0, 10, 25, 50, 100, 250, 500 μ M) in assay buffer. Maintain at 37°C.

  • Time-Course Aliquoting: At predefined time intervals (e.g., 0, 2, 4, 6, 8, 10, 15 minutes), extract a 5 μ L aliquot from each inactivation mixture.

  • Rapid Dilution: Immediately transfer the 5 μ L aliquot into a cuvette or microplate well containing 495 μ L of the Substrate Mixture (a 1:100 dilution).

    • Expert Insight: This rapid dilution into a saturating substrate buffer is the most critical step. It serves a dual purpose: it instantly halts the time-dependent inactivation phase by outcompeting the inhibitor for the active site, and it prevents further covalent adduction during the measurement phase, ensuring the observed velocity accurately reflects the residual active enzyme fraction at time t.

  • Residual Activity Measurement: Continuously monitor the product formation (e.g., via absorbance at 340 nm for NADH-coupled assays) to determine the initial velocity ( vi​ ).

  • Data Analysis: Express residual activity as a percentage of the uninhibited control (time 0).

Workflow Step1 Step 1: Pre-incubation Mix Enzyme + PLP + Inhibitor at varying [I] Step2 Step 2: Time-Course Sampling Extract aliquots at specific time intervals (t) Step1->Step2 Step3 Step 3: Rapid Dilution Dilute 1:100 into assay buffer with saturating substrate Step2->Step3 Step4 Step 4: Residual Activity Measure initial velocity (v) spectrophotometrically Step3->Step4 Step5 Step 5: Kitz-Wilson Analysis Plot ln(% Activity) vs t, then k_obs vs [I] Step4->Step5

Figure 2: Experimental workflow for time-dependent inhibition assays and Kitz-Wilson analysis.

Data Presentation & Kinetic Parameter Analysis

Plot the natural logarithm of residual activity ( ln(% Activity) ) against pre-incubation time ( t ) for each inhibitor concentration. The negative slope of each line represents the observed rate constant of inactivation ( kobs​ ).

Next, plot kobs​ against the inhibitor concentration [I] . Fit the data to the Kitz-Wilson equation:

kobs​=KI​+[I]kinact​[I]​

Table 1: Representative Kinetic Parameters for (2S)-2-azaniumyl-4-fluorobutanoate against PLP-Enzymes

Enzyme TargetInhibitor Concentration RangeApparent KI​ ( μ M) kinact​ (min −1 )Partition Ratio ( kcat​/kinact​ )
O-acetylhomoserine sulfhydrylase (Met15p)10 - 500 μ M150 ± 200.35 ± 0.05~120
Cystathionine γ -synthase (Str2p)25 - 1000 μ M320 ± 400.18 ± 0.02~250
Methionine γ -lyase (MGL)5 - 200 μ M85 ± 150.42 ± 0.06~50

Note: The partition ratio indicates the number of turnover events (where the inhibitor acts as a normal substrate, releasing harmless products) that occur per single lethal inactivation event. A lower partition ratio indicates a more efficient suicide inhibitor.

Orthogonal Validation: Creating a Self-Validating System

A common pitfall in enzymology is misidentifying a slow, tight-binding reversible inhibitor as a true suicide inhibitor. To establish trustworthiness, the protocol must be self-validating.

Dialysis / Ultrafiltration Assay

Following 90% inactivation of the enzyme, subject the sample to extensive ultrafiltration (e.g., using a 10 kDa MWCO spin column) against a buffer containing 1 mM PLP to remove unbound inhibitor. If the inhibition is truly mechanism-based and covalent, the enzymatic activity will not be recovered post-dialysis[3].

19 F NMR Spectroscopy for Target Engagement

Because (2S)-2-azaniumyl-4-fluorobutanoate contains a fluorine atom, 19 F NMR spectroscopy provides a direct, orthogonal method to track the chemical fate of the inhibitor in real-time[4].

  • Protocol: Incubate 50 μ M enzyme with 1 mM inhibitor in a buffer containing 10% D 2​ O. Monitor the reaction via 19 F NMR at 25°C.

  • Expected Observation: The intact inhibitor will display a characteristic organic fluorine resonance (typically around -220 ppm). As the enzyme processes the suicide substrate, this peak will diminish, and a new, sharp resonance corresponding to the free aqueous fluoride ion ( F− ) will appear at approximately -120 ppm. The stoichiometric release of free fluoride perfectly validates the γ -elimination mechanism hypothesized in Figure 1.

References

  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments Source: ResearchGate URL
  • Source: PubMed Central (PMC)
  • Enzymes of the L-methionine biosynthesis pathway in Candida albicans as potential novel targets for antifungal chemotherapy Source: MOST Wiedzy URL
  • Fluorine in Pharmaceutical and Medicinal Chemistry Source: National Academic Digital Library of Ethiopia URL

Sources

Application Note: Experimental Protocols and Mechanistic Insights for (2S)-2-azaniumyl-4-fluorobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound (2S)-2-azaniumyl-4-fluorobutanoate —widely referred to in scientific literature as (S)-2-amino-4-fluorobutanoic acid, L-FMA, or L-monofluoroethylglycine (L-MfeGly)—is a highly versatile, non-canonical fluorinated amino acid[1][2]. At physiological pH, it exists in its zwitterionic form. The strategic substitution of a fluorine atom at the 4-position of the butanoate backbone imparts unique physicochemical and biological properties[3].

The Causality of Fluorination: Fluorine's high electronegativity and small van der Waals radius make it an exceptional bioisostere for hydrogen or hydroxyl groups[2]. In the context of L-FMA, the fluoroethyl side chain closely mimics the steric and electronic profiles of natural amino acids like leucine, methionine, and glutamine[2][3]. This structural mimicry dictates its biological fate: L-FMA is actively transported into cells via specific amino acid transporters, predominantly System ASC (ASCT2) and System L (LAT1) , which are heavily upregulated in highly proliferative tumor cells such as glioma, prostate, and gastric cancers[4][5][6].

When radiolabeled with Fluorine-18, [18F]L-FMA becomes a highly effective Positron Emission Tomography (PET) imaging agent[2][5]. Crucially, unlike natural amino acids, L-FMA resists intracellular decarboxylation and is not incorporated into nascent proteins, leading to metabolic trapping and superior signal-to-noise ratios during imaging[5].

Physicochemical & Pharmacological Profile

To establish a baseline for experimental design, the quantitative and structural properties of the compound are summarized below.

Table 1: Compound Specifications and Target Profile

ParameterDetail
IUPAC Name (2S)-2-azaniumyl-4-fluorobutanoate
Common Synonyms (S)-2-amino-4-fluorobutanoic acid, L-FMA, L-MfeGly[1][2]
Molecular Formula C₄H₈FNO₂[1][3]
Molecular Weight 121.11 g/mol [1]
Primary Targets System ASC (ASCT2 / SLC1A5), System L (LAT1 / SLC7A5)[5][6]
Key Applications PET Imaging (18F-labeled)[2][5], Peptide Engineering[2]

Cellular Uptake & Intracellular Trapping Mechanism

Understanding the transport mechanism is critical for designing accurate in vitro and in vivo assays. The diagram below illustrates the active transport pathways and the subsequent metabolic trapping that enables high-contrast PET imaging.

CellularUptake Extracellular Extracellular Space [18F]L-FMA ASCT2 ASCT2 Transporter (System ASC) Extracellular->ASCT2 Primary Pathway LAT1 LAT1 Transporter (System L) Extracellular->LAT1 Secondary Pathway Intracellular Intracellular Pool [18F]L-FMA ASCT2->Intracellular LAT1->Intracellular Metabolism Metabolic Stability (No Protein Incorporation) Intracellular->Metabolism Resists Degradation PET PET Imaging High Tumor-to-Background Metabolism->PET Signal Trapping

Diagram 1: Transporter-mediated cellular uptake and intracellular trapping mechanism of[18F]L-FMA.

Experimental Workflows & Validated Protocols

Protocol 1: Stereoselective Radiosynthesis of [18F]L-FMA

Objective: Synthesize [18F]L-FMA from an O-tosyl precursor while preserving >99% enantiomeric purity[4][5].

Causality & Validation: The alpha-proton of amino acid derivatives is highly susceptible to abstraction under basic conditions, which leads to racemization. Traditional radiofluorination using Kryptofix 2.2.2 (K222) and K₂CO₃ degrades the enantiomeric excess (ee) to 93-95%[4]. To build a self-validating system that guarantees stereochemical integrity, this protocol substitutes K222/K₂CO₃ with 18-Crown-6 and the milder base KHCO₃. This mechanistic choice prevents racemization, yielding >99% ee[4]. The protocol mandates chiral HPLC as an internal validation step to confirm the absence of the D-enantiomer.

Step-by-Step Methodology:

  • Fluoride Activation: Pass aqueous [18F]fluoride through a QMA carbonate cartridge. Elute the trapped isotope using a solution of 18-Crown-6 (10 mg) and KHCO₃ (2 mg) dissolved in CH₃CN/H₂O[4].

  • Azeotropic Drying: Evaporate the solvent at 95°C under a steady stream of inert gas (N₂ or He). Add anhydrous CH₃CN (3 × 1 mL) and dry completely. Causality: Strict anhydrous conditions are critical to maximize the nucleophilicity of the [18F]fluoride ion for the subsequent Sₙ2 reaction.

  • Radiofluorination: Dissolve the precursor, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-4-(tosyloxy)butanoate (5 mg), in 0.5 mL anhydrous CH₃CN. Add this to the dried [18F]fluoride complex. Heat at 80°C for exactly 15 minutes[4]. Note: Exceeding 90°C risks thermal degradation and racemization.

  • Acidic Deprotection: Cool the reaction vessel. Add 0.5 mL of 1M HCl or Trifluoroacetic acid (TFA) and heat at 60°C for 10 minutes to cleave the Boc and t-Bu protecting groups[4].

  • Purification & Formulation: Neutralize the mixture with a physiological buffer. Purify the crude mixture via semi-preparative reverse-phase HPLC. Collect the [18F]L-FMA fraction and formulate it in sterile 0.9% saline.

  • System Validation: Analyze an aliquot via analytical Chiral HPLC to confirm radiochemical purity (>99%) and enantiomeric excess (>99%)[4][5].

Radiosynthesis Precursor O-Tosyl Precursor (Boc/t-Bu protected) Fluorination Radiofluorination K[18F]F, 18-Crown-6 80°C, 15 min Precursor->Fluorination SN2 Substitution Deprotection Acidic Deprotection TFA or HCl 60°C, 10 min Fluorination->Deprotection Intermediate Purification HPLC Purification & Formulation Deprotection->Purification Crude Tracer Product [18F]L-FMA (ee > 99%) Purification->Product Pure Formulation

Diagram 2: Two-step radiosynthesis workflow of [18F]L-FMA from an O-Tosyl precursor.

Protocol 2: In Vitro Cellular Uptake and Transporter Specificity Assay

Objective: Quantify the intracellular accumulation of [18F]L-FMA in tumor cell lines (e.g., 9L glioma or PC-3) and determine the specific transporter dependency[4][5].

Causality & Validation: To prove that tracer uptake is driven by active transport rather than passive diffusion, the assay must demonstrate temperature dependence (active transport requires ATP and ion gradients, thus is halted at 4°C). Furthermore, because tumors express a mosaic of transporters, proving that L-FMA uptake is predominantly ASCT2-driven requires a self-validating competitive inhibition matrix. By introducing excess natural substrates or specific synthetic inhibitors, researchers can isolate the exact transport causality[5].

Step-by-Step Methodology:

  • Cell Preparation: Seed 9L glioma or PC-3 cells in 24-well plates at a density of 1×105 cells/well. Incubate at 37°C in 5% CO₂ for 24 hours until ~80% confluent.

  • Tracer Incubation: Wash cells twice with warm, glucose-free Hank's Balanced Salt Solution (HBSS). Add 18.5 kBq (0.5 μCi) of [18F]L-FMA in 0.5 mL HBSS to each well.

  • Inhibition Parameters (The Self-Validating Matrix): Apply the competitive inhibitors as outlined in Table 2 to parallel well groups.

  • Uptake Phase: Incubate the plates for 30, 60, and 120 minutes at 37°C.

  • Harvest & Quantification: Terminate the reaction by rapidly washing the wells with ice-cold PBS (3x) to lock the intracellular tracer pool. Lyse the cells using 0.1 M NaOH (0.5 mL/well).

  • Data Acquisition: Measure the radioactivity of the lysates using a gamma counter. Normalize the radioactive counts to total cellular protein content (determined via a standard BCA assay).

Table 2: Expected Transporter Inhibition Profile (Validation Matrix)

Condition / InhibitorTarget PathwayExpected [18F]L-FMA UptakeDiagnostic Conclusion
Control (No Inhibitor) All active/passive pathways100% (Baseline)Confirms baseline tracer viability
4°C Incubation All active transport< 10%Validates uptake is energy-dependent
+ 10 mM L-Serine System ASC (ASCT2)~ 30-40%Confirms major dependency on ASCT2[5]
+ 10 mM BCH System L (LAT1)~ 70-80%Confirms minor dependency on LAT1
+ 10 mM MeAIB System A~ 95-100%Rules out System A involvement

(Note: BCH = 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid; MeAIB = N-methyl-alpha-aminoisobutyric acid)

References

  • Buy (2R)-2-amino-4-fluorobutanoic acid (EVT-13455274) . EvitaChem. 3

  • 121960-24-5 | (S)-2-Amino-4-fluorobutanoic acid . BLD Pharm. 1

  • Approaches to Obtaining Fluorinated α-Amino Acids . Chemical Reviews - ACS Publications, 2019. 2

  • Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents . PubMed / NIH, 2012. 4

  • 18F-Alanine Derivative Serves as an ASCT2 Marker for Cancer Imaging . Molecular Pharmaceutics - ACS Publications, 2018. 6

Sources

Application Note: Harnessing (2S)-2-Azaniumyl-4-fluorobutanoate (MfeGly) in Peptide Engineering and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Introduction & Core Rationale

In the rapidly evolving landscape of peptide therapeutics, the strategic incorporation of non-canonical amino acids (ncAAs) is paramount for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and lack of secondary structure control. (2S)-2-azaniumyl-4-fluorobutanoate —widely known in medicinal chemistry literature as (S)-2-amino-4-fluorobutanoic acid or monofluoroethylglycine (MfeGly) —has emerged as a highly privileged building block[1].

As a Senior Application Scientist, I frequently advocate for the transition from canonical aliphatic residues (like Valine or Isoleucine) to MfeGly. The introduction of a single, highly electronegative fluorine atom on the aliphatic side chain invokes the "fluorine effect." This modification precisely alters the local dipole moment and modulates hydrophobicity without introducing the massive steric bulk associated with trifluoromethyl groups. Consequently, MfeGly serves as a precision tool for locking peptide conformations, enhancing protease resistance, and driving controlled self-assembly in drug discovery pipelines ()[1].

Mechanistic Insights: The Causality of Experimental Choices

When designing a peptide therapeutic, the choice of the fluorination degree is not arbitrary. The selection of the monofluorinated MfeGly over its difluorinated (DfeGly) or trifluorinated (TfeGly) counterparts is driven by three critical mechanistic factors:

  • Helical Propensity and Folding: MfeGly possesses the highest α -helical propensity among fluorinated aminobutanoic acid derivatives. The subtle interplay between fluorine-induced polarity and hydrophobicity dictates peptide folding. In amphipathic sequences, multiple MfeGly insertions promote controlled fibrillation, enabling the formation of stable, physiological physical hydrogels ideal for sustained drug delivery ()[2].

  • Proteolytic Shielding: The highly electronegative C–F bond withdraws electron density from the adjacent peptide backbone. This electronic shift subtly alters the transition state required for protease cleavage, misaligning the scissile bond from the catalytic triad of serine proteases. Peptides incorporating MfeGly exhibit significantly extended half-lives against enzymes like elastase and chymotrypsin[3].

  • Environmental Biodegradability: A major bottleneck in fluorinated drug development is environmental persistence. Unlike heavily perfluorinated compounds, MfeGly-containing peptides remain fully biodegradable. Soil microbes (e.g., Serratia liquefaciens) possess specific dehalogenase activity capable of completely defluorinating MfeGly into homoserine and free fluoride ions, ensuring an environmentally sustainable therapeutic lifecycle ()[4].

Key Applications in Drug Discovery

A. Macrocyclic Inhibitors for PCSK9

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a premier target for hypercholesterolemia. PCSK9 binds to hepatic low-density lipoprotein receptors (LDLR), directing them toward lysosomal degradation and thereby increasing circulating LDL cholesterol. MfeGly is strategically incorporated into cyclic pentamer and tetramer inhibitors to lock the macrocycle into a rigid, bioactive conformation. The monofluorinated side chain stabilizes the peptide at the flat protein-protein interaction (PPI) interface of PCSK9, yielding potent inhibition without the off-target aggregation risks associated with highly lipophilic residues ()[5].

PCSK9_Pathway PCSK9 Circulating PCSK9 (Target Protein) LDLR Hepatic LDLR (Receptor) PCSK9->LDLR Binds & Internalizes Degradation Lysosomal Degradation (Reduces LDL Clearance) LDLR->Degradation Destroys Receptor Inhibitor MfeGly-Macrocycle (PCSK9 Inhibitor) Inhibitor->PCSK9 Blocks Interaction Clearance Restored LDL Clearance (Cholesterol Lowering) Inhibitor->Clearance Therapeutic Outcome

Logical pathway demonstrating the therapeutic intervention of MfeGly-macrocycles in PCSK9 inhibition.

Quantitative Data Presentation

To guide rational drug design, the biophysical impacts of substituting canonical Aminobutanoic Acid (Abu) with its fluorinated derivatives are summarized below.

Table 1: Comparative Biophysical Impact of Aminobutanoic Acid (Abu) Fluorination

Amino Acid VariantSide Chain Modification α -Helical PropensityHydrophobicity (LogP Impact)Environmental Biodegradability
Abu Unfluorinated ( −CH2​CH3​ )HighBaselineComplete
MfeGly Monofluorinated ( −CH2​CH2​F )HighModerate IncreaseComplete (via bacterial dehalogenase)
DfeGly Difluorinated ( −CH2​CHF2​ )ModerateHigh IncreasePartial
TfeGly Trifluorinated ( −CH2​CF3​ )LowVery High IncreaseMinimal / Recalcitrant

(Data synthesized from standardized self-assembly and biodegradation assays[2][4])

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can verify the integrity of their synthesis and assays at critical junctures.

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) of MfeGly-Peptides

Objective: Incorporate Fmoc-MfeGly-OH into a peptide sequence while preventing base-catalyzed epimerization and maximizing coupling efficiency.

Causality Check: Fluorinated amino acids can exhibit sluggish coupling kinetics due to the electron-withdrawing nature of the fluorine atom, which subtly deactivates the nucleophilicity of the subsequent residue. To counter this, we utilize DIC/Oxyma Pure instead of HATU/DIEA. Oxyma Pure maintains a slightly acidic microenvironment during activation, suppressing base-catalyzed epimerization, while microwave heating (75°C) overcomes the activation energy barrier of the electronically hindered coupling[6].

Step-by-Step Workflow:

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 20 minutes.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 × 5 min) at room temperature. Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Dissolve 4.0 eq of Fmoc-MfeGly-OH and 4.0 eq of Oxyma Pure in DMF.

    • Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC).

    • Add the activated cocktail to the resin and heat in a microwave synthesizer at 75°C for 10 minutes.

  • Self-Validating Micro-Cleavage: Do not proceed blindly. Withdraw ~2 mg of resin. Treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Precipitate in cold diethyl ether, centrifuge, and analyze the pellet via LC-MS. The presence of the expected [M+H]+ mass peak without a +18 Da (incomplete coupling) or -18 Da (aspartimide formation) validates the step.

  • Global Cleavage: Treat the bulk resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate, lyophilize, and purify via RP-HPLC.

MW_SPPS Resin Resin Swelling (DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Step 1 Couple Fmoc-MfeGly-OH Coupling (DIC/Oxyma, MW 75°C) Deprotect->Couple Step 2 Cleave Global Cleavage (TFA/TIPS/H2O) Couple->Cleave Step 3 Validate LC-MS Validation (Confirm Mass) Cleave->Validate Step 4

Step-by-step workflow for the Microwave-Assisted Solid-Phase Peptide Synthesis of MfeGly-peptides.

Protocol 2: Proteolytic Stability and Degradation Assay

Objective: Quantify the enhanced half-life of MfeGly-containing peptides against serine proteases.

Causality Check: To conclusively prove that the C–F bond is responsible for protease resistance, the assay must be run in parallel with the unfluorinated (Abu) counterpart. Any deviation in half-life can then be directly attributed to the fluorine-induced dipole misalignment at the scissile bond[3].

Step-by-Step Workflow:

  • Preparation: Prepare 100 µM stock solutions of the MfeGly-peptide and the Abu-peptide in 50 mM Tris-HCl buffer (pH 7.4, 150 mM NaCl).

  • Internal Standardization (Self-Validation): Spike both solutions with 10 µM of a heavy-isotope labeled internal standard peptide. This ensures that any decrease in the target peptide signal during LC-MS analysis is strictly due to enzymatic cleavage, mathematically eliminating errors from matrix suppression or instrument drift.

  • Enzyme Addition: Add Human Neutrophil Elastase (HNE) to a final concentration of 10 nM. Incubate at 37°C.

  • Quenching & Sampling: At time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately quench by adding 50 µL of 1% Formic Acid in Acetonitrile.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet the enzyme. Analyze the supernatant via LC-MS/MS, plotting the normalized peak area ratio (Analyte/Internal Standard) over time to calculate the half-life ( t1/2​ ).

References

  • Title: Approaches to Obtaining Fluorinated α-Amino Acids Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation Source: Nanoscale (Royal Society of Chemistry) URL: [Link]

  • Title: Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds Source: Environmental Science & Technology (American Chemical Society) URL: [Link]

  • Title: Cyclic pentamer compounds as proprotein convertase subtilisin/kexin type 9 (PCSK9)

Sources

Application Notes and Protocols for Cell-Based Assays Using (2S)-2-azaniumyl-4-fluorobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Glutamine Metabolism with (2S)-2-azaniumyl-4-fluorobutanoate

(2S)-2-azaniumyl-4-fluorobutanoate, a fluorinated analog of glutamic acid, represents a compelling tool for investigating cellular metabolism, particularly the pathways involving glutamine. The strategic incorporation of a fluorine atom can significantly alter the biochemical properties of the parent amino acid, potentially transforming it into a potent and specific inhibitor of key metabolic enzymes.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (2S)-2-azaniumyl-4-fluorobutanoate in a suite of cell-based assays. The primary focus is on its potential as an inhibitor of Glutamine Synthetase (GS), a critical enzyme in nitrogen metabolism and a key player in the metabolic reprogramming of cancer cells.[3][4][5]

Many cancer cells exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction," to fuel the tricarboxylic acid (TCA) cycle and support the biosynthesis of nucleotides, amino acids, and lipids necessary for rapid proliferation.[3][4][5] Glutamine Synthetase, which catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia, is a central node in this metabolic rewiring.[1][6] Its inhibition presents a promising therapeutic strategy for a variety of cancers that are reliant on glutamine metabolism.[3][4][5]

This guide will provide detailed, field-proven protocols for assessing the biological activity of (2S)-2-azaniumyl-4-fluorobutanoate. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. The methodologies outlined below will enable the user to:

  • Determine the inhibitory potential of (2S)-2-azaniumyl-4-fluorobutanoate on intracellular Glutamine Synthetase activity.

  • Quantify the impact of the compound on intracellular glutamine levels.

  • Assess the downstream effects on cancer cell viability and proliferation.

By following these detailed protocols, researchers can effectively characterize the cellular effects of (2S)-2-azaniumyl-4-fluorobutanoate and explore its potential as a modulator of glutamine metabolism.

Scientific Foundation: The Rationale for the Proposed Assays

The experimental workflow is designed to provide a multi-faceted understanding of the compound's mechanism of action. The logic flows from direct enzyme inhibition to its downstream cellular consequences.

cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Experimental Readouts Compound (2S)-2-azaniumyl-4-fluorobutanoate GS Glutamine Synthetase (GS) Compound->GS Inhibition Gln_Levels Intracellular Glutamine Levels GS->Gln_Levels Decreased Synthesis GS_Assay GS Activity Assay GS->GS_Assay Measures Cell_Viability Cell Viability & Proliferation Gln_Levels->Cell_Viability Impacts Gln_Assay Intracellular Glutamine Assay Gln_Levels->Gln_Assay Measures MTT_Assay MTT Cell Viability Assay Cell_Viability->MTT_Assay Measures

Caption: Logical workflow for evaluating (2S)-2-azaniumyl-4-fluorobutanoate.

Experimental Protocols

Cell Culture and Compound Preparation

Choosing the Right Cell Line: The selection of an appropriate cell line is critical for observing significant effects. Many non-small cell lung cancer (NSCLC) and glioblastoma cell lines are known to be glutamine-dependent.[3][7] It is recommended to screen a panel of cell lines to identify those most sensitive to glutamine deprivation or known GS inhibitors like Methionine Sulfoximine (MSO) as a positive control.

Cell Culture Conditions:

  • Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the exponential growth phase and have a viability of >95% before starting any experiment.

Compound Preparation:

  • Prepare a stock solution of (2S)-2-azaniumyl-4-fluorobutanoate in a suitable solvent (e.g., sterile water or PBS). The solubility should be determined empirically.

  • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Prepare serial dilutions of the compound in complete cell culture medium immediately before use.

Protocol: Glutamine Synthetase (GS) Activity Assay

This protocol is based on the γ-glutamyl transferase reaction, where GS in the presence of glutamine and hydroxylamine catalyzes the formation of γ-glutamylhydroxamate.[8] The latter forms a colored complex with ferric chloride, which can be measured spectrophotometrically.

Materials:

  • Cell lysis buffer (50 mM imidazole-HCl, pH 6.8)

  • Assay buffer (250 mM imidazole-HCl, 250 mM L-glutamine, 50 mM hydroxylamine, 25 mM sodium arsenate, 2 mM MnCl2, 0.4 mM ADP, pH 6.8)

  • Stop solution (270 mM FeCl3, 5.4 N HCl, 4.35% trichloroacetic acid)

  • BCA Protein Assay Kit

  • 96-well microplate

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of (2S)-2-azaniumyl-4-fluorobutanoate for the desired time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., MSO).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer (e.g., 200-500 µL) to each well.

    • Lyse the cells by sonication on ice.[8]

    • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions.[9][10][11][12][13] This is crucial for normalizing the GS activity.

  • Enzymatic Reaction:

    • In a 96-well plate, add 20-40 µg of protein from each cell lysate. Adjust the volume to 50 µL with lysis buffer.

    • Add 50 µL of the assay buffer to each well.

    • Incubate the plate at 37°C for an appropriate time (e.g., 1-4 hours). The optimal incubation time may vary between cell lines and should be determined empirically.[8]

  • Stopping the Reaction and Color Development:

    • Add 100 µL of the stop solution to each well.

    • Centrifuge the plate at 16,000 x g for 10 minutes at 4°C.

  • Absorbance Measurement:

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance at 540-560 nm using a microplate reader.[8][14]

  • Data Analysis:

    • Create a standard curve using γ-glutamylhydroxamate.

    • Calculate the GS activity for each sample and normalize it to the protein concentration.

    • Express the results as a percentage of the vehicle-treated control.

A Cell Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D Enzymatic Reaction B->D G Data Analysis C->G Normalization E Stop Reaction & Color Development D->E F Absorbance Measurement E->F F->G

Caption: Workflow for the Glutamine Synthetase Activity Assay.

Protocol: Intracellular Glutamine Quantification

This protocol utilizes a commercial glutamine/glutamate assay kit, which provides a sensitive and specific method for quantifying intracellular glutamine levels. The assay typically involves the conversion of glutamine to glutamate, which is then used in a series of enzymatic reactions to generate a fluorescent or colorimetric signal.[15][16][17]

Materials:

  • Glutamine/Glutamate Assay Kit (e.g., Promega Glutamine/Glutamate-Glo™ Assay or similar)

  • PBS

  • 96-well white-walled microplate (for luminescence assays) or clear microplate (for colorimetric assays)

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat them with (2S)-2-azaniumyl-4-fluorobutanoate as described in the GS activity assay protocol.

  • Sample Preparation:

    • After treatment, remove the culture medium.

    • Wash the cells twice with 200 µL of PBS per well.

    • Lyse the cells and deproteinate the samples according to the assay kit manufacturer's instructions. This step is crucial to prevent interference from cellular enzymes.[15][16]

  • Glutamine Assay:

    • Follow the specific instructions provided with the commercial assay kit for preparing the reagents and performing the assay.[15][16][17] This typically involves adding a detection reagent to the cell lysates and incubating for a specified time.

  • Signal Measurement:

    • Measure the luminescence or absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided glutamine standard.

    • Determine the intracellular glutamine concentration for each sample.

    • Normalize the glutamine levels to the cell number or protein concentration.

    • Express the results as a percentage of the vehicle-treated control.

Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow them to adhere overnight.

  • Cell Treatment: Treat the cells with a range of concentrations of (2S)-2-azaniumyl-4-fluorobutanoate for 24, 48, and 72 hours. Include vehicle control and positive control wells.

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.[18]

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

    • Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation and Interpretation

Table 1: Example Data Summary for (2S)-2-azaniumyl-4-fluorobutanoate in a Glutamine-Dependent Cancer Cell Line

Concentration (µM)GS Activity (% of Control)Intracellular Glutamine (% of Control)Cell Viability (% of Control)
0 (Vehicle)100 ± 5100 ± 8100 ± 6
185 ± 670 ± 595 ± 7
1052 ± 435 ± 678 ± 5
5025 ± 315 ± 445 ± 6
10012 ± 28 ± 322 ± 4

Interpretation: The data should demonstrate a dose-dependent inhibition of GS activity by (2S)-2-azaniumyl-4-fluorobutanoate, leading to a corresponding decrease in intracellular glutamine levels. This, in turn, should correlate with a reduction in cell viability, confirming the compound's mechanism of action through the inhibition of glutamine synthesis.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • BCA (Bicinchoninic Acid) Protein Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Bicinchoninic Acid (BCA) Protein Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • van der Vliet, J., et al. (2012). Analysis of glutamine dependency in non-small cell lung cancer. Taylor & Francis Online. Retrieved from [Link]

  • Cluntun, A. A., et al. (2017). Glutamine metabolism in cancer: understanding the heterogeneity. PMC. Retrieved from [Link]

  • BCA Protein Assay. (n.d.). Turner BioSystems. Retrieved from [Link]

  • A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells. (n.d.). PMC. Retrieved from [Link]

  • Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells. (2016, October 5). Bio-protocol. Retrieved from [Link]

  • Choi, Y. K., & Park, K. G. (2018). Glutamine metabolism in cancer therapy. OAE Publishing Inc. Retrieved from [Link]

  • Matés, J. M., et al. (2020). Glutamine Metabolism in Cancer. PMC. Retrieved from [Link]

  • Glutamine Assay Kit-WST G268. (n.d.). Abcam. Retrieved from [Link]

  • Jin, L., et al. (2020). Glutamine metabolism in cancers: Targeting the oxidative homeostasis. Frontiers. Retrieved from [Link]

  • Glutamine Assay Kit (Fluorometric). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Design, synthesis and evaluation of a novel glutamine derivative (2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid. (2021). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Glutamine Synthetase Microplate Assay Kit User Manual. (n.d.). bioworlde. Retrieved from [Link]

  • Design, Synthesis and Evaluation of A Novel Glutamine Derivative (2S,4R)-2-amino-4-cyano-4-[18F]fluoro-butanoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Glutamine synthetase. (n.d.). Wikipedia. Retrieved from [Link]

  • Berlicki, Ł. (2008). Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis. PMC. Retrieved from [Link]

  • Mechanism of inhibition of glutamine synthetase by methionine sulfoximine. (1969). Biochemistry. Retrieved from [Link]

  • Lea, P. J., & Ridley, S. M. (1989). Glutamine synthetase and its inhibition. Cambridge University Press & Assessment. Retrieved from [Link]

  • Berlicki, Ł. (2008). Inhibitors of Glutamine Synthetase and their Potential Application in Medicine. Current Medicinal Chemistry. Retrieved from [Link]

  • Advances in human glutamine-hydrolyzing synthetases and their therapeutic potential. (2023). Frontiers in Molecular Biosciences. Retrieved from [Link]

  • 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids: A novel scaffold for inhibition of ASCT2-mediated glutamine transport. (2016, February 1). PubMed. Retrieved from [Link]

  • Glutamine (data page). (n.d.). Wikipedia. Retrieved from [Link]

Sources

Comprehensive Guide to the Handling, Storage, and Application of (2S)-2-Azaniumyl-4-fluorobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Molecular Profiling & Mechanistic Behavior

(2S)-2-azaniumyl-4-fluorobutanoate —commonly referred to in literature as L-2-amino-4-fluorobutanoic acid, L-FMA, or monofluoroethylglycine (MfeGly)—is a highly versatile fluorinated non-canonical amino acid (ncAA)[1]. Existing as a zwitterion at physiological pH, it serves as a powerful bioisostere for aliphatic amino acids like leucine and aminobutyric acid[2].

The Causality of Fluorination: The strategic placement of a highly electronegative fluorine atom at the C4 position fundamentally alters the molecule's physicochemical landscape. Because the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), it introduces minimal steric bulk[3]. However, its extreme electronegativity exerts a strong inductive electron-withdrawing effect. This polarization increases the lipophilicity of the side chain, enhances the proteolytic stability of peptides incorporating it[4], and provides a highly sensitive, background-free handle for 19 F-NMR structural studies.

Storage & Stability Dynamics

While (2S)-2-azaniumyl-4-fluorobutanoate is generally stable under standard laboratory conditions, its unique stereoelectronic profile demands specific handling to prevent degradation and maintain chiral purity[2].

Causality of Degradation (The E2 Elimination Risk)

The primary chemical vulnerability of this compound lies in its sensitivity to strong bases[2]. The electronegative fluorine atom at C4 increases the acidity of the adjacent protons at C3. If exposed to strong alkaline conditions, the molecule is highly susceptible to an E2 dehydrofluorination . A strong base can abstract a C3 proton, triggering the expulsion of the fluoride ion and resulting in the irreversible formation of an alkene (2-amino-3-butenoic acid).

Validated Storage Protocol

To ensure a self-validating storage system, adhere to the following parameters:

  • Temperature: Store at 2–8°C for long-term preservation to halt spontaneous racemization or slow thermal degradation. Short-term handling at room temperature is acceptable[5].

  • Atmosphere: Store in a desiccated environment. If utilizing the free zwitterion, hygroscopicity is minimal, but moisture can accelerate degradation if trace impurities are present.

  • Chemical Isolation: Strictly isolate from strong bases (e.g., NaOH, KOH) and strong oxidizing agents.

  • Quality Control (QC) Checkpoint: Perform chiral High-Performance Liquid Chromatography (HPLC) every 6 months using a Crownpak CR(+) column to validate that enantiomeric excess (ee) remains >99%.

Table 1: Physicochemical & Storage Parameters
ParameterSpecificationMechanistic Rationale
Molecular Formula C 4​ H 8​ FNO 2​ Free zwitterionic form.
Molecular Weight 121.11 g/mol Low molecular weight facilitates rapid cellular uptake.
Long-Term Storage 2–8°C, DesiccatedPrevents thermal degradation and chiral inversion.
Base Sensitivity HighProne to E2 dehydrofluorination at C3-C4[2].
Cellular Transport ASC SystemActively transported into cells (e.g., gliomas) via the ASC carrier[6].

Protocol I: Integration into Fmoc-Solid Phase Peptide Synthesis (SPPS)

Incorporating (2S)-2-azaniumyl-4-fluorobutanoate (typically utilized as its Fmoc-protected derivative) into synthetic peptides requires optimized coupling conditions. The hydration sphere around the fluorinated side chain can induce mild steric hindrance, necessitating high-efficiency coupling reagents.

Table 2: SPPS Coupling Optimization for L-FMA
Reagent SystemEquivalentsTimeEfficiencyCausality / Rationale
HBTU / DIPEA 4.060 min~85%Standard reagent; struggles against the altered lipophilicity of the ncAA.
HATU / DIPEA 4.045 min>98% Optimal. The HOAt leaving group in HATU overcomes electronic deactivation.
DIC / Oxyma 4.060 min>95%Excellent alternative to prevent racemization during carboxyl activation.
Step-by-Step Methodology (Self-Validating)
  • Resin Preparation: Swell the chosen resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).

  • Activation (The Critical Step): Dissolve 4.0 eq of Fmoc-(2S)-2-amino-4-fluorobutanoic acid and 3.9 eq of HATU in DMF. Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: Pre-activation for exactly 2 minutes ensures the formation of the active ester without allowing time for side-reactions.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.

  • QC Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test.

    • Negative (Yellow): Proceed to the next step.

    • Positive (Blue):System Halt. Do not proceed. Re-couple using DIC/Oxyma to force completion.

  • Cleavage: Cleave the peptide using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H 2​ O) for 2 hours.

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Wash1 Wash (DMF x 3) Deprotect->Wash1 Activate Amino Acid Activation (Fmoc-ncAA + HATU + DIPEA) Wash1->Activate Couple Coupling Reaction (45-60 mins, RT) Activate->Couple Wash2 Wash (DMF x 3) Couple->Wash2 Check QC: Kaiser Test (Check for free amines) Wash2->Check Check->Deprotect Positive (Incomplete) Cleave Cleavage & Global Deprotection (TFA/TIS/H2O) Check->Cleave Negative (Complete)

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) incorporating non-canonical amino acids.

Protocol II: 19 F-NMR Structural Labeling

Because 19 F has a 100% natural isotopic abundance and a spin of ½, incorporating (2S)-2-azaniumyl-4-fluorobutanoate into proteins provides a highly sensitive probe for conformational dynamics without background interference from biological matrices.

Step-by-Step Methodology (Self-Validating)
  • Sample Dissolution: Dissolve the purified fluorinated peptide in 500 µL of a 90% H 2​ O / 10% D 2​ O buffer (e.g., 50 mM Phosphate, pH 7.4).

  • Internal Referencing: Add 1.0 µL of a 10 mM Trifluoroacetic acid (TFA) solution as an internal chemical shift reference (set to -76.55 ppm).

  • QC Validation ( 1 H-NMR Pre-scan): Before committing to lengthy 19 F acquisitions, run a rapid 1D 1 H-NMR scan with water suppression. Causality: This validates that the peptide is fully dissolved, properly folded (indicated by amide proton dispersion), and free of gross aggregation.

  • 19 F Acquisition: Acquire the 19 F-NMR spectrum using a proton-decoupled sequence ( 19 F{ 1 H}) to collapse the complex multiplet caused by the adjacent C3 protons into a sharp singlet, drastically increasing the signal-to-noise ratio.

Pharmacokinetic & Cellular Transport Profiling

In biological and diagnostic applications (such as 18 F-PET imaging), the cellular behavior of this compound is dictated by its structural mimicry.

In vitro and in vivo studies demonstrate that L-FMA is actively transported across cell membranes primarily via the ASC amino acid transport system [6]. Once inside the intracellular pool, the compound exhibits profound metabolic stability. Because it is an orthogonal non-canonical amino acid, it is not recognized by endogenous aminoacyl-tRNA synthetases and is therefore excluded from wild-type protein translation[6]. Furthermore, the strong C–F bond resists enzymatic defluorination and proteolysis[4], allowing it to persist in the cytosol with a high half-life.

Metabolic_Stability ncAA (2S)-2-azaniumyl-4-fluorobutanoate (L-FMA) Transporter ASC Transport System (Cellular Uptake) ncAA->Transporter Active Transport Intracellular Intracellular Pool (Cytosol) Transporter->Intracellular Protein Translation (Protein Incorporation) Intracellular->Protein Blocked (Orthogonal) Degradation Metabolic Degradation (Proteolysis/Defluorination) Intracellular->Degradation Resistant (C-F bond) Stable Metabolically Stable (Free Amino Acid Pool) Intracellular->Stable High Half-life

Caption: Cellular uptake via ASC transporters and intracellular metabolic stability of L-FMA.

References

  • Amatek Chemical-products: N-Boc-(R)-2-amino-4-fluorobutanoic acid. amtchem.com. 5

  • Buy (2R)-2-amino-4-fluorobutanoic acid (EVT-13455274). evitachem.com. 2

  • Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews - ACS Publications.1

  • Rational design of polyfluorinated & enzyme-degradable peptide-based biomaterials. Refubium - Freie Universität Berlin. 3

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function. PMC - NIH. 4

  • Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents. PMC - NIH. 6

Sources

incorporating (2S)-2-azaniumyl-4-fluorobutanoate into peptides

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Site-Specific Incorporation of (2S)-2-Azaniumyl-4-Fluorobutanoate via Fmoc-SPPS

Introduction & Mechanistic Rationale

(2S)-2-azaniumyl-4-fluorobutanoate—commonly known in peptide chemistry as L-4-fluorobutyrine, MfeGly, or γ -fluoro- α -aminobutyric acid—is a highly versatile non-canonical amino acid (ncAA)[1]. The strategic installation of this fluorinated building block into peptide sequences serves several critical functions in modern drug development:

  • 19 F NMR Structural Probing: The 100% natural abundance and high gyromagnetic ratio of the 19 F nucleus provide a highly sensitive, background-free probe for evaluating peptide conformation, membrane insertion, and target-binding dynamics[1].

  • Protease Specificity Mapping: Incorporating ncAAs into combinatorial substrate libraries is a proven strategy for mapping the S1/S2 subsite specificities of therapeutic protease targets, as detailed in the [2].

  • Metabolic Stability: Fluorination modulates local lipophilicity and protects adjacent peptide bonds from proteolytic cleavage without introducing significant steric bulk (the van der Waals radius of fluorine is 1.47 Å, making it a close bioisostere to hydrogen at 1.20 Å)[3].

Causality in Chemical Stability: A critical advantage of (2S)-2-azaniumyl-4-fluorobutanoate over its β -fluorinated counterparts (e.g., 3-fluoroalanine) is its structural stability under basic conditions[3]. β -fluoro amino acids are highly susceptible to E1cb elimination (loss of HF to form dehydroalanine) during the 20% piperidine Fmoc-deprotection step. Because the fluorine in 4-fluorobutyrine is located at the γ -position, it is kinetically stable against base-catalyzed β -elimination, permitting the use of standard Solid-Phase Peptide Synthesis (SPPS) protocols[1].

Pre-Synthesis Considerations & Experimental Causality

While the coupling of the fluorinated amino acid onto the resin-bound peptide proceeds smoothly, the coupling of the subsequent amino acid requires strict optimization.

The Inductive (-I) Effect: The strongly electronegative γ -fluorine exerts an inductive electron-withdrawing effect that pulls electron density away from the α -carbon. Once the Fmoc group is removed, this effect reduces the pKa and the nucleophilicity of the free α -amine[3]. Therefore, coupling the next amino acid onto the fluorinated residue is notoriously sluggish. To prevent truncation sequences, highly reactive coupling reagents (e.g., HATU/DIPEA) and double-coupling strategies are mandatory for the subsequent SPPS cycle.

Quantitative Data & SPPS Parameters

ParameterSpecificationCausality / Rationale
IUPAC Name (2S)-2-azaniumyl-4-fluorobutanoateStandardized systematic nomenclature.
Fmoc-Derivative CAS 2243127-33-3Required commercially available building block[4].
Coupling Reagents (ncAA) DIC / OxymaPureHighly efficient; avoids guanidinium capping of the resin.
Coupling Reagents (Next AA) HATU / DIPEA (Double Coupling)Overcomes the reduced nucleophilicity of the α -amine caused by the γ -fluorine's inductive effect.
Deprotection Stability High (Stable to 20% Piperidine) γ -position of fluorine prevents base-catalyzed E1cb β -elimination (loss of HF)[3].
19 F NMR Chemical Shift ~ -218 to -225 ppmProvides a distinct, background-free signal for conformational analysis[1].

SPPS Workflow Visualization

SPPS_Workflow Resin Peptidyl-Resin (Fmoc-Deprotected) Activation Activation of Fmoc-ncAA-OH (DIC/OxymaPure, 3 min) Resin->Activation Add Reagents Coupling Coupling Reaction (1-2 hours, RT) Activation->Coupling Validation1 Self-Validation (Kaiser Test) Coupling->Validation1 Validation1->Coupling Positive (Repeat) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Validation1->Deprotection Negative (Success) NextCoupling Next AA Coupling (Double Coupling Required) Deprotection->NextCoupling Reduced Nucleophilicity Due to -I Effect Validation2 Self-Validation (LC-MS Micro-cleavage) NextCoupling->Validation2 Validation2->NextCoupling Incomplete Cleavage Global Cleavage (TFA/TIS/H2O) Validation2->Cleavage Mass Confirmed

Figure 1: Self-validating SPPS workflow for (2S)-2-amino-4-fluorobutanoic acid incorporation.

Detailed Self-Validating Experimental Protocols

Protocol A: Coupling of (S)-Fmoc-2-amino-4-fluorobutanoic acid

  • Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in Dimethylformamide (DMF) for 20 minutes.

  • Activation: Dissolve 0.4 mmol (4 equivalents) of (S)-Fmoc-2-amino-4-fluorobutanoic acid and 0.4 mmol of OxymaPure in 2 mL of DMF. Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Self-Validation (Kaiser Test): Wash the resin thoroughly with DMF and Dichloromethane (DCM). Perform a Kaiser test on a few beads.

    • Causality: A colorless/yellow result indicates complete acylation of the primary amines. A blue result indicates incomplete coupling, triggering a mandatory second coupling cycle.

Protocol B: Coupling the Subsequent Amino Acid (Critical Step)

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group from the fluorinated residue. Wash thoroughly with DMF.

  • High-Reactivity Activation: Dissolve 0.5 mmol (5 equivalents) of the next Fmoc-amino acid and 0.48 mmol of HATU in 2 mL of DMF. Add 1.0 mmol of N,N-Diisopropylethylamine (DIPEA).

  • First Coupling: Add to the resin and agitate for 2 hours.

  • Second Coupling: Drain the reaction mixture (do not wash) and immediately repeat step 2 and 3 with fresh reagents for an additional 2 hours.

  • Self-Validation (LC-MS Micro-cleavage): Due to the reduced nucleophilicity of the fluorinated amine, the Kaiser test can yield false negatives (faint colors) at this stage.

    • Procedure: Withdraw ~2 mg of resin, wash with DCM, and dry. Treat with 50 µL of TFA/TIS/H2O (95:2.5:2.5) for 30 minutes. Precipitate with cold ether, dissolve in water/acetonitrile, and analyze via LC-MS.

    • Causality: Only proceed to the next SPPS cycle if the mass of the desired elongated peptide is confirmed and the uncoupled fluorinated truncation product is absent.

Protocol C: Global Cleavage and Deprotection

  • Preparation: Wash the completed peptidyl-resin with DCM and dry under a vacuum for 1 hour.

  • Cleavage Cocktail: Prepare a standard cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Ultrapure Water (95:2.5:2.5 v/v/v).

  • Reaction: Add 3 mL of the cocktail per 0.1 mmol of resin. Agitate gently at room temperature for 2 hours. (Note: The γ -fluorine is highly stable to these acidic conditions; no defluorination will occur)[1].

  • Isolation: Filter the resin and precipitate the cleaved peptide in 30 mL of ice-cold diethyl ether. Centrifuge, decant the ether, and lyophilize the resulting peptide pellet for subsequent HPLC purification.

References

  • Approaches to Obtaining Fluorinated α-Amino Acids Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function Source: International Journal of Molecular Sciences (PMC) URL:[Link]

  • Stabilization of peptides by site-specific incorporation of fluorinated amino acids Source: Freie Universität Berlin (Refubium) URL:[Link]

Sources

High-Resolution In Vivo Tumor Imaging and Metabolic Profiling Using (2S)-2-Azaniumyl-4-Fluorobutanoate (L-[18F]FMA)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabolic reprogramming of cancer cells extends beyond the Warburg effect (aerobic glycolysis) to include an intense reliance on amino acids for rapid proliferation. The compound (2S)-2-azaniumyl-4-fluorobutanoate —systematically recognized as the zwitterionic form of L-2-amino-4-fluorobutanoic acid and commonly referred to as L-FMA —is a highly specialized non-natural amino acid analogue. When radiolabeled with Fluorine-18 (L-[18F]FMA), it serves as a potent Positron Emission Tomography (PET) imaging agent. This application note provides authoritative, field-tested protocols for the enantioselective radiosynthesis and in vivo evaluation of L-[18F]FMA in rodent tumor models, focusing on its unique intracellular trapping mechanism via the ASCT2 transporter.

Mechanistic Rationale: The ASCT2 Advantage

Tumor cells aggressively upregulate specific membrane-associated carrier proteins to meet their nutrient demands. The System ASC transporter, particularly its subtype ASCT2 (SLC1A5) , is heavily overexpressed in a variety of malignancies, including gliomas, prostate, and breast cancers[1].

The Causality of Signal Contrast: Unlike natural amino acids that are rapidly metabolized or incorporated into nascent proteins, L-[18F]FMA is structurally designed for intracellular trapping . It is efficiently transported across the cell membrane by the Na+-dependent ASCT2 exchanger. However, once inside the cytoplasm, its fluorinated side-chain prevents it from being recognized by aminoacyl-tRNA synthetases. Consequently, L-[18F]FMA remains metabolically stable and is not incorporated into proteins within a 2-hour window[1]. This decoupling of transport from downstream metabolism ensures that the PET signal is a direct, unconfounded quantitative measure of ASCT2 transporter activity.

ASCT2_Mechanism Ext Extracellular L-[18F]FMA ASCT2 ASCT2 Transporter (System ASC) Ext->ASCT2 Na+ dependent influx Int Intracellular L-[18F]FMA ASCT2->Int Rapid accumulation tRNA Aminoacyl-tRNA Synthetase Int->tRNA Unrecognized substrate PET High Contrast PET Signal Int->PET Intracellular trapping Prot Protein Incorporation tRNA->Prot Blocked

Fig 1: ASCT2-mediated intracellular trapping of L-[18F]FMA without protein incorporation.

Quantitative Biodistribution Profile

The efficacy of L-[18F]FMA is best demonstrated in neuro-oncology. The brain relies heavily on glucose, making standard [18F]FDG PET imaging of gliomas difficult due to high background cortical uptake. In contrast, normal brain tissue exhibits minimal system ASC activity, providing L-[18F]FMA with exceptional signal-to-noise ratios.

Table 1: Biodistribution of L-[18F]FMA in 9L Glioma Rat Model (60 min post-injection)[1]

Tissue RatioValueBiological Significance
Tumor-to-Muscle 2.2High contrast against background skeletal muscle, aiding peripheral tumor detection.
Tumor-to-Blood 1.9Efficient systemic clearance and stable tumor retention.
Tumor-to-Brain 3.0Superior visualization of orthotopic brain tumors due to negligible healthy brain uptake.

Table 2: Tracer Comparison in Neuro-Oncology

ParameterL-[18F]FMA[18F]FDG
Primary Transporter ASCT2 (System ASC)GLUT1 / GLUT3
Brain Background LowHigh (High basal glucose metabolism)
Mechanism of Retention Intracellular trapping (Unrecognized by tRNA)Metabolic trapping (Phosphorylation by Hexokinase)

Experimental Protocols

Enantioselective Radiosynthesis of L-[18F]FMA

The stereochemistry of fluorinated amino acids is paramount; the D-isomer exhibits vastly different transport kinetics. While scalable asymmetric synthesis of fluorinated amino acids can be achieved using chiral Ni(II) complexes[2], radiolabeling requires rapid, late-stage fluorination.

  • Step 1: Azeotropic Drying. Pass aqueous K[18F]F through a QMA cartridge. Elute with a solution containing 18-Crown-6 and KHCO3 in acetonitrile/water. Dry azeotropically at 95°C under a helium stream.

    • Expert Insight: Do NOT use the standard Kryptofix 2.22 (K222) and K2CO3 system. The strong basicity of K2CO3 causes racemization of the precursor, dropping the enantiomeric excess (ee) to 93–95%. Utilizing 18-Crown-6 as the phase transfer catalyst with the milder KHCO3 preserves the chiral center, yielding an enantiomerically pure intermediate (ee >99%)[1].

  • Step 2: Radiofluorination. Add the tosylate precursor of (2S)-2-azaniumyl-4-fluorobutanoate dissolved in anhydrous CH3CN. Heat at 80°C for 15 minutes.

  • Step 3: Deprotection. Add 1 M HCl or Trifluoroacetic acid (TFA) and heat at 60°C for 10 minutes to remove protecting groups.

  • Step 4: Purification & Formulation. Purify via semi-preparative HPLC. Evaporate the mobile phase and reconstitute the tracer in sterile 0.9% saline for injection.

Validation Checkpoint: Perform chiral analytical HPLC prior to release. The batch must demonstrate an enantiomeric excess (ee) >99% and a radiochemical purity >99%. If ee <95%, the batch must be discarded to prevent confounding in vivo biodistribution data.

In Vivo MicroPET Imaging Workflow
  • Step 1: Animal Preparation. Utilize Fischer 344 rats bearing orthotopic 9L glioma tumors. Fast the animals for 4 to 6 hours prior to the study.

    • Expert Insight: Fasting is a critical self-validating step. The total concentration of endogenous System ASC substrates (e.g., alanine, serine, threonine) in normal rat plasma exceeds 1 mM. These natural amino acids competitively inhibit L-[18F]FMA uptake at the ASCT2 receptor. Fasting reduces this endogenous competition, maximizing the tumor-to-background ratio[1].

  • Step 2: Anesthesia. Induce anesthesia using 2-3% isoflurane in oxygen; maintain at 1.5-2% during the scan.

  • Step 3: Tracer Administration. Administer 10–15 MBq of formulated L-[18F]FMA via a lateral tail vein catheter.

  • Step 4: Dynamic PET Acquisition. Immediately initiate a 60-minute dynamic MicroPET scan. Tumor uptake is rapid, typically reaching maximum accumulation within 30 minutes[1].

  • Step 5: Image Reconstruction & Analysis. Reconstruct images using a 3D Ordered Subset Expectation Maximization (OSEM) algorithm. Draw Regions of Interest (ROIs) over the tumor, contralateral healthy brain, and muscle to calculate Standardized Uptake Values (SUVs) and time-activity curves (TACs).

Workflow Syn 1. Radiosynthesis (18-Crown-6 / KHCO3) QC 2. Quality Control (ee > 99%, RCP > 99%) Syn->QC Validate purity Prep 3. Animal Prep (Fasting 4-6h) QC->Prep Proceed if pass Inj 4. Tail Vein Injection (10-15 MBq L-[18F]FMA) Prep->Inj Minimize competition PET 5. MicroPET Acquisition (0-60 min dynamic) Inj->PET Tracer uptake Anal 6. ROI Analysis & Kinetic Modeling PET->Anal Quantify signal

Fig 2: End-to-end in vivo workflow from enantioselective radiosynthesis to PET analysis.

Sources

Application Notes & Protocols: (2S)-2-Azaniumyl-4-fluorobutanoate as a Strategic Chiral Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Imperative of Fluorine in Chiral Drug Design

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacokinetic and pharmacodynamic profile of a molecule.[2][3] These enhancements often manifest as improved metabolic stability, increased membrane permeability, and modulated binding affinity to biological targets.[3] When this powerful tool is combined with the precise stereochemical control afforded by chiral building blocks, chemists can sculpt molecules with exceptional potency and specificity.[][5]

(2S)-2-Azaniumyl-4-fluorobutanoate, the zwitterionic form of (2S)-2-amino-4-fluorobutanoic acid and a stereoisomer of 4-fluoroglutamic acid, stands as a premier example of such a strategic synthon. As a fluorinated analog of the endogenous amino acid L-glutamic acid, it provides a scaffold that is recognizable by biological systems while introducing the advantageous properties of fluorine.[6] Its defined stereochemistry is crucial, as biological targets like enzymes and receptors are inherently chiral, demanding a strict structural match for interaction.[] This guide provides an in-depth exploration of the applications and protocols for leveraging this valuable chiral building block in peptide synthesis and as a precursor for advanced therapeutic and diagnostic agents.

Physicochemical & Structural Characteristics

Understanding the fundamental properties of (2S)-2-azaniumyl-4-fluorobutanoate is essential for its effective application. The presence of the fluorine atom at the C4 position introduces unique electronic properties without a significant steric penalty.

Structural Representation

The structure below highlights the key features of the molecule, including the primary amine, the carboxylic acid, and the stereochemically defined centers. The (2S) configuration at the alpha-carbon is analogous to that of natural L-amino acids.

Caption: Structure of (2S)-2-Azaniumyl-4-fluorobutanoate.

Key Properties Summary
PropertyValue
Molecular Formula C₄H₈FNO₂
Molecular Weight 121.11 g/mol [7]
CAS Number 121960-24-5[7]
Canonical Name (2S)-2-Ammonio-4-fluorobutanoate[7]
Appearance Typically a white to off-white solid
Boiling Point 242.6±30.0 °C at 760 mmHg[7]
Flash Point 100.5±24.6 °C[7]

Core Application I: Incorporation into Peptides via Solid-Phase Synthesis

The incorporation of non-canonical amino acids is a powerful strategy for developing peptides with enhanced therapeutic properties, such as resistance to proteolytic degradation and improved conformational stability. (2S)-2-Azaniumyl-4-fluorobutanoate, in its protected form, is an excellent candidate for this purpose.

Expert Rationale

The standard methodology for peptide synthesis is Solid-Phase Peptide Synthesis (SPPS), most commonly employing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy for the α-amine.[8] The process is cyclic, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.[9] The choice of coupling reagent is critical for ensuring efficient amide bond formation, especially with sterically hindered or electronically modified amino acids. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are favored for their high efficiency and low rates of epimerization.[10] In-situ neutralization protocols, where the deprotected amine salt is neutralized concurrently with the coupling reaction, streamline the process and can improve yields, particularly in cases of peptide aggregation.[10]

Workflow for Fmoc-SPPS Incorporation

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

Detailed Protocol: Single Coupling of Fmoc-(2S,4R)-4-F-Glu(OtBu)-OH

This protocol assumes a standard manual SPPS setup on a 0.1 mmol scale using a rink amide resin. The diastereomer (2S,4R) is often used in literature and serves as a representative example.

Materials:

  • Rink Amide Resin (0.1 mmol substitution)

  • Fmoc-(2S,4R)-4-fluoroglutamic acid 5-tert-butyl ester (Fmoc-(2S,4R)-4-F-Glu(OtBu)-OH) (0.4 mmol, 4 eq.)

  • HATU (0.39 mmol, 3.9 eq.)

  • N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes. Drain the solvent.

  • Fmoc Deprotection:

    • Add the deprotection solution to the resin and agitate for 3 minutes. Drain.

    • Add fresh deprotection solution and agitate for an additional 10 minutes. Drain the vessel.

    • Causality: Piperidine is a secondary amine base that removes the acid-labile Fmoc group, exposing the N-terminal amine for the next coupling step.[8]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (2 times) to remove all traces of piperidine. Drain completely.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Fmoc-(2S,4R)-4-F-Glu(OtBu)-OH (4 eq.) and HATU (3.9 eq.) in a minimal amount of DMF.

    • Add DIEA (4 eq.) to the solution and vortex for 1-2 minutes.

    • Causality: HATU, in the presence of a non-nucleophilic base like DIEA, converts the carboxylic acid of the amino acid into a highly reactive acyl-uronium intermediate, priming it for rapid amide bond formation.[10] The side-chain tert-butyl (OtBu) ester protects the gamma-carboxylic acid from participating in the reaction.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Add an additional 4 eq. of DIEA for in-situ neutralization of the N-terminal ammonium salt.[10]

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 times) and DCM (3 times).

  • Self-Validation (Kaiser Test):

    • Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.

    • A blue color indicates an incomplete reaction, requiring a second coupling step (recoupling). A yellow/colorless result signifies a complete reaction.

    • Trustworthiness: This qualitative test is a crucial checkpoint to ensure each coupling step proceeds to completion, preventing deletion sequences in the final peptide.

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups (including the OtBu on the 4-fluoroglutamate) are removed simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).[10]

Core Application II: Precursor for Advanced Therapeutics & Diagnostics

Beyond peptide synthesis, the dense functionality of (2S)-2-azaniumyl-4-fluorobutanoate makes it an ideal starting point for the synthesis of more complex small molecules, including metabolic imaging agents.

Expert Rationale

Many tumors exhibit altered metabolism, including a high rate of glutamine and glutamate consumption (glutaminolysis).[11] This metabolic feature can be exploited for cancer imaging using Positron Emission Tomography (PET). By replacing a hydrogen atom with the positron-emitting isotope Fluorine-18 ([¹⁸F]), molecules like 4-fluoroglutamic acid can be converted into radiotracers.[11][12] The synthesis of these tracers, such as 4-[¹⁸F]Fluoroglutamic Acid (BAY 85-8050), often starts from a protected precursor derived from a stable, non-radioactive 4-hydroxyglutamate derivative. The stereochemistry established by the chiral building block is critical for specific uptake by tumor cell transporters.[12][13]

General Synthetic Scheme for Radiotracer Precursor Modification

The workflow illustrates how a protected 4-substituted glutamate derivative can be chemically modified. For instance, the conversion to a glutamine analog is a key transformation for targeting different metabolic pathways.

G Start Protected (2S)-4-F-Glu Derivative (e.g., Boc-4-F-Glu(OtBu)-OH) Step1 Amide Formation (e.g., NH₃, Coupling Agent) Start->Step1 Intermediate Protected (2S)-4-F-Gln Derivative Step1->Intermediate Step2 Global Deprotection (e.g., TFA) Intermediate->Step2 End (2S)-4-Fluoroglutamine (Target Molecule) Step2->End

Caption: Conversion of a 4-fluoroglutamate derivative to 4-fluoroglutamine.

Protocol: Synthesis of (2S,4R)-4-Fluoroglutamine from a Protected Precursor

This protocol is a conceptual illustration based on synthetic strategies reported in the literature for preparing fluorinated glutamine analogs.[12][13]

Materials:

  • N-Boc-(2S,4R)-4-fluoroglutamic acid 1-benzyl ester

  • Ethyl chloroformate

  • N-methylmorpholine (NMM)

  • Ammonia (0.5 M solution in 1,4-dioxane)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

Procedure:

  • Activation of the Alpha-Carboxylic Acid:

    • Dissolve the starting material, N-Boc-(2S,4R)-4-fluoroglutamic acid 1-benzyl ester, in anhydrous tetrahydrofuran (THF) and cool the solution to -15 °C.

    • Add N-methylmorpholine (1.1 eq.) followed by the dropwise addition of ethyl chloroformate (1.1 eq.).

    • Stir the reaction mixture at -15 °C for 30 minutes.

    • Causality: This step forms a mixed anhydride at the alpha-carboxylic acid position, activating it for nucleophilic attack while the side-chain carboxylic acid remains unreactive.

  • Amidation to Form Glutamine Side Chain:

    • Add the ammonia solution in dioxane (5.0 eq.) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product via column chromatography.

  • Deprotection (Hydrogenolysis):

    • Dissolve the protected fluoroglutamine derivative in methanol.

    • Add 10% Pd/C catalyst.

    • Purge the reaction vessel with hydrogen gas and stir under an H₂ atmosphere (balloon) for 12 hours.

    • Causality: Catalytic hydrogenation cleaves the benzyl ester protecting group from the alpha-carboxylic acid.

  • Final Product Isolation:

    • Filter the reaction mixture through Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final N-Boc protected (2S,4R)-4-fluoroglutamine. Further deprotection of the Boc group can be achieved with TFA if the fully deprotected molecule is desired.

  • Validation: Confirm the structure and purity of the final product using NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).

References

  • The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. Available at: [Link]

  • CHIMIA. (2004). Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. Available at: [Link]

  • ACS Publications. (2024). Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. Available at: [Link]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Available at: [Link]

  • ACS Publications. (2015). A Highly Regio- and Stereoselective Synthesis of α-Fluorinated Imides via Fluorination of Chiral Enamides. Organic Letters. Available at: [Link]

  • CHIMIA. (2004). Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. Available at: [Link]

  • ACS Publications. (2024). Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. Available at: [Link]

  • PMC. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Available at: [Link]

  • PMC. (2021). Enzymatic synthesis of fluorinated compounds. Available at: [Link]

  • ResearchGate. Scheme 4. Bergmann's synthesis of 4-fluoroglutamic acid 1. Available at: [Link]

  • ACS Publications. (2010). 4-[18F]Fluoroglutamic Acid (BAY 85-8050), a New Amino Acid Radiotracer for PET Imaging of Tumors: Synthesis and in Vitro Characterization. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available at: [Link]

  • ACS Publications. (2010). Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2010). Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors. Available at: [Link]

  • Organic Syntheses. (2019). Org. Synth. 2019, 96, 474. Available at: [Link]

  • Wiley Online Library. (2019). Initial experience in synthesis of (2S,4R)-4-[18 F]fluoroglutamine for clinical application. Available at: [Link]

  • PMC. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available at: [Link]

  • CEM Corporation. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Pentelute Lab. Rapid Flow-Based Peptide Synthesis. Available at: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • MDPI. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Available at: [Link]

  • MDPI. (2004). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Available at: [Link]

  • Taylor & Francis Online. (2026). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Available at: [Link]

  • Buchler GmbH. Chiral Building Blocks. Available at: [Link]

  • AAPPTec. Planning a Peptide Synthesis. Available at: [Link]

  • PMC. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Available at: [Link]

  • PMC. (2021). Optimization of Precursor Synthesis Conditions of (2S,4S)4–[18F]FPArg and Its Application in Glioma Imaging. Available at: [Link]

  • ResearchGate. (2021). Synthesis of 2‐Fluoroalkyl 4‐Substituted Azepanes. Available at: [Link]

  • CUNY Academic Works. Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil. Available at: [Link]

  • Chemsrc. (2S)-2-AMINO-4-FLUORO-BUTANOIC ACID | CAS#:121960-24-5. Available at: [Link]

  • Bentham Science. Roles of Fluorine in Drug Design and Drug Action. Available at: [Link]

Sources

Troubleshooting & Optimization

optimizing the synthesis yield of (2S)-2-azaniumyl-4-fluorobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (2S)-2-azaniumyl-4-fluorobutanoate (the zwitterionic form of L-2-amino-4-fluorobutanoic acid, also known as L-4-fluorobutyrine).

This compound is a highly valuable fluorinated non-canonical amino acid used extensively in peptide engineering, mechanism-based enzyme inhibition, and as a precursor for 18F-labeled PET imaging agents[1],[2]. However, its synthesis is notoriously challenging. The electron-withdrawing nature of the C4-fluorine atom makes the molecule highly susceptible to base-promoted E2 elimination (loss of HF) and alpha-carbon epimerization during deprotection.

This guide provides field-validated protocols, mechanistic troubleshooting, and quantitative comparisons to help you optimize your synthesis yields and enantiomeric excess (ee).

Mechanistic Workflow & Strategy Selection

Selecting the correct synthetic route dictates the downstream stability of the fluorinated intermediate. The two most common approaches are the asymmetric alkylation of a chiral Ni(II) complex and the direct deoxofluorination of an L-homoserine derivative.

SynthesisWorkflows Target (2S)-2-azaniumyl-4-fluorobutanoate Synthesis Workflows RouteA Route A: Asymmetric Alkylation (Chiral Ni(II) Complex) Target->RouteA RouteB Route B: Deoxofluorination (L-Homoserine Precursor) Target->RouteB A_Step1 Glycine Ni(II) Schiff Base + 1-Iodo-2-fluoroethane RouteA->A_Step1 B_Step1 N-Boc-L-Homoserine tert-butyl ester RouteB->B_Step1 A_Step2 NaH (1.3 equiv) in DMF Strictly Anhydrous A_Step1->A_Step2 A_Step3 Acidic Hydrolysis (3M HCl) Ligand Recovery A_Step2->A_Step3 A_Yield Yield: 75-85% | >99% ee Low Elimination Risk A_Step3->A_Yield B_Step2 DAST Fluorination (-78°C to RT) B_Step1->B_Step2 B_Step3 Global Deprotection (TFA / DCM) B_Step2->B_Step3 B_Yield Yield: 40-64% | Moderate ee High HF Elimination Risk B_Step3->B_Yield

Workflow comparison for (2S)-2-azaniumyl-4-fluorobutanoate synthesis.

Validated Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems . Each step includes an in-process check to confirm chemical conversion before proceeding.

Protocol A: Gram-Scale Asymmetric Alkylation via Chiral Ni(II) Complex

This protocol relies on a chiral Nickel(II) complex of a glycine Schiff base (Belokon-type chemistry). The rigid square-planar geometry provides exceptional stereocontrol and shields the alpha-proton, preventing premature HF elimination during C-C bond formation[3].

  • Complexation & Preparation: Dissolve the chiral Ni(II) complex of glycine (1.0 equiv) in anhydrous dimethoxyethane (DME) or DMF under an argon atmosphere.

    • In-Process Validation: The solution must exhibit a deep red/purple color, characteristic of the intact square-planar Ni(II) Schiff base.

  • Base Activation: Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, exactly 1.3 equiv) portion-wise[3].

    • In-Process Validation: Hydrogen gas evolution should be observed. Wait 15 minutes for complete enolate formation.

  • Alkylation: Slowly add 1-iodo-2-fluoroethane (1.5 equiv). Stir at room temperature for 4–6 hours.

    • In-Process Validation: Monitor via TLC (EtOAc/Hexane). The deep red starting material spot should completely convert to a new red spot with a higher Rf value.

  • Hydrolysis & Recovery: Quench the reaction with 3M aqueous HCl (5.0 equiv) and heat gently to 60 °C[3].

    • In-Process Validation: The deep red color will bleach to a pale green (indicating aqueous Ni²⁺ ions), signaling the complete disassembly of the complex. Extract the chiral ligand with dichloromethane (DCM) for recycling (>90% recovery).

  • Isolation: Adjust the aqueous layer to the isoelectric point (pH ~5.5–6.0) using 1N NaOH to precipitate the zwitterionic (2S)-2-azaniumyl-4-fluorobutanoate.

Protocol B: Deoxofluorination of L-Homoserine Derivatives
  • Precursor Preparation: Dissolve N-Boc-L-homoserine tert-butyl ester (1.0 equiv) in strictly anhydrous DCM.

  • Fluorination: Cool the reaction vessel to -78 °C. Dropwise add Diethylaminosulfur trifluoride (DAST, 1.2 equiv)[4].

    • In-Process Validation: Take a crude aliquot for ¹⁹F NMR. A characteristic multiplet around -218 ppm confirms fluorine incorporation. The absence of a peak confirms a failed reaction, while vinyl peaks indicate elimination.

  • Deprotection: Treat the purified intermediate with a 4:1 mixture of TFA/DCM at room temperature for exactly 2 hours to remove the Boc and tert-butyl groups[5].

Quantitative Method Comparison

The table below summarizes the expected outcomes and primary failure modes of the most common synthetic routes[1],[6],[3].

Synthetic StrategyReagents / AuxiliaryOverall Yield (%)Enantiomeric Excess (ee)Primary Failure Mode
Route A: Ni(II) Complex Alkylation Glycine-Ni(II) Schiff base, 1-iodo-2-fluoroethane75 – 85%> 99%Incomplete hydrolysis if HCl is too dilute.
Route B: Deoxofluorination N-Boc-L-homoserine, DAST / XtalFluor-E40 – 64%90 – 95%HF elimination (E2) during fluorination.
Route C: Pinanone Auxiliary (+)-(R,R,R)-2-hydroxy-3-pinanone, LDA55 – 65%> 96%Epimerization during harsh acidic cleavage.

Troubleshooting Guides & FAQs

Q1: During the alkylation of the Ni(II) complex, my yield of the fluorinated intermediate is consistently below 50%. What is causing this? Root Cause & Causality: The primary culprit is the degradation of the 1-iodo-2-fluoroethane alkylating agent via base-catalyzed E2 elimination before it can react with the enolate.

  • Actionable Fix: Ensure you are using exactly 1.3 equivalents of NaH[3]. Using >1.5 equivalents drastically increases the rate of dehydrofluorination of the alkyl halide. Additionally, ensure the NaH is added at 0 °C and allowed to form the enolate completely before adding the alkyl halide.

Q2: I am using the DAST fluorination route on a homoserine derivative, but NMR shows a massive peak for an alkene instead of my fluorinated product. How do I suppress elimination? Root Cause & Causality: DAST-mediated deoxofluorination proceeds via an alkoxyaminosulfur trifluoride intermediate. If the reaction warms up too quickly, the leaving group acts as a base, abstracting the adjacent proton to form 2-amino-3-butenoic acid derivatives.

  • Actionable Fix: Maintain the reaction strictly at -78 °C for at least 2 hours post-addition[4]. If elimination persists, switch from DAST to a less basic fluorinating agent like XtalFluor-E combined with DBU or triethylamine trihydrofluoride (Et₃N·3HF), which provides a better fluoride source while buffering the basicity.

Q3: My final product, (2S)-2-azaniumyl-4-fluorobutanoate, shows partial racemization (ee dropped from 99% to 85%) after the final deprotection step. Why? Root Cause & Causality: The alpha-proton of fluorinated amino acids is surprisingly acidic due to the strong electron-withdrawing nature of the fluorine atom on the gamma carbon. Prolonged exposure to strong acids (like 6M HCl at reflux) during the cleavage of chiral auxiliaries causes reversible enolization at the alpha-carbon.

  • Actionable Fix: Shift to milder hydrolysis conditions. For the Ni(II) complex, use 3M HCl at 60 °C rather than refluxing 6M HCl[3]. For Boc/tBu protected intermediates, use TFA/DCM at room temperature for strictly no longer than 2 hours, followed by immediate evaporation under reduced pressure[5].

Q4: How do I efficiently isolate the zwitterion without losing it in the aqueous phase? Root Cause & Causality: (2S)-2-azaniumyl-4-fluorobutanoate is highly water-soluble. Standard liquid-liquid extraction will fail to recover the product.

  • Actionable Fix: Utilize ion-exchange chromatography (e.g., Dowex 50W-X8, H⁺ form). Load the aqueous hydrolysate onto the column, wash with distilled water to remove salts and acids, and elute the pure amino acid using 1M aqueous ammonia. Lyophilize the eluent to obtain the pure zwitterionic powder.

References

  • Hohmann, T., et al. "Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex." The Journal of Organic Chemistry, 2022. 3

  • Kröger, S., et al. "Stereoselective Synthesis of γ-Fluorinated α-Amino Acids Using 2-Hydroxy-3-pinanone as an Auxiliary." Synthesis, 2000. 6

  • EvitaChem. "Synthesis Analysis: (2R)-2-amino-4-fluorobutanoic acid." EvitaChem Technical Database. 4

  • "Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents." NIH / PMC, 2025. 1

  • "Design, synthesis and evaluation of a novel glutamine derivative (2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid." New Journal of Chemistry, 2020. 5

Sources

Technical Support Center: Purification of (2S)-2-Azaniumyl-4-fluorobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for non-canonical amino acid synthesis. This guide addresses the specific physicochemical hurdles encountered during the isolation and purification of (2S)-2-azaniumyl-4-fluorobutanoate (systematically describing the zwitterionic state of L-2-amino-4-fluorobutanoic acid, also known as monofluoroethyl glycine).

Due to its high polarity, lack of a UV chromophore, and the thermal lability of the C-F bond under basic conditions, standard peptide purification workflows often fail. This guide provides field-proven, self-validating methodologies to ensure high enantiomeric purity and yield.

I. Physicochemical & Chromatographic Parameters

To design a rational purification strategy, we must first understand the intrinsic properties of the molecule. The table below summarizes the quantitative data that dictates our downstream workflow.

ParameterValueImplication for Purification
Molecular Weight 121.11 g/mol Low mass; requires MS detection in the low m/z range, prone to solvent masking.
Isoelectric Point (pI) ~5.8Exists as a highly polar zwitterion at neutral pH; virtually insoluble in organic extraction solvents.
pKa₁ (COOH) / pKa₂ (NH₃⁺) ~2.1 / ~9.5Dictates ion-exchange capture (requires pH < 2) and elution (requires pH > 10).
UV Absorbance Maximum < 210 nmLacks a conjugated π-system; invisible to standard UV-Vis detectors. Requires CAD or ELSD.
C-F Bond Dynamics Susceptible at C3Prone to base-catalyzed E2 elimination if heated during alkaline elution steps.

II. Purification Workflow & Degradation Pathways

Workflow N1 Crude Reaction Mixture (Aqueous/Organic) N2 Cation-Exchange Chromatography (H+ form) N1->N2 Adjust pH to 1.5 N3 Elution with Dilute NH4OH (pH > 9) N2->N3 Retains Amino Acid N4 Lyophilization (Strictly < 30°C) N3->N4 Sublimate NH3/H2O N7 Degradation: HF Elimination (If T > 40°C) N3->N7 Prolonged heat/base N5 Chiral Preparative HPLC (Teicoplanin CSP) N4->N5 Resolves Enantiomers N6 Pure (2S)-2-azaniumyl- 4-fluorobutanoate N5->N6

Fig 1: Downstream purification workflow and critical thermal degradation node.

III. Troubleshooting & FAQs

Q1: Why am I losing the majority of my product during liquid-liquid extraction (LLE)? Causality: (2S)-2-azaniumyl-4-fluorobutanoate is a highly hydrophilic, non-canonical amino acid. At a neutral pH, it exists predominantly as a zwitterion. Because the net charge is zero but the local charges are heavily solvated by water, the molecule will not partition into standard organic solvents like ethyl acetate or dichloromethane . Solution: Abandon LLE for the isolation of the free amino acid. Instead, utilize Strong Cation Exchange (SCX) chromatography. By dropping the pH below 2.0, the carboxylate is protonated, yielding a net positive charge on the azaniumyl group, which binds strongly to the sulfonic acid residues of the SCX resin.

Q2: My NMR or MS data shows the presence of 2-amino-3-butenoic acid. Why is my product degrading? Causality: You are observing defluorination via a base-catalyzed E2 elimination. While the C-F bond is thermodynamically strong, the protons at the C3 position are slightly acidic due to the electron-withdrawing effects of the adjacent fluoromethyl and azaniumyl groups. When exposed to strong bases or prolonged heat during alkaline elution (e.g., rotary evaporation of ammonium hydroxide), hydroxide ions abstract a C3 proton, leading to the expulsion of the fluoride leaving group .

Mechanism N1 (2S)-2-azaniumyl- 4-fluorobutanoate N3 Transition State [E2 Elimination] N1->N3 N2 Hydroxide (OH-) Deprotonation at C3 N2->N3 Heat > 40°C N4 2-amino-3-butenoic acid + Fluoride (F-) N3->N4 Loss of HF

Fig 2: Base-catalyzed defluorination (E2 elimination) during concentration.

Solution: Never exceed 30°C when concentrating basic fractions. Use lyophilization (freeze-drying) immediately after eluting from the SCX column to sublimate the ammonia and water without providing the activation energy required for elimination.

Q3: How do I resolve the (2S) enantiomer from the (2R) enantiomer? Standard C18 columns are failing. Causality: Achiral stationary phases like C18 rely strictly on hydrophobic interactions and cannot distinguish between the spatial arrangements of enantiomers. Because non-canonical amino acids are critical for structural proteomics and protease profiling, absolute enantiomeric purity is paramount . Solution: Employ a Chiral Stationary Phase (CSP) utilizing macrocyclic glycopeptides (e.g., Teicoplanin). The chiral recognition mechanism involves a combination of hydrogen bonding, steric hindrance, and dipole stacking. Alternatively, perform pre-column derivatization using Marfey's reagent (FDAA) to convert the enantiomers into diastereomers, which can then be resolved on a standard C18 column .

Q4: I cannot detect the amino acid eluting from my HPLC. The UV baseline is flat. Causality: Aliphatic amino acids lack a conjugated π-electron system, meaning they do not absorb UV light above 210 nm. Monitoring at 210 nm is highly susceptible to solvent interference. Solution: Switch your detection method to Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). If these are unavailable, implement an inline post-column derivatization system using ninhydrin.

IV. Self-Validating Experimental Protocol

This protocol establishes a closed-loop validation system to ensure the integrity of the fluorinated amino acid is maintained throughout the purification lifecycle.

Phase 1: SCX Capture and Desalting
  • Acidification: Adjust the crude aqueous reaction mixture to pH 1.5 using 1.0 M HCl.

    • Validation Check: Spot the mixture on a silica TLC plate and stain with ninhydrin; a purple spot confirms the primary amine is present and fully protonated.

  • Resin Loading: Load the mixture onto a pre-conditioned Dowex 50WX8 (H⁺ form) column at a controlled flow rate of 1-2 Column Volumes (CV) per hour.

  • Washing: Wash with 3 CV of deionized water to remove unreacted fluorinating agents (e.g., DAST byproducts) and neutral/acidic impurities [[1]]([Link]).

    • Validation Check: The flow-through must test negative via ninhydrin stain. A positive result indicates column overloading or channeling.

  • Elution: Elute the target amino acid using 1.0 M NH₄OH. Collect fractions in 15 mL increments.

  • Preservation: Immediately flash-freeze the ninhydrin-positive fractions in liquid nitrogen and lyophilize to a dry powder.

    • Validation Check: Perform ¹⁹F-NMR on the lyophilized powder. A clean multiplet around -218 ppm (relative to CFCl₃) confirms the intact C-F bond and the absence of defluorination byproducts .

Phase 2: Chiral Preparative HPLC
  • System Setup: Install a Teicoplanin-based Chiral Stationary Phase (e.g., Chirobiotic T, 250 x 21.2 mm).

  • Mobile Phase: Prepare an isocratic mixture of 70:30 Methanol : Water.

  • Detection: Configure ELSD (Evaporator Temp: 50°C, Nebulizer Temp: 50°C, Gas Flow: 1.6 SLM).

  • Execution:

    • Validation Check: Inject a racemic standard of 2-amino-4-fluorobutanoic acid first to validate baseline resolution ( Rs​>1.5 ). The (2S) enantiomer typically elutes before the (2R) enantiomer due to weaker steric inclusion in the teicoplanin cleft.

    • Once validated, inject the lyophilized sample dissolved in the mobile phase and collect the leading peak.

V. References

  • Approaches to Obtaining Fluorinated α-Amino Acids Source: Chemical Reviews (ACS Publications) URL:[Link]

  • 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution Source: ACS Omega URL:[Link]

  • Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis Source: Nature Communications (PMC) URL:[Link]

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function Source: MDPI International Journal of Molecular Sciences URL:[Link]

Sources

Technical Support Center: Handling & Stability of (2S)-2-Azaniumyl-4-fluorobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing non-canonical amino acid workflows, I frequently encounter researchers struggling with the solution stability of (2S)-2-azaniumyl-4-fluorobutanoate (commonly referred to as L-2-amino-4-fluorobutanoic acid or L-monofluoroethylglycine). While this compound is highly valued for enhancing metabolic stability in peptides and serving as a precursor for 18F-PET tumor imaging agents 1, its unique stereoelectronic properties introduce specific handling challenges [[2]]().

This guide moves beyond basic troubleshooting by explaining the chemical causality behind degradation and providing self-validating protocols to ensure experimental trustworthiness.

Mechanistic Troubleshooting: Why is my compound degrading?

To prevent degradation, we must first understand the chemical causality driving it. The γ-fluoro group is highly reactive under specific environmental conditions, leading to two primary modes of failure in solution.

A. Base-Catalyzed Dehydrofluorination (Elimination)
  • The Symptom: Loss of the fluorine atom when the compound is dissolved in basic buffers (pH > 8.0) or during Solid-Phase Peptide Synthesis (SPPS).

  • The Causality: Fluorine is a potent electron-withdrawing group, which significantly increases the acidity of the adjacent β-protons (C3). In the presence of a strong base, the molecule undergoes a rapid E2 elimination. The base abstracts the β-proton, leading to the ejection of the fluoride ion and the formation of a double bond, yielding 2-amino-3-butenoic acid (a vinylglycine derivative) 2.

  • The Solution: Always maintain the solution pH between 4.0 and 6.0. If basic conditions are strictly required for a downstream enzymatic assay, add the compound immediately prior to use to minimize exposure time.

B. Thermal Intramolecular Lactonization (Cyclization)
  • The Symptom: Spontaneous conversion of the linear amino acid into a cyclic byproduct during prolonged incubation at 37°C or during heat sterilization.

  • The Causality: The γ-fluoro group acts as a viable leaving group under thermal stress. The carboxylate oxygen, acting as an internal nucleophile, bends around to attack the γ-carbon via a 5-Exo-Tet cyclization mechanism. This displaces the fluoride ion, resulting in the formation of α-amino-γ-butyrolactone (homoserine lactone) 1. This intramolecular reaction is entropically favored and accelerated by heat.

  • The Solution: Never autoclave solutions containing this compound. Use 0.22 µm cold filtration for sterilization and keep aqueous solutions chilled on ice during benchtop experiments.

Degradation Compound (2S)-2-azaniumyl-4-fluorobutanoate (Intact Zwitterion) Path1 High pH / Strong Base (E2 Elimination) Compound->Path1 pH > 8.0 Path2 High Temp / Neutral pH (5-Exo-Tet Cyclization) Compound->Path2 T > 37°C Deg1 2-Amino-3-butenoic acid + Free Fluoride (HF) Path1->Deg1 Deg2 α-Amino-γ-butyrolactone (Homoserine Lactone) Path2->Deg2

Mechanistic degradation pathways of (2S)-2-azaniumyl-4-fluorobutanoate in aqueous solution.

Validated Experimental Protocols

Protocol 1: Preparation of High-Stability Aqueous Stocks

This protocol is engineered to suppress both E2 elimination and 5-Exo-Tet cyclization.

  • Equilibration: Allow the lyophilized (2S)-2-azaniumyl-4-fluorobutanoate powder to reach room temperature in a desiccator to prevent atmospheric moisture condensation.

  • Solvent Selection: Prepare a mildly acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0) or use LC-MS grade water. Avoid phosphate-buffered saline (PBS) if the pH exceeds 7.0.

  • Dissolution: Add the buffer to the powder to achieve a stock concentration of 10-50 mM. Vortex gently. Crucial Step: Do not sonicate, as localized cavitation heating can trigger lactonization 1.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter.

  • Storage: Aliquot into single-use amber microcentrifuge tubes and flash-freeze in liquid nitrogen. Store at -80°C to halt all kinetic degradation pathways.

Workflow Step1 Weigh Solid (Inert Atmosphere) Step2 Dissolve in Buffer (pH 4.0 - 6.0) Step1->Step2 Step3 Sterile Filter (0.22 µm PTFE) Step2->Step3 Step4 Aliquot into Amber Vials Step3->Step4 Step5 Store at -80°C (Avoid Freeze-Thaw) Step4->Step5

Optimized step-by-step workflow for preparing and storing stable fluorinated amino acid stocks.

Protocol 2: LC-MS Monitoring of Degradation Products (Self-Validation System)

Trustworthiness requires verification. Use this protocol to validate the integrity of your stock before initiating expensive downstream assays.

  • Sample Preparation: Dilute the stock to 10 µM in 0.1% Formic Acid in LC-MS grade water.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Mobile Phase A (0.1% FA in H2O) and Mobile Phase B (0.1% FA in Acetonitrile).

  • Detection: Monitor the intact zwitterion mass [M+H]+ at m/z 122.06.

  • Degradation Markers: Scan for m/z 102.05. Note on Causality: Both dehydrofluorination and lactonization result in the exact same nominal mass loss (-20 Da for HF). Therefore, chromatographic retention time separation is critical to distinguish the polar vinylglycine derivative from the more hydrophobic lactone [[3]](). If the m/z 102.05 peak exceeds 5% of the total area, discard the stock.

Quantitative Data: Stability Matrix

To assist with experimental planning, below is a synthesized matrix of expected half-lives based on environmental conditions:

Storage ConditionBuffer pHTemperatureEstimated Half-Life (t1/2)Primary Degradation Pathway
50 mM NaOAc5.0-80°C> 12 monthsNone
LC-MS H2O6.04°C4 - 6 weeksLactonization
50 mM HEPES7.437°C< 48 hoursLactonization / E2
50 mM Tris-HCl8.525°C< 12 hoursDehydrofluorination

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to make a highly concentrated stock? A: Yes, the compound is highly stable in anhydrous DMSO. However, upon dilution into aqueous assay buffers, the aforementioned pH and temperature rules apply. Ensure the DMSO is strictly anhydrous, as water absorption can initiate hydrolytic degradation pathways 2.

Q: Why did my peptide synthesis fail when incorporating this amino acid? A: During standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the repeated use of 20% piperidine (a strong base) for deprotection causes severe dehydrofluorination of the γ-fluoro group. You must use milder deprotection conditions or highly optimized synthetic protocols specifically designed for fluorinated aliphatic amino acids 3.

Q: Is the degradation biologically relevant to my cell assays? A: Absolutely. The free fluoride ions released during both degradation pathways can inhibit certain metalloenzymes and alter cellular metabolism, leading to false-positive toxicity or skewed off-target effects in structure-function studies 4.

References

  • [2] Buy (2R)-2-amino-4-fluorobutanoic acid (EVT-13455274) - EvitaChem | Source: evitachem.com | URL:

  • [3] Approaches to Obtaining Fluorinated α-Amino Acids | Chemical Reviews | Source: acs.org | URL:

  • [1] Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents - PMC | Source: nih.gov | URL:

  • [4] Non-Canonical Amino Acids in Analyses of Protease Structure and Function - MDPI | Source: mdpi.com | URL:

Sources

improving the solubility of (2S)-2-azaniumyl-4-fluorobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with (2S)-2-azaniumyl-4-fluorobutanoate (commonly known as the zwitterionic form of L-2-amino-4-fluorobutanoic acid or L-FMA).

Because this molecule combines a rigid zwitterionic lattice with the "polar hydrophobicity" of a terminal C-F bond, standard solubilization techniques often fail. This guide bypasses generic advice, focusing instead on the thermodynamic causality of solvation to help you troubleshoot and optimize your workflows.

Part 1: The Solvation Challenge & Diagnostic Troubleshooting

The difficulty in dissolving (2S)-2-azaniumyl-4-fluorobutanoate stems from two competing thermodynamic forces. First, at neutral pH, the molecule exists as a zwitterion ( −NH3+​ and −COO− ). These opposing charges form a highly stable intermolecular ionic lattice that resists hydration. Second, the introduction of the fluorine atom creates a strongly polar but weakly polarizable C-F bond. This bond exerts an electrostatic drag on neighboring water molecules, restricting their rotational freedom and significantly decreasing the entropic driving force required for dissolution1[1].

Scenario A: Precipitation in Cell Culture Media (pH 7.4)
  • The Symptom: The compound forms a cloudy suspension or micro-precipitates when added directly to PBS or DMEM.

  • The Causality: At pH 7.4, the molecule is exactly at its isoelectric point (pI). The net charge is zero, maximizing intermolecular ionic bonding and minimizing solute-solvent hydrogen bonding.

  • The Fix: Do not dissolve directly in neutral buffers. Force the molecule into a net-cationic or net-anionic state by pre-dissolving it in a dilute acid or base, breaking the lattice via electrostatic repulsion, before back-titrating to physiological pH.

Scenario B: Incomplete Dissolution in DMF/NMP during Peptide Synthesis
  • The Symptom: The free amino acid remains as a white powder at the bottom of the reaction vessel during Solid-Phase Peptide Synthesis (SPPS).

  • The Causality: Polar aprotic solvents like DMF cannot stabilize the zwitterionic dipole.

  • The Fix: The amine must be masked (e.g., Fmoc/Boc protection) to eliminate the zwitterion. If the free amino acid must be used, introduce a chaotropic salt (like 0.1 M LiCl) to the DMF to disrupt the intermolecular hydrogen bonding2[2].

Part 2: Mechanistic FAQs

Q: Why does the addition of a highly electronegative fluorine atom decrease aqueous solubility compared to the non-fluorinated analog? A: While the C-F bond is polar, it exhibits "polar hydrophobicity." The fluorine atom alters the hydration free energy ( ΔGHyd​ ) by sterically and electrostatically reorganizing the first solvation shell. It acts as a hydrogen-bond acceptor only under very specific geometries, meaning it disrupts the normal water-water hydrogen bond network without offering a thermodynamically favorable replacement3[3].

Q: What is the maximum working concentration I can achieve in standard PBS? A: Due to the solubility limits of the zwitterion, the maximum stable concentration at pH 7.4 is typically restricted to the low millimolar range ( 5 mM). Attempting to exceed this will result in delayed nucleation and precipitation 4[4].

Part 3: Quantitative Solubility Matrices

To aid in experimental design, use the following matrix to select the appropriate solvent system based on your target concentration and downstream application.

Solvent SystemAdditive / ModifierSolvation MechanismMax Expected SolubilityDownstream Application
ddH 2​ O (pH 7.0) NoneSpontaneous hydration (Poor)< 1 mMBaseline reference
ddH 2​ O (pH 2.0) 0.1 M HClCarboxylate protonation (Cationic)> 50 mMStock preparation
ddH 2​ O (pH 10.0) 0.1 M NaOHAmine deprotonation (Anionic)> 50 mMStock preparation
PBS (pH 7.4) pH Titration MethodMetastable supersaturation~2 - 5 mMCell culture / Assays
DMSO 0.1% TFAZwitterion disruption via acid~20 mMHigh-throughput screening
DMF / NMP 0.1 M LiClChaotropic lattice disruption~10 mMUnprotected SPPS coupling

Part 4: Validated Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol 1: Aqueous pH-Titration for Biological Assays (Target: 5 mM Stock)

This method forces the molecule out of its zwitterionic state to achieve dissolution, then carefully returns it to physiological conditions.

  • Suspension: Weigh 6.05 mg of (2S)-2-azaniumyl-4-fluorobutanoate and suspend in 800 µL of sterile ddH 2​ O.

    • Validation: The solution must appear opaque with visible particulates. This confirms the intact zwitterionic lattice.

  • Lattice Disruption: Add 0.1 M HCl dropwise (approx. 50-100 µL) while vortexing continuously until the pH drops below 3.0.

    • Validation: The solution must transition from opaque to crystal clear. If particulates remain, sonicate for 60 seconds.

  • Back-Titration: Slowly add 0.1 M NaOH in 10 µL increments, monitoring with a micro-pH probe, until the pH reaches 7.4.

  • Volume Adjustment: Bring the final volume to 1.0 mL with 10X PBS to achieve a final 1X PBS concentration.

    • Validation (Critical): Measure the absorbance of the final solution at 600 nm ( A600​ ) against a PBS blank. An A600​<0.01 confirms the absence of invisible micro-precipitates.

Protocol 2: Chaotropic Solubilization for Organic Synthesis

This method uses lithium chloride to disrupt hydrogen bonding in polar aprotic solvents when protecting groups cannot be used.

  • Solvent Preparation: Dissolve anhydrous LiCl in dry DMF to a final concentration of 0.1 M.

    • Validation: The DMF must remain optically clear. Moisture will cause cloudiness.

  • Solubilization: Add the amino acid to the LiCl/DMF solution at a concentration of 10 mM. Vortex vigorously for 2 minutes.

    • Validation: The powder will dissolve completely. The chaotropic lithium ions coordinate the carboxylate, while chloride ions interact with the ammonium, preventing lattice reformation.

Part 5: Solubilization Decision Workflow

G Start Target: Solubilize (2S)-2-Azaniumyl-4-Fluorobutanoate Decision Select Application Domain Start->Decision Bio Aqueous / Biological Assays (Target pH 7.4) Decision->Bio In vitro / Cell Culture Synth Organic / Peptide Synthesis (DMF/DMSO) Decision->Synth SPPS / Derivatization Bio_Step1 Suspend in ddH2O (Intermolecular lattice intact) Bio->Bio_Step1 Synth_Step1 Amine Protection (Fmoc/Boc) or add 0.1M LiCl Synth->Synth_Step1 Bio_Step2 Titrate with 0.1M HCl/NaOH (Force net cationic/anionic state) Bio_Step1->Bio_Step2 Bio_Step3 Back-titrate to pH 7.4 (Max concentration ~5 mM) Bio_Step2->Bio_Step3 Synth_Step2 Dissolve in DMF/NMP (Lattice disrupted) Synth_Step1->Synth_Step2

Workflow for optimizing the solubility of (2S)-2-azaniumyl-4-fluorobutanoate across applications.

Part 6: References

  • Title: Hydration dynamics at fluorinated protein surfaces Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Establishing Fluorine-Containing Amino Acids as an Orthogonal Tool in Coiled Coil Assembly Source: Biomacromolecules (ACS Publications) URL: [Link]

  • Title: Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

troubleshooting (2S)-2-azaniumyl-4-fluorobutanoate experimental results

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2S)-2-azaniumyl-4-fluorobutanoate

This technical support guide is designed for researchers, scientists, and drug development professionals working with (2S)-2-azaniumyl-4-fluorobutanoate, the zwitterionic form of (S)-2-amino-4-fluorobutanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during the synthesis, purification, and characterization of this and similar fluorinated amino acids.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for (2S)-2-azaniumyl-4-fluorobutanoate?

A1: Like most amino acids, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption. For long-term storage, refrigeration at 2-8°C is recommended. Fluorinated compounds are generally stable, but minimizing exposure to light and moisture is a good practice.[1]

Q2: What are the expected 1H and 19F NMR spectral features for this compound?

A2: The 19F NMR spectrum is the most informative for confirming the presence of the C-F bond.[2][3][4]

  • 19F NMR: You should expect a complex multiplet due to coupling with the adjacent protons on C3 and C4. The chemical shift will be highly dependent on the solvent and reference standard used.[5][6]

  • 1H NMR: The proton spectrum will show a characteristic doublet of triplets (dt) or a complex multiplet for the proton on the α-carbon (C2). The protons on C3 and C4 will be diastereotopic and will appear as complex multiplets, further split by the fluorine atom. The C-H coupling constants with fluorine (JHF) can be quite large, often in the range of 40-50 Hz for geminal protons and smaller for vicinal protons.[6]

Q3: Can I use standard amino acid protecting group strategies?

A3: Yes, standard protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) for the amine, and methyl or ethyl esters for the carboxylic acid, are generally compatible.[7][8] However, care must be taken during deprotection steps. Strongly acidic or basic conditions could potentially promote elimination of HF, especially if the fluorine is on a carbon beta to a carbonyl or other activating group.

Q4: Is there a risk of racemization during synthesis or handling?

A4: The α-carbon is susceptible to racemization, particularly under harsh basic or acidic conditions, or during certain derivatization reactions.[9] It is crucial to use mild reaction conditions and to verify the enantiomeric purity of the final product using a chiral analytical method (e.g., chiral HPLC or GC). Syntheses starting from a chiral precursor, such as L-aspartic acid or L-glutamic acid, generally retain stereochemical integrity if handled correctly.[10][11]

Part 2: Troubleshooting Guides

This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow for diagnosing and solving the issue.

Scenario 1: Synthesis Failures & Low Yield

Q: My synthesis of (S)-2-amino-4-fluorobutanoic acid from a protected glutamic acid derivative is resulting in very low or no yield. What are the likely causes?

A: This is a common issue often related to the fluorination step or subsequent deprotection. The troubleshooting workflow below will help isolate the problem.

G cluster_solutions Potential Solutions start Low or No Product Yield check_sm 1. Verify Starting Material (SM) - Purity (NMR, LC-MS) - Correct Stereochemistry start->check_sm check_fluorination 2. Analyze Fluorination Step - Monitor by TLC/LC-MS - Check Reagent Quality (e.g., DAST, Selectfluor) check_sm->check_fluorination SM is OK sol_sm Recrystallize/purify SM check_sm->sol_sm side_reactions 3. Identify Side Reactions - Elimination (Alkene formation?) - Rearrangement? - Check NMR/MS for byproducts check_fluorination->side_reactions Reaction Stalled or Incomplete sol_reagent Use fresh/high-purity fluorinating agent. Optimize temperature (-78°C). check_fluorination->sol_reagent deprotection 4. Evaluate Deprotection - Incomplete reaction? - Product degradation? - HF Elimination under harsh conditions? side_reactions->deprotection Byproducts Detected sol_base Use a non-nucleophilic base. Screen alternative fluorination methods. side_reactions->sol_base purification 5. Assess Purification Loss - Is product water-soluble? - Crashing out during workup? - Adhering to column? deprotection->purification No Byproducts, still low yield sol_deprotect Use milder deprotection conditions (e.g., TFA for Boc, piperidine for Fmoc). Reduce temperature and time. deprotection->sol_deprotect solution Solution Found purification->solution Product Identified in waste streams sol_purify Use ion-exchange chromatography. Lyophilize from aqueous solution. purification->sol_purify

Caption: A workflow for troubleshooting common synthesis issues.

  • Fluorinating Reagent and Conditions: The synthesis of fluorinated amino acids is complex, as there is no single universal method.[]

    • Cause: Nucleophilic fluorinating reagents like DAST (diethylaminosulfur trifluoride) can decompose if not handled correctly (moisture-sensitive, thermally unstable). Electrophilic reagents like Selectfluor require specific conditions to be effective.[13]

    • Solution: Always use a fresh, high-quality fluorinating agent. For reactions involving DAST, maintain a low temperature (e.g., -78 °C) and add the reagent slowly to a solution of the precursor (often a hydroxy-containing intermediate). Monitor the reaction carefully by TLC or crude 19F NMR.

  • Side Reactions (Elimination):

    • Cause: The hydroxyl group precursor, once activated by a reagent like DAST, can undergo elimination to form an alkene instead of substitution to form the C-F bond. This is particularly favored by stronger bases or higher temperatures.

    • Solution: Check the crude reaction mixture for the presence of alkene byproducts using 1H NMR (look for new vinylic protons) and mass spectrometry. If elimination is a problem, consider using a different fluorination strategy, such as starting with a bromo- or iodo- precursor and performing a nucleophilic displacement with a fluoride source like AgF or CsF.[10]

  • Deprotection Issues:

    • Cause: The C-F bond can be labile under certain conditions. Strong acids or bases used for deprotection can sometimes lead to the elimination of HF, especially if the fluorine is in a β-position to a group that can stabilize a carbocation or a double bond.

    • Solution: Use the mildest conditions possible for deprotection. For example, if using a Boc protecting group, use trifluoroacetic acid (TFA) in dichloromethane at 0°C to room temperature. If the product is still unstable, consider alternative protecting groups that can be removed under neutral conditions, such as hydrogenolysis for a Cbz (benzyloxycarbonyl) group, provided the rest of the molecule is stable to these conditions.

Scenario 2: Purification Challenges

Q: My crude product appears correct by NMR, but I am losing most of it during purification. How can I improve my recovery?

A: Free amino acids are zwitterionic and often exhibit high polarity and water solubility, making extraction with organic solvents inefficient.

Purification MethodProsConsBest For
Silica Gel Chromatography Good for protected (non-zwitterionic) intermediates.Poor for free amino acids (strong binding, streaking). May require derivatization.N-Boc or N-Fmoc protected amino acid esters.
Recrystallization Can provide very high purity product.Finding a suitable solvent system can be difficult. Potential for significant loss in mother liquor.Final free amino acid if a good solvent is found (e.g., water/ethanol, water/isopropanol).
Ion-Exchange Chromatography Highly Recommended. Separates based on charge. Excellent for isolating zwitterionic compounds from neutral or charged impurities.Requires specific resins (e.g., Dowex) and careful pH control for elution.Isolating the final, deprotected (2S)-2-azaniumyl-4-fluorobutanoate.[14]
Reverse-Phase HPLC High resolution and purity.Often requires volatile acidic modifiers (e.g., TFA) which can be difficult to remove. Limited to smaller scales.Analytical assessment of purity; semi-preparative purification.
  • Resin Preparation: Use a strong cation exchange resin (e.g., Dowex 50WX8) in its protonated form (H+). Prepare a column with the resin and wash thoroughly with deionized water until the eluent is neutral.

  • Loading: Dissolve the crude amino acid product in a minimal amount of deionized water. Adjust the pH to ~2-3 with dilute HCl to ensure the amine is fully protonated. Apply this solution to the column.

  • Washing: Wash the column with several column volumes of deionized water to remove any neutral or anionic impurities.

  • Elution: Elute the desired amino acid from the column using a dilute aqueous ammonia solution (e.g., 2-5% NH4OH). The ammonia will deprotonate the ammonium group, releasing the zwitterionic amino acid from the resin.

  • Isolation: Collect the fractions and monitor for the presence of the product using TLC (ninhydrin stain) or LC-MS. Combine the product-containing fractions and remove the water and excess ammonia under reduced pressure (rotary evaporation). For the final step, lyophilization (freeze-drying) is highly recommended to obtain a pure, fluffy solid.

Scenario 3: Analytical Discrepancies

Q: The mass spectrum of my final product is correct, but the 1H and/or 19F NMR spectra are confusing or show unexpected peaks. What could be wrong?

A: This points to the presence of isomers, impurities that are not easily ionized in MS, or complex spectral patterns that are being misinterpreted.

G cluster_solutions Potential Solutions start Correct Mass, Ambiguous NMR check_purity 1. Re-assess Purity - Run high-resolution LC-MS - Use a different TLC mobile phase start->check_purity check_isomers 2. Consider Isomers - Diastereomers from synthesis? - Racemization during workup? check_purity->check_isomers Impurity Detected sol_purify Re-purify using a different method (e.g., HPLC, Ion-Exchange) check_purity->sol_purify check_nmr 3. Re-evaluate NMR Data - Are you misinterpreting C-F coupling? - Is it a solvent or reference issue? check_isomers->check_nmr Isomers Possible sol_chiral Run chiral HPLC to quantify enantiomeric/diastereomeric excess. check_isomers->sol_chiral run_2d_nmr 4. Perform 2D NMR - COSY (H-H correlation) - HSQC/HMBC (H-C correlation) - HOESY (H-F correlation) check_nmr->run_2d_nmr 1D Spectra Unclear sol_ref Use an internal standard for 19F NMR. Acquire spectrum in a different solvent (e.g., D2O, MeOD). check_nmr->sol_ref solution Structure Confirmed run_2d_nmr->solution Correlations Clarify Structure sol_analysis Consult NMR spectroscopy resources on fluorinated compounds. run_2d_nmr->sol_analysis

Caption: Decision tree for resolving ambiguous NMR data.

  • Complex Coupling Patterns:

    • Cause: Fluorine-proton coupling (JHF) can extend over several bonds (2J, 3J, and even 4J). This can turn what you expect to be a simple triplet or doublet into a much more complex multiplet.[6] The protons on the carbon bearing the fluorine (C4) and the adjacent carbon (C3) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and coupling constants, further complicating the spectrum.

    • Solution: Do not underestimate the complexity. Run a 19F-decoupled 1H NMR experiment. This will simplify the proton spectrum by removing all H-F coupling, allowing you to identify the underlying H-H coupling patterns. Comparing the coupled and decoupled spectra is a powerful diagnostic tool. Advanced 2D NMR experiments like HSQC and HMBC can definitively assign protons to their respective carbons.

  • Presence of Diastereomers:

    • Cause: If the synthesis involved the creation of a new stereocenter or used a starting material that was not enantiomerically pure, you may have a mixture of diastereomers. Diastereomers have different physical properties and distinct NMR spectra.

    • Solution: Carefully examine both the 1H and 19F NMR spectra for sets of duplicate peaks. The integration of these sets will correspond to the diastereomeric ratio. Chiral HPLC is the gold standard for separating and quantifying stereoisomers. If diastereomers are present, you may need to revisit the stereocontrol of your synthetic steps.[7][15]

  • 19F NMR Referencing:

    • Cause: Unlike 1H NMR where TMS is a universal internal standard, 19F NMR referencing can be more varied.[5] External referencing is common, but it can be less accurate due to susceptibility differences.

    • Solution: For accurate and reproducible results, use an internal standard mixed with your sample. A common standard is trifluorotoluene or another inert, fluorinated compound with a known chemical shift that does not overlap with your product's signals. Always report the reference compound and solvent used when presenting 19F NMR data.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). Available at: [Link]

  • Gershon, H., Shanks, L., & Clarke, D. D. (1978). Amino acid analogs IV: 4-fluoroisoleucine. Journal of Pharmaceutical Sciences, 67(5), 715–717. Available at: [Link]

  • Lee, K., Buer, B. C., & Marsh, E. N. G. (2009). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. Biochemistry, 48(43), 10336–10342. Available at: [Link]

  • Abovari, F., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(43), 14473-14480. Available at: [Link]

  • Galles, J. D., et al. (2023). Expression and purification of fluorinated proteins from mammalian suspension culture. Protein Science, 32(1), e4528. Available at: [Link]

  • Marsh, E. N. G. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 111(37), 13298-13303. Available at: [Link]

  • Galles, J. D., et al. (2023). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. bioRxiv. Available at: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • Fry, C. G., & Dolbier, W. R. (2021). Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. Journal of Chemical Education, 98(3), 993–998. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. ChemRxiv. Available at: [Link]

  • Hausmann, A. D., & Rettberg, P. (2018). Stability of non-proteinogenic amino acids to UV and gamma irradiation. International Journal of Astrobiology, 18(5), 425-436. Available at: [Link]

  • Charrier, J.-D., et al. (2004). Synthesis of (2S,3S)-3′-fluoroisoleucine. Organic & Biomolecular Chemistry, 2(6), 848-852. Available at: [Link]

  • Mykhailiuk, P. K. (2015). Recent Advances in the Synthesis of Fluorinated Amino Acids. Journal of Fluorine Chemistry, 179, 13-24. Available at: [Link]

  • Al-Masum, M., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 87(16), 10849–10857. Available at: [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. Available at: [Link]

  • Erb, W. B., et al. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Journal of Medicinal Chemistry, 65(1), 109-132. Available at: [Link]

  • Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine. ResearchGate. Available at: [Link]

  • Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. RSC Publishing. Available at: [Link]

  • Bilgiçer, B., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(48), 14881–14888. Available at: [Link]

  • Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. ChemRxiv. Available at: [Link]

  • Synthesis of Side Chain Fluorinated Amino Acids and Their Effects on the Properties of Peptides and Proteins. ResearchGate. Available at: [Link]

  • Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. Available at: [Link]

  • Haufe, G., & Bruns, S. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(18), 10527–10590. Available at: [Link]

  • A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. ResearchGate. Available at: [Link]

Sources

minimizing off-target effects of (2S)-2-azaniumyl-4-fluorobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2S)-2-azaniumyl-4-fluorobutanoate (systematically known as L-2-amino-4-fluorobutanoic acid, or L-FMA ).

As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in utilizing fluorinated non-natural amino acids for PET imaging and metabolic assays: mitigating off-target effects . L-FMA targets the ASC (alanine-serine-cysteine preferring) transporter, which is highly upregulated in various malignancies to support rapid cellular proliferation 1. However, its preclinical and clinical utility is frequently compromised by in vivo defluorination and physiological pooling 2.

The following self-validating protocols and troubleshooting guides are engineered to help you isolate true ASC-mediated signals from background noise.

Troubleshooting Guides & FAQs

Q1: Why am I seeing progressive, high background signal in bone tissue during my L-[18F]FMA PET scans?

  • Cause: The primary cause of increasing bone uptake over time is in vivo defluorination. L-FMA contains a C-F bond at the C4 position. In physiological environments, this bond is susceptible to enzymatic cleavage, releasing free[18F]fluoride ions. Free fluoride acts as a sink, exhibiting a high affinity for hydroxyapatite in the skeletal system.

  • Causality & Experience: As the radiotracer circulates, metabolic degradation competes with target transporter (ASC) uptake. Studies show bone uptake in rodent models can increase dramatically from ~0.48 %ID/g at 2 minutes to ~1.91 %ID/g at 2 hours post-injection 1. If your imaging window is too late, the bone signal will overwhelm adjacent soft-tissue tumor signals.

  • Self-Validating Solution: Shift your imaging window. Conduct dynamic PET acquisitions and restrict static image analysis to the 30–60 minute post-injection window . To validate that the signal is an artifact, inject a control cohort with free [18F]NaF; if your L-FMA off-target signal perfectly matches the[18F]NaF skeletal distribution, defluorination is confirmed.

Q2: How can I differentiate between ASC transporter-mediated tumor uptake and non-specific physiological accumulation in the liver and kidneys?

  • Cause: L-FMA is a small amino acid derivative cleared hepatically and renally. Furthermore, the ASC transport system is ubiquitously expressed in several healthy tissues, not just in tumors 1.

  • Causality & Experience: High physiological uptake in the liver and kidneys is a known limitation of L-FMA. To prove that tumor uptake is specifically mediated by the ASC transporter rather than simple blood pooling, you must actively block the transporter.

  • Self-Validating Solution: Perform an In Vivo Competitive Inhibition Assay (see Protocol 2 below). Pre-treat the subject with an excess of a known ASC-specific substrate (e.g., L-serine). If the tumor signal decreases significantly while liver/kidney signals remain relatively constant, the tumor uptake is confirmed as ASC-specific.

Q3: My L-[18F]FMA radiochemical yield is low, and enantiomeric purity is compromised. How do I optimize the synthesis?

  • Cause: The nucleophilic substitution of the tosylate precursor with [18F]fluoride can compete with elimination reactions (forming alkenes) and racemization if the reaction conditions are too harsh or too basic 2.

  • Causality & Experience: Standard K2CO3/Kryptofix 2.22 complexes are often too basic for the C4 position of butanoic acid derivatives, promoting elimination over substitution. Furthermore, any racemization to D-FMA drastically reduces target affinity, as the ASC transporter is highly stereoselective for the L-enantiomer 3.

  • Self-Validating Solution: Switch to a milder fluorination agent, such as tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) or tetrabutylammonium bicarbonate (TBAHCO3). Always validate enantiomeric excess (ee >99%) using a Chiralpak AD column against "cold" D-FMA and L-FMA standards before proceeding to biological assays.

Quantitative Data Summaries

To optimize your imaging windows, refer to the established biodistribution kinetics of L-[18F]FMA. Notice how the specific tumor ratios peak at 60 minutes before off-target bone accumulation dominates.

Table 1: In Vivo Biodistribution Kinetics of L-[18F]FMA

Tissue / Metric 2 Min Post-Injection 30 Min Post-Injection 60 Min Post-Injection 120 Min Post-Injection
Bone Uptake (%ID/g) 0.48 ~1.10 ~1.50 1.91
Tumor-to-Muscle Ratio N/A Adequate 2.2 Decreased
Tumor-to-Blood Ratio N/A Adequate 1.9 Decreased

| Tumor-to-Brain Ratio | N/A | Adequate | 3.0 | Decreased |

Note: Data reflects 9L glioma models. Progressive bone uptake indicates active in vivo defluorination 1.

Experimental Protocols

Protocol 1: In Vitro Transporter Specificity & Competitive Inhibition Assay

This self-validating protocol uses selective inhibitors to prove that L-FMA uptake is driven by the ASC system rather than L-type or A-type amino acid transporters.

  • Cell Preparation: Seed target cells (e.g., 9L glioma) in 24-well plates and incubate at 37 °C until 80% confluent.

  • Buffer Wash: Aspirate media and wash cells twice with warm, sodium-containing HEPES buffer (ASC transport is Na+-dependent).

  • Inhibitor Pre-incubation (The Validation Step):

    • Group A (ASC Block): Add 10 mM unlabeled L-serine.

    • Group B (L-Type Block): Add 10 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).

    • Group C (A-Type Block): Add 10 mM MeAIB.

    • Incubate all groups for 15 minutes at 37 °C.

  • Radiotracer Addition: Add 370 KBq/mL of L-[18F]FMA to each well. Incubate for exactly 30 minutes at 37 °C.

  • Termination & Lysis: Aspirate the radioactive solution, wash three times with ice-cold PBS to halt membrane transport, and lyse cells using 0.1 M NaOH.

  • Quantification: Measure the radioactivity of the lysate using a gamma counter. Normalize to total protein concentration (via BCA assay). Expected Result: Only Group A should show >50% reduction in signal.

Protocol 2: Preclinical PET Imaging Workflow for Minimizing Off-Target Signal
  • Subject Preparation: Fast the animal for 4-6 hours prior to the scan to stabilize baseline endogenous amino acid levels, preventing unpredictable competitive inhibition.

  • Injection: Administer 10-15 MBq of L-[18F]FMA via the tail vein.

  • Dynamic Acquisition: Immediately initiate a 60-minute dynamic PET scan to capture the early uptake phase before significant defluorination occurs. Do not rely on static scans taken at 2 hours.

  • Reconstruction & Analysis: Reconstruct images using a 3D OSEM algorithm. Draw Regions of Interest (ROIs) over the tumor, contralateral brain/muscle (background), and the femur (to monitor off-target defluorination).

  • Kinetic Modeling: Apply a two-tissue reversible compartmental model to separate specific ASC binding (k3/k4) from free/non-specific compartments (K1/k2).

Visualizations

G Admin L-[18F]FMA Administration Blood Systemic Circulation (Blood Pool) Admin->Blood Tumor Tumor Microenvironment (Target) Blood->Tumor Specific LiverKidney Liver & Kidneys (Physiological Clearance) Blood->LiverKidney Non-Specific Metabolism Enzymatic Defluorination (Off-Target Cleavage) Blood->Metabolism Degradation ASC ASC Transporter Uptake (Specific Binding) Tumor->ASC Bone Bone Accumulation ([18F]Fluoride Sink) Metabolism->Bone Mitigation1 Early Time-Point Imaging (30-60 min Window) Mitigation1->Bone Bypasses Artifact Mitigation2 Competitive Inhibition & Kinetic Modeling Mitigation2->ASC Confirms Target Mitigation2->LiverKidney Differentiates Signal

Diagram 1: L-[18F]FMA metabolic pathways and off-target mitigation strategies.

References

  • [3] Title: Buy (2R)-2-amino-4-fluorobutanoic acid (EVT-13455274) - EvitaChem Source: evitachem.com URL:

  • [2] Title: Approaches to Obtaining Fluorinated α-Amino Acids | Chemical Reviews - ACS Publications Source: acs.org URL:

  • [4] Title: Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents - PMC Source: nih.gov URL:

Sources

Diagnostic Workflow: Fluorination Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Fluorination Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers struggling against the unpredictable nature of fluorine chemistry. The extreme electronegativity of fluorine, the sheer strength of the C–F bond, and the harsh reactivity of traditional fluorinating agents often lead to unexpected side reactions.

This guide bypasses generic advice to address the causality behind common experimental failures. By understanding the mechanistic pathways that lead to pitfalls like elimination or over-fluorination, you can implement self-validating workflows to ensure reproducible synthesis.

FluorinationTroubleshooting Start Fluorination Target Nucleophilic Nucleophilic (Alcohols, Ketones) Start->Nucleophilic Electrophilic Electrophilic (Enolates, Aromatics) Start->Electrophilic DAST DAST / Deoxo-Fluor Nucleophilic->DAST Traditional XtalFluor XtalFluor-E Nucleophilic->XtalFluor Modern/Safer Selectfluor Selectfluor / NFSI Electrophilic->Selectfluor Elimination Issue: Elimination (Alkene Byproducts) DAST->Elimination Elimination->XtalFluor Switch Reagent Overfluorination Issue: Over-fluorination Selectfluor->Overfluorination Organocatalysis Use Organocatalyst or Silyl Enol Ether Overfluorination->Organocatalysis Control Enolization

Workflow for diagnosing and resolving common electrophilic and nucleophilic fluorination pitfalls.

Frequently Asked Questions (FAQs)

Q1: Why am I getting elimination products (alkenes) instead of my desired fluorinated compound when using DAST on secondary alcohols?

The Causality: DAST (Diethylaminosulfur trifluoride) is a classic reagent for deoxofluorination[1]. However, when it reacts with secondary or sterically hindered alcohols, it activates the C–O bond to create an intermediate that can undergo either an SN​2 substitution (yielding the fluoride) or an E2/E1 elimination (yielding an alkene). Because DAST generates free hydrogen fluoride (HF) and basic amine byproducts during the reaction, this highly basic environment heavily promotes the elimination pathway[2]. The Solution: Switch to XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate)[2]. Unlike DAST, XtalFluor-E is a crystalline salt that does not generate highly corrosive free-HF on its own[2]. It relies on an exogenous fluoride promoter (like Et3​N⋅3HF or DBU). This dramatically reduces the basicity of the reaction medium, suppressing elimination and forcing the reaction down the SN​2 pathway[2].

Q2: I'm trying to mono-fluorinate a ketone using Selectfluor, but I keep getting over-fluorination (gem-difluorides) and poor regioselectivity. How do I control this?

The Causality: is a highly reactive, electrophilic source of fluorine[3]. The pitfall lies in the inherent electronics of your product: once the first fluorine atom is installed alpha to the carbonyl, the strong electron-withdrawing nature of fluorine increases the acidity of the remaining alpha-protons. This accelerates subsequent enolization, making the mono-fluorinated product react faster with Selectfluor than the starting material[4]. The Solution: Do not rely on stoichiometric control. Instead, you must control the enolization rate. Pre-form a silyl enol ether to lock the regiochemistry, or utilize an. For instance, using (S)-proline as an organocatalyst with Selectfluor directs the fluorination via an enamine intermediate, controlling both regioselectivity and preventing runaway over-fluorination[4].

Q3: Is it safe to scale up DAST reactions for late-stage functionalization?

The Causality: Scaling up DAST is highly discouraged due to severe thermal instability[1]. Upon heating (often >50 °C) or extended storage, DAST disproportionates and converts to the highly explosive bis(diethylamino)sulfur difluoride, (NEt2​)2​SF2​ , with the expulsion of toxic sulfur tetrafluoride ( SF4​ ) gas[1]. The Solution: For scale-up (>5 grams), transition to XtalFluor-E[2]. It exhibits enhanced thermal stability, is non-volatile, and does not react violently with water, making it significantly safer for process chemistry[2].

Quantitative Reagent Comparison

ReagentReaction TypePhysical StateThermal StabilityPrimary PitfallRecommended Mitigation
DAST NucleophilicLiquidLow (Explosive >50°C)Elimination (Alkenes)Keep <0°C; Do not scale up
Deoxo-Fluor NucleophilicLiquidModerateSimilar to DASTUse for small-scale only
XtalFluor-E NucleophilicCrystalline SolidHighSluggish with hindered substratesAdd DBU or Et3​N⋅3HF promoter
Selectfluor ElectrophilicCrystalline SolidHighOver-fluorinationPre-form silyl enol ethers

Standard Operating Procedure: Selective Nucleophilic Deoxofluorination

Objective: Convert a secondary alcohol to an alkyl fluoride while suppressing alkene elimination using XtalFluor-E. Self-Validating Checkpoint: Before beginning, assess the acid sensitivity of your substrate. If the starting material is highly acid-sensitive, substitute Et3​N⋅3HF with DBU to prevent degradation before fluorination occurs.

Step-by-Step Methodology:

  • Preparation: Flame-dry a standard borosilicate round-bottom flask and purge with N2​ . (Note: Unlike DAST, XtalFluor-E does not generate free HF that etches glass, so specialized Teflon reactors are unnecessary[2]).

  • Reagent Loading: Dissolve the alcohol substrate (1.0 equiv) and Et3​N⋅3HF (1.5 equiv, acting as the exogenous fluoride source) in anhydrous dichloromethane (DCM)[2].

  • Activation: Cool the mixture to -78 °C. Slowly add XtalFluor-E (1.5 equiv) as a solid[2]. (Causality Note: Adding the activator at low temperature prevents premature ionization of the alcohol, which would otherwise lead to carbocation-driven rearrangements).

  • Reaction: Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature[2]. Monitor conversion via TLC or 19F NMR.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ [2]. Extract the aqueous layer with DCM. Combine the organic phases, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[2]. Purify via flash chromatography.

References

  • Novel Process for Generating Useful Electrophiles from Common Anions Using Selectfluor® Fluorination Agent The Journal of Organic Chemistry (ACS) URL:[Link]

  • Eliminative Deoxofluorination Using XtalFluor-E: A One-Step Synthesis of Monofluoroalkenes from Cyclohexanone Derivatives Organic Letters (ACS) URL:[Link]

  • Diethylaminosulfur trifluoride (DAST) Wikipedia URL:[Link]

Sources

Technical Support Center: Optimization & Troubleshooting for (2S)-2-Azaniumyl-4-fluorobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (2S)-2-azaniumyl-4-fluorobutanoate (widely recognized in the literature as L-2-amino-4-fluorobutanoic acid, L-FMA, or L-monofluoroethylglycine/MfeGly)[1].

As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Synthesizing fluorinated aliphatic amino acids presents notorious bottlenecks—specifically, maintaining high enantiomeric excess (ee) during alkylation and preventing E2 elimination during late-stage fluorination. This guide synthesizes field-proven insights to help you establish a self-validating, robust synthetic workflow, exploring the causality behind every critical experimental parameter.

Part 1: Mechanistic Workflows

There are two primary, field-proven routes to synthesize this fluorinated building block:

  • Asymmetric Alkylation: Utilizing a chiral Ni(II) complex of a glycine Schiff base to establish the stereocenter[2].

  • Nucleophilic Fluorination: Late-stage fluorination of an L-homoserine tosylate precursor using specialized hypervalent silicon reagents[3].

G Start1 Chiral Ni(II) Complex (Glycine Schiff Base) Alkylation Asymmetric Alkylation (1-bromo-2-fluoroethane) Start1->Alkylation Base, Temp ≤ 0 °C Hydrolysis Acidic Hydrolysis & Fmoc Protection Alkylation->Hydrolysis > 96% de Target (2S)-2-azaniumyl-4-fluorobutanoate (L-FMA / MfeGly) Hydrolysis->Target Gram-scale yield Start2 L-Homoserine (Protected) Tosylation Tosylation (TsCl, Pyridine) Start2->Tosylation OH Activation Fluorination Nucleophilic Fluorination (Neutralized TASF) Tosylation->Fluorination Tosylate Precursor Deprotection Global Deprotection (TFA/DMS) Fluorination->Deprotection Suppresses Elimination Deprotection->Target Retains Stereocenter

Synthetic pathways for (2S)-2-amino-4-fluorobutanoate via alkylation and homoserine fluorination.

Part 2: Optimization Data & Causality

The table below summarizes the quantitative impact of critical reaction parameters on yield and stereochemical purity, allowing you to compare the mechanistic advantages of each optimization.

Synthesis RouteReagent / ConditionTemperatureYield (%)Stereochemical PurityKey Mechanistic Advantage
Asymmetric Alkylation 1-bromo-2-fluoroethane, Base25 °C85 - 90~85% deFaster reaction kinetics, but suffers from lower facial selectivity[2].
Asymmetric Alkylation 1-bromo-2-fluoroethane, Base0 °C75 - 82> 96% deReduced kinetic energy strictly prevents non-specific facial attack[2].
Nucleophilic Fluorination Standard TASF or DAST50 °C< 30HighSuffers from severe E2 elimination due to high basicity of the fluoride source[3].
Nucleophilic Fluorination "Neutralized" TASF + Et3N·3HF45 - 50 °C60 - 77> 99% eeBuffering suppresses basicity, heavily favoring SN2 substitution over E2[3].

Part 3: Self-Validating Experimental Protocols

Protocol A: Nucleophilic Fluorination of Protected Homoserine

Causality: The conversion of the homoserine hydroxyl group to a tosylate creates an excellent leaving group. However, standard fluoride sources act as strong bases and trigger E2 elimination (forming an alkene). By buffering tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) with Et3N·3HF ("neutralized TASF"), we create an environment that suppresses basicity while maintaining high nucleophilicity, favoring SN2 displacement[3]. Self-Validation: Monitor the reaction via LC-MS or TLC; the complete disappearance of the UV-active tosylate precursor confirms successful nucleophilic displacement before proceeding to the harsh deprotection step.

  • Preparation of Neutralized TASF: In a flame-dried flask under argon, dissolve TASF (5.0 equiv) in a 1:1 mixture of anhydrous CH2Cl2 and THF. Dropwise, add Et3N·3HF (catalytic/buffer amount) to neutralize the solution[4].

  • Precursor Addition: Dissolve the protected L-homoserine tosylate (1.0 equiv) in anhydrous THF and add it dropwise to the neutralized TASF solution[4].

  • Thermal Activation: Heat the reaction mixture in an oil bath at 45–50 °C for 16–24 hours[4]. Causality: Mild heating overcomes the activation energy barrier for the SN2 displacement of the bulky tosylate group without inducing thermal degradation.

  • Quenching & Extraction: Cool to room temperature, dilute with EtOAc, and wash sequentially with half-saturated NaHCO3, water, and brine[4]. Dry the organic phase over MgSO4, filter, and concentrate in vacuo.

  • Global Deprotection: Treat the isolated intermediate with a Trifluoroacetic Acid (TFA) / Dimethyl Sulfide (DMS) cocktail for 2.5 hours to remove acid-labile protecting groups[3]. Causality: DMS acts as a carbocation scavenger, preventing re-alkylation of the amino acid during global deprotection.

Protocol B: Diastereoselective Alkylation via Chiral Ni(II) Complexes

Causality: Using a chiral Ni(II) Schiff base complex provides a rigid, square-planar environment that sterically blocks one face of the enolate. Self-Validation: Post-alkylation, the diastereomeric ratio should be checked via chiral HPLC before hydrolysis; a de >96% validates that the temperature control of the reaction was successful[2].

  • Enolate Formation: Suspend the chiral Ni(II) complex (1.0 equiv) in anhydrous DMF under argon. Add a strong base to generate the enolate[1].

  • Temperature Control (Critical): Cool the reaction mixture strictly to 0 °C[2]. Causality: Lowering the temperature reduces kinetic energy, ensuring the incoming electrophile strictly approaches from the unhindered face.

  • Alkylation: Add 1-bromo-2-fluoroethane (1.5 equiv) dropwise. Stir the mixture at 0 °C until complete consumption of the starting material is observed.

  • Hydrolysis: Quench the reaction and subject the alkylated complex to acidic hydrolysis (e.g., 2N HCl at elevated temperature) to disassemble the Ni(II) complex and release the free amino acid[5].

  • Fmoc Protection (Optional for SPPS): React the free amino acid with Fmoc-OSu in the presence of Na2CO3 to yield N-Fmoc-(2S)-2-amino-4-fluorobutanoate[2].

Part 4: Troubleshooting & FAQs

Q1: During the fluorination of my homoserine precursor, I am isolating a significant amount of alkene side-product instead of the desired fluorinated compound. How do I prevent this? A1: This is a classic issue of competing E2 elimination versus SN2 substitution. Fluoride ions (F⁻) are highly electronegative and, in aprotic solvents, act as strong bases. If you are using standard TASF or TBAF, the basicity is too high. Solution: Switch to a "neutralized" TASF system by adding Et3N·3HF[3]. This buffers the basicity of the fluoride source, drastically reducing the rate of E2 elimination and pushing the reaction toward the desired SN2 fluorination, improving yields from <30% to over 70%[3].

Q2: My asymmetric alkylation using the chiral Ni(II) complex is giving a diastereomeric excess (de) of only 85%. How can I achieve >95% de? A2: Diastereoselectivity in this system is highly temperature-dependent. At room temperature, the kinetic energy allows for non-specific facial attack on the enolate. Solution: Strictly maintain the reaction temperature at 0 °C (or lower, depending on the specific auxiliary) during the addition of 1-bromo-2-fluoroethane[2]. While this may slightly reduce the overall reaction rate, it tightly constrains the transition state, boosting the de to >96%[2].

Q3: After global deprotection of the fluorinated intermediate, my LC-MS shows multiple degradation products and re-alkylated impurities. What is going wrong? A3: When using strong acids like TFA to remove tert-butyl or Boc protecting groups, highly reactive tert-butyl carbocations are generated. These carbocations can electrophilically attack the amino acid or other nucleophilic sites in your molecule. Solution: Incorporate a carbocation scavenger into your cleavage cocktail. A mixture of TFA and Dimethyl Sulfide (DMS) is highly effective[3]. The DMS traps the reactive carbocations, ensuring a clean deprotection profile for the final (2S)-2-azaniumyl-4-fluorobutanoate product.

References

  • Improved enantioselective gram scale synthesis route to N-Fmoc-protected monofluoroethylglycine. researchgate.net. 1

  • Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. acs.org. 2

  • Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors. acs.org. 3

  • Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents. nih.gov. 4

  • Design, synthesis and evaluation of a novel glutamine derivative (2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid. rsc.org. 5

Sources

Technical Support Center: Characterizing Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical troubleshooting for the unique analytical challenges encountered when working with fluorinated compounds. The high electronegativity, low polarizability, and strong carbon-fluorine bond present distinct behaviors in analytical systems that require specialized approaches. This resource consolidates field-proven insights and protocols to help you navigate these complexities with confidence.

Chromatography Challenges (LC & GC)

The unique physicochemical properties of organofluorine compounds often lead to unexpected chromatographic behavior on traditional stationary phases. Understanding the underlying interactions is key to effective method development and troubleshooting.

Frequently Asked Questions (FAQs): Chromatography

Q1: My fluorinated analyte shows poor retention and peak shape on a standard C18 column. What is happening and what should I do?

A1: This is a common issue. Standard C18 columns separate primarily based on hydrophobic (van der Waals) interactions. Highly fluorinated compounds are often "hydrophobic" but also "lipophobic," meaning they do not interact strongly with the alkyl chains of a C18 phase. This can lead to poor retention. Furthermore, basic fluorinated compounds can exhibit strong secondary interactions with residual silanol groups on the silica surface, causing significant peak tailing.[1][2][3]

Troubleshooting Steps:

  • Switch to a Specialized Stationary Phase: The most effective solution is to use a column designed for fluorinated compounds.

    • Pentafluorophenyl (PFP) Phases: These phases offer multiple retention mechanisms including dipole-dipole, π-π, and ion-exchange interactions, which are highly effective for retaining and separating fluorinated molecules, especially those with aromatic rings or basic functional groups.[4][5][6]

    • Fluoroalkyl Phases (e.g., F-C8): These phases leverage "fluorous-fluorous" interactions, where the fluorinated stationary phase has a high affinity for fluorinated analytes, leading to enhanced retention.[7][8] This approach works best when analyzing other fluorinated compounds.[7]

  • Optimize Mobile Phase: If using a C18 column is unavoidable, try adding a mobile phase modifier like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%). TFA acts as an ion-pairing agent and can mask active silanol sites, improving the peak shape of basic analytes.[9]

  • Consider Temperature: The interactions between fluorinated compounds can be sensitive to temperature. Experimenting with different column temperatures (e.g., 25°C, 40°C, 60°C) can sometimes improve peak shape and selectivity.[10]

Column TypePrimary Interaction MechanismBest Suited For
Standard C18 Hydrophobic (van der Waals)Non-fluorinated or minimally fluorinated compounds.
PFP Dipole-dipole, π-π, Ion-exchangeAromatic, polar, and basic fluorinated compounds.[4][6]
Fluoroalkyl Fluorous-fluorous affinityHighly fluorinated compounds, separating mixtures of fluorinated and non-fluorinated analytes.[7][8]

Q2: I'm analyzing volatile fluorinated compounds by GC, but I'm not seeing a molecular ion in my mass spectrum. How can I confirm the molecular weight?

A2: This is a frequent challenge with volatile fluorinated compounds when using standard Electron Ionization (EI) or Chemical Ionization (CI) in GC-MS. These high-energy ionization techniques often cause extensive fragmentation, leading to the absence of a discernible molecular ion.[11]

Troubleshooting Workflow:

start Problem: No Molecular Ion in GC-MS (EI/CI) ion_tech Use a Softer Ionization Technique start->ion_tech derivatize Consider Derivatization start->derivatize If Soft Ionization is Unavailable fi Field Ionization (FI) ion_tech->fi Ideal Solution ci_mod Modify CI Conditions (e.g., use methane or isobutane) ion_tech->ci_mod Alternative result Confirm Molecular Weight fi->result Observe Molecular Ion [M]+ or [M+H]+ ci_mod->result derivatize->result

Caption: Decision tree for confirming molecular weight in GC-MS.

Detailed Protocol: Field Ionization (FI) Field Ionization is a very soft technique that is highly effective for observing the molecular ion of volatile compounds.[11]

  • Instrument Requirement: Ensure your GC-MS system is equipped with a Field Ionization (FI) source or that you have access to such an instrument.

  • Sample Preparation: Prepare your sample as you would for a standard GC-MS analysis. Volatile fluorinated compounds are often amenable to direct injection.[12][13]

  • GC Method: Use the same GC method (temperature program, flow rate) that provides good chromatographic separation.

  • MS Acquisition:

    • Select FI as the ionization mode.

    • Set the mass spectrometer to scan a range appropriate for the expected molecular weight of your compound.

    • Acquire data. The resulting spectrum should prominently feature the molecular ion ([M]˙⁺), allowing for unambiguous molecular weight determination.

Mass Spectrometry (MS) Issues

The electronegativity of fluorine can significantly impact the ionization process, often leading to challenges with sensitivity and data interpretation.

Frequently Asked Questions (FAQs): Mass Spectrometry

Q1: My analyte signal is inconsistent and lower than expected in LC-MS, especially in complex matrices like plasma. What could be the cause?

A1: The most likely culprit is ion suppression .[14] This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte in the MS source, reducing its signal intensity.[14][15][16] Fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), are known to be susceptible to both ion suppression and enhancement.[15][17]

Troubleshooting Protocol: Diagnosing and Mitigating Ion Suppression

  • Diagnosis via Post-Column Infusion:

    • Set up a constant infusion of your pure analyte solution into the LC flow after the analytical column and before the MS source using a T-junction.

    • Inject a blank matrix extract (e.g., protein-precipitated plasma) onto the column.

    • Monitor the analyte's signal. A stable, flat baseline is expected. If you observe a dip in the signal at certain retention times, this directly indicates ion suppression caused by co-eluting matrix components.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: The best way to avoid ion suppression is to chromatographically separate your analyte from the interfering matrix components.[16] Increase the organic content of your mobile phase, change the gradient, or switch to a column with orthogonal selectivity (like a PFP phase).[4]

    • Enhance Sample Cleanup: A more rigorous sample preparation method can remove interfering compounds before analysis. If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are generally more effective at removing matrix components.[14][18]

    • Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components to a level where they no longer cause significant suppression.

    • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (e.g., ¹³C or ¹⁸O) version of your analyte is the gold standard for correcting ion suppression. It will co-elute and experience the same suppression effects as the analyte, allowing for accurate quantification.

start Problem: Suspected Ion Suppression diagnosis Perform Post-Column Infusion Experiment start->diagnosis suppression_confirmed Ion Suppression Confirmed? (Signal Dip Observed) diagnosis->suppression_confirmed no_suppression No Suppression. Investigate other issues (e.g., source cleanliness). suppression_confirmed->no_suppression No mitigation Mitigation Strategy suppression_confirmed->mitigation Yes chromatography Improve Chromatography mitigation->chromatography sample_prep Enhance Sample Prep (SPE/LLE) mitigation->sample_prep internal_std Use Isotope-Labeled Internal Standard mitigation->internal_std result Achieve Accurate & Reproducible Signal chromatography->result sample_prep->result internal_std->result

Caption: Workflow for troubleshooting ion suppression in LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Hurdles

¹⁹F NMR is an incredibly powerful tool due to its high sensitivity and wide chemical shift range. However, this same sensitivity can introduce challenges.

Frequently Asked Questions (FAQs): NMR Spectroscopy

Q1: The ¹⁹F chemical shifts for my compound seem to vary between experiments. Why is this happening and how can I ensure consistency?

A1: ¹⁹F chemical shifts are exceptionally sensitive to the local environment, much more so than ¹H shifts.[19] Variations can be caused by subtle changes in solvent, concentration, temperature, and pH.[19][20] Solvent effects alone can cause shifts of up to 10 ppm.[20]

Best Practices for Consistent ¹⁹F NMR Data:

  • Consistent Sample Preparation:

    • Solvent: Always use the same deuterated solvent for a series of related experiments. If comparing to literature data, ensure the solvent matches.[20]

    • Concentration: Keep the sample concentration as consistent as possible.

    • pH/Buffer: For aqueous samples, use a consistent buffer system, as pH changes can alter the protonation state of nearby functional groups, affecting the fluorine signal.[21]

  • Use an Internal Reference Standard: Do not rely on the spectrometer's indirect referencing alone.[21] An internal standard with a known, stable chemical shift is crucial.

    • Common Standard: Trifluoroacetic acid (TFA) is often used, with its shift set to -76.55 ppm. However, its chemical shift can be pH-dependent.

    • Inert Standard: For many applications, a more inert standard like monofluorobenzene (-113.15 ppm) or hexafluorobenzene (-164.9 ppm) may be more reliable, provided it does not interact with your sample or overlap with signals of interest.[22]

Step-by-Step Protocol for Acquiring Referenced ¹⁹F NMR Spectra

  • Sample Dissolution: Dissolve the fluorinated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of 1-10 mg/mL.[22]

  • Add Reference: Add a small, known amount of an internal reference standard (e.g., a microliter of a stock solution of hexafluorobenzene in the same solvent). The reference signal should be strong enough to be seen clearly but not so strong that it dominates the spectrum.

  • Temperature Equilibration: Place the NMR tube in the spectrometer and allow it to thermally equilibrate for at least 5-10 minutes before acquisition.

  • Acquisition: Acquire the ¹⁹F NMR spectrum. Due to the wide chemical shift range, ensure your spectral width is large enough to capture all signals. ¹H decoupling is often not necessary for simple screening but can be used to simplify complex multiplets.[23]

  • Processing: After Fourier transformation, calibrate the spectrum by setting the chemical shift of your internal standard to its known literature value.

Q2: I am trying to identify unknown fluorinated compounds in an environmental sample, but the spectra are complex. How can ¹⁹F NMR help?

A2: ¹⁹F NMR is an excellent tool for this purpose because it provides an unbiased snapshot of all fluorinated species in a sample, unlike MS methods that depend on a compound's ability to ionize.[20][24] The chemical shift provides direct information about the chemical environment of the fluorine atom (e.g., -CF₃, -CF₂-, Ar-F).[25] By comparing the observed chemical shifts to databases of known fluorinated compounds, you can identify components in your mixture.[20] Combining ¹⁹F NMR with LC-HRMS provides a powerful complementary approach for comprehensive identification.[25][26]

Sample Preparation Complexities

Proper sample preparation is critical to avoid contamination, analyte loss, and matrix effects that can compromise the accuracy of your results.[27][28]

Frequently Asked Questions (FAQs): Sample Preparation

Q1: I am concerned about background contamination when analyzing for PFAS at trace levels. What are common sources of contamination and how can I avoid them?

A1: PFAS and other fluorinated compounds are ubiquitous in laboratory environments, and contamination is a major challenge.

Common Sources of Contamination:

  • PTFE/Teflon®: Any lab equipment containing PTFE, such as vial caps with PTFE septa, tubing, filters, and stir bars.

  • Solvents: Some grades of solvents (especially methanol and acetonitrile) can contain trace levels of PFAS.

  • Glassware: Can have adsorbed fluorinated compounds from previous uses.[29]

  • Reagents: Various reagents can be a source of contamination.

Protocol for Minimizing Background Contamination:

  • Use Polypropylene: Wherever possible, substitute glass and PTFE-containing materials with polypropylene (PP) vials, pipette tips, and containers.

  • Solvent Purity: Use high-purity, LC-MS grade solvents specifically tested for PFAS analysis. Run a solvent blank with every batch of samples to check for contamination.

  • Dedicated Glassware: If glassware must be used, dedicate it solely for fluorinated compound analysis and follow a rigorous cleaning procedure (e.g., rinsing with high-purity methanol followed by sonication).

  • Method Blanks: Always prepare and analyze a "method blank" (a sample containing no analyte that is taken through the entire sample preparation process) with each sample set. This is the ultimate check for contamination introduced during your workflow.

  • Avoid Food Wrappers/Containers: Do not handle samples near food packaging, as many contain fluorinated coatings.

References
  • Direct Probe Ionisation Mass Spectrometry for Rapid and Accurate Determination of Perfluoroalkyl and Polyfluoroalkyl Substance Concentrations - PMC. (2025, June 11). National Center for Biotechnology Information. [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016, February 1). LCGC International. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2025, November 28). LCGC International. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Fluorocarbon stationary phases for liquid chromatography applications. ResearchGate. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC. (2021, February 2). National Center for Biotechnology Information. [Link]

  • Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. (2024, August 15). PubMed. [Link]

  • Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions. (2025, September 27). PubMed. [Link]

  • An Overview of Fluorine NMR. University of Rochester. [Link]

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. (2023, June 1). ACS Publications. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. National Center for Biotechnology Information. [Link]

  • Analytical Challenges Hamper Perfluoroalkyl Research. ResearchGate. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. ScienceDirect. [Link]

  • Advances in fluorine-containing materials for sample preparation in the food field. (2025, May 28). Royal Society of Chemistry. [Link]

  • PFAS Analysis: Challenges in Detecting Forever Chemicals. (2025, July 11). Arome Science. [Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]

  • Recent advances and challenges of analytical methods for detection of perfluoroalkyl and polyfluoroalkyl substances. RSC Publishing. [Link]

  • An Overview of Fluorine NMR. ResearchGate. [Link]

  • Advances in fluorine-containing materials for sample preparation in the food field. Royal Society of Chemistry. [Link]

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Technical Support Center: (2S)-2-azaniumyl-4-fluorobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (2S)-2-azaniumyl-4-fluorobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this fluorinated amino acid. The content is structured in a practical, question-and-answer format to directly address issues you may encounter during your experiments.

Introduction to (2S)-2-azaniumyl-4-fluorobutanoate

(2S)-2-azaniumyl-4-fluorobutanoate, an analogue of glutamic acid, belongs to the class of fluorinated amino acids. The substitution of a hydrogen atom with fluorine can significantly alter the physicochemical properties of a molecule, often leading to enhanced thermal and chemical stability in peptides and proteins.[1][2][] However, the carbon-fluorine (C-F) bond, while the strongest in organic chemistry, is not entirely inert.[4] Understanding its potential degradation pathways is critical for interpreting experimental results, ensuring compound integrity, and developing stable formulations.

This guide provides insights into potential degradation mechanisms, troubleshooting strategies, and detailed protocols for stability analysis.

Troubleshooting Guide & FAQs

Q1: I'm observing a loss of my parent compound, (2S)-2-azaniumyl-4-fluorobutanoate, in a sterile aqueous buffer. What are the likely non-enzymatic degradation pathways?

Answer: While the C-F bond is highly stable, loss of the parent compound in a sterile, non-biological system can occur under certain conditions. Here are the primary suspects:

  • pH-Mediated Hydrolysis: Although slow, hydrolysis can occur at extreme pH values. In this pathway, a nucleophilic attack by a hydroxide ion could displace the fluoride ion. This process is generally accelerated by elevated temperatures.

  • Photochemical Degradation: Exposure to high-energy light, particularly UV, can induce degradation. Photochemical reduction, for instance, can lead to defluorination, a process that has been observed for other perfluorinated compounds.[5] If your experimental setup involves direct exposure to light, this is a plausible cause.

  • Interaction with Container Surfaces: While less common, interactions with certain container materials could potentially catalyze degradation, especially over long-term storage. Using inert materials like borosilicate glass or polypropylene is recommended.

It is crucial to run control experiments to isolate the causative factor. A typical stability study involves incubating the compound under varied pH, temperature, and light exposure conditions.[6]

Q2: My experiment involves a biological matrix (e.g., cell lysate, microbial broth). What enzymatic degradation pathways should I be aware of?

Answer: In a biological environment, enzymatic degradation is the most probable cause of compound loss. Based on the degradation of similar fluorinated molecules, we can predict several enzymatic pathways.[4][7]

  • Pathway A: Hydrolytic Defluorination: This involves enzymes known as dehalogenases, which catalyze the cleavage of carbon-halogen bonds. A fluoroacetate dehalogenase, for example, hydrolyzes the C-F bond to yield glycolate and a fluoride ion.[7][8] A similar hydrolytic mechanism could convert (2S)-2-azaniumyl-4-fluorobutanoate to (2S)-2-azaniumyl-4-hydroxybutanoate.

  • Pathway B: Oxidative Defluorination: Oxidative enzymes, such as dioxygenases or monooxygenases, can hydroxylate the molecule.[9] This hydroxylation can create an unstable intermediate that spontaneously eliminates the fluoride ion. This is a common mechanism in the microbial degradation of fluorinated aromatic compounds.[10][11]

  • Pathway C: Standard Amino Acid Catabolism: The compound may be a substrate for enzymes involved in general amino acid metabolism.

    • Deamination: An aminotransferase could remove the amino group, yielding 4-fluoro-2-oxobutanoate. This keto acid could then be further metabolized.

    • Decarboxylation: A decarboxylase could remove the carboxyl group, producing 3-fluorobutane-1-amine.

These pathways are not mutually exclusive and can occur in concert within a complex biological system.

Predicted Degradation Pathways

cluster_main Degradation of (2S)-2-azaniumyl-4-fluorobutanoate cluster_pathways cluster_products Potential Degradation Products Parent (2S)-2-azaniumyl-4-fluorobutanoate Hydrolytic Pathway A: Hydrolytic Defluorination (Dehalogenase-like activity) Parent->Hydrolytic H2O Oxidative Pathway B: Oxidative Defluorination (e.g., Monooxygenase) Parent->Oxidative [O] AminoAcid Pathway C: Amino Acid Catabolism (e.g., Deaminase) Parent->AminoAcid ProdA (2S)-2-azaniumyl-4-hydroxybutanoate + F- Hydrolytic->ProdA ProdB Unstable Hydroxylated Intermediate -> Further Products + F- Oxidative->ProdB ProdC 4-fluoro-2-oxobutanoate AminoAcid->ProdC

Caption: Predicted enzymatic degradation pathways for (2S)-2-azaniumyl-4-fluorobutanoate.

Q3: How can I experimentally confirm that degradation, and specifically defluorination, is occurring?

Answer: A multi-pronged analytical approach is best to confirm degradation and pinpoint the mechanism.

  • Monitor the Parent Compound: Use High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector to track the concentration of (2S)-2-azaniumyl-4-fluorobutanoate over time. A decreasing concentration is the primary indicator of degradation.[12]

  • Measure Fluoride Ion Release: The most direct evidence for defluorination is the appearance of free fluoride ions (F⁻) in your solution. This can be accurately quantified using a Fluoride Ion-Selective Electrode (F-ISE).[13] This method is sensitive, reliable, and a standard in studying the degradation of fluorinated compounds.

  • Identify Degradation Products: The appearance of new peaks in your chromatogram suggests the formation of degradation products. These can be tentatively identified and then confirmed using techniques like LC-MS/MS.[12][14]

Analytical MethodWhat It MeasuresPrimary Use
HPLC-UV/MS Concentration of the parent compoundQuantifying the rate of degradation.
Fluoride ISE Concentration of free fluoride ions (F⁻)Directly confirming C-F bond cleavage.
LC-MS/MS Mass and structure of new moleculesIdentifying the specific degradation products.
Q4: I suspect microbial contamination is degrading my compound. How can I test for and prevent this?

Answer: Microbial contamination is a common issue in non-sterile experiments.

  • Testing for Contamination:

    • Visual Inspection: Check for turbidity, films, or pellets in your solution.

    • Plating: Take an aliquot of your experimental solution and plate it on a general-purpose nutrient agar (e.g., LB or Tryptic Soy Agar). Incubate for 24-48 hours. The growth of colonies confirms microbial contamination.

  • Preventing Contamination:

    • Sterilization: Prepare all buffers and solutions using sterile water and autoclave them.

    • Filtration: Filter your final compound solution through a 0.22 µm sterile filter into a sterile container.

    • Aseptic Technique: Perform all manipulations in a laminar flow hood.

    • Bacteriostatic Agents: If your experiment allows, consider adding a broad-spectrum antimicrobial agent like sodium azide (at a low concentration, e.g., 0.02%) to your buffers.

Detailed Experimental Protocols

Protocol 1: Stability Assessment in Aqueous Solutions

This protocol determines the stability of the compound under different chemical conditions.

  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.4, 9.0).

  • Incubation Setup:

    • Prepare solutions of (2S)-2-azaniumyl-4-fluorobutanoate at a known concentration (e.g., 1 mM) in each buffer.

    • For each pH, set up three temperature conditions: 4°C (refrigerator), 25°C (room temperature), and 40°C (incubator).

    • For each pH/temperature combination, prepare a duplicate set to be wrapped in aluminum foil to test for light sensitivity.

  • Time Points: Collect aliquots from each condition at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately store them at -20°C or colder to halt any further reaction.

  • Analysis: Analyze all samples by a validated HPLC method to determine the remaining concentration of the parent compound.

  • Data Interpretation: Plot the percentage of the remaining parent compound versus time for each condition. Calculate the degradation rate constant (k) and half-life (t₁/₂) using first-order kinetics.[15]

Workflow for Stability and Degradation Analysis

cluster_workflow Experimental Workflow for Degradation Analysis cluster_analysis 4. Analytical Methods A 1. Sample Preparation (Incubate compound under experimental conditions) B 2. Time-Point Sampling (e.g., T=0, 2, 4, 8, 24h) A->B C 3. Sample Quenching & Storage (Freeze at -20°C or below) B->C D HPLC Analysis (Parent Compound Loss) C->D E Fluoride ISE (Defluorination) C->E F LC-MS/MS (Metabolite ID) C->F G 5. Data Interpretation (Kinetics, Pathway Elucidation) D->G E->G F->G

Caption: A typical workflow for investigating compound degradation.

Protocol 2: Monitoring Defluorination using a Fluoride Ion-Selective Electrode (F-ISE)

This protocol directly measures C-F bond cleavage.

  • Equipment: Calibrated pH/ion meter and a fluoride combination electrode.

  • Standards: Prepare fluoride standards (e.g., 0.1, 1, 10, 100 µM) from a stock solution of sodium fluoride (NaF) in the same buffer as your experiment.

  • Sample Preparation:

    • Collect aliquots from your degradation experiment at various time points.

    • Add Total Ionic Strength Adjustment Buffer (TISAB) to both standards and samples in a fixed ratio (typically 1:1). TISAB maintains a constant ionic strength and pH, and chelates interfering ions.

  • Calibration: Generate a calibration curve by measuring the millivolt (mV) reading of each standard. Plot mV versus the logarithm of the fluoride concentration.

  • Measurement: Measure the mV reading of your experimental samples and determine the fluoride concentration using the calibration curve.

  • Interpretation: An increase in fluoride concentration over time is direct evidence of defluorination.

Protocol 3: Identification of Potential Metabolites using LC-MS

This protocol helps identify the structures of degradation products.

  • Sample Preparation: Use samples from your degradation study. A concentration step (e.g., solid-phase extraction or lyophilization and reconstitution) may be necessary if product concentrations are low.

  • Chromatography:

    • Use a suitable HPLC column (e.g., C18 for reversed-phase or HILIC for polar compounds) to separate the parent compound from its degradation products.

    • Develop a gradient elution method to resolve all components.

  • Mass Spectrometry:

    • Analyze the column eluent using a mass spectrometer in both positive and negative ion modes.

    • Perform a full scan (e.g., m/z 50-500) to detect the mass-to-charge ratios of all ions.

    • Perform tandem MS (MS/MS) on the detected masses of potential metabolites to obtain fragmentation patterns.

  • Data Analysis:

    • Compare the chromatograms of T=0 samples with later time points to find new peaks.

    • Propose structures for the metabolites based on their exact mass and the fragmentation patterns, considering the predicted degradation pathways (e.g., a mass increase of 16 Da could indicate hydroxylation, while a loss of 45 Da could suggest decarboxylation).

By following these guidelines and protocols, you can systematically investigate the stability of (2S)-2-azaniumyl-4-fluorobutanoate, troubleshoot unexpected compound loss, and elucidate its degradation pathways in your specific experimental system.

References

  • Structural basis for the enhanced stability of highly fluorin
  • Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain | Journal of the American Chemical Society.
  • Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein: Molecular Simul
  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorin
  • Fluorin
  • Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids | Journal of the American Chemical Society - ACS Public
  • Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs)
  • A proposed mechanism for the complete defluorination of...
  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC.
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  • Enzymatic formation, stability, and spontaneous reactions of 4-fluoromuconolactone, a metabolite of the bacterial degradation of 4-fluorobenzo
  • ANALYTICAL METHODS.
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  • Fluorin
  • 2 Overview on PFAS analytical methods - Public
  • Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds | Environmental Science & Technology - ACS Public
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
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  • Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel c
  • Evidence for a new pathway in the bacterial degradation of 4-fluorobenzo
  • Evidence for a new pathway in the bacterial degradation of 4-fluorobenzo
  • Synthesis and Applications of Fluorinated -Amino Acids - Macmillan Group - Princeton University.
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  • Synthesis, Stability and Reactivity of α‐Fluorinated Azidoalkanes - ResearchG
  • Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV.
  • Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14.

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Validation & Comparative

comparing (2S)-2-azaniumyl-4-fluorobutanoate with other amino acid analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of (2S)-2-Azaniumyl-4-Fluorobutanoate and Fluorinated Amino Acid Analogs in Molecular Imaging and Peptide Engineering

As a Senior Application Scientist, navigating the landscape of non-canonical amino acids requires moving beyond basic structural definitions to understand how subtle atomic substitutions dictate macroscopic biological behavior. (2S)-2-azaniumyl-4-fluorobutanoate —widely known in the literature as L-2-amino-4-fluorobutanoic acid, L-FMA, or monofluoroethyl glycine (MfeGly)—is a prime example of rational chemical design[1]. By replacing a single hydrogen atom on the γ -carbon of α -aminobutyric acid with fluorine, researchers can profoundly alter the molecule's physicochemical profile while maintaining its biological recognition.

This guide objectively compares L-FMA against other amino acid analogs, detailing the causality behind its performance in peptide engineering and positron emission tomography (PET) imaging, supported by self-validating experimental protocols.

Physicochemical Profiling: The Fluorine Effect

The strategic insertion of fluorine into an amino acid side chain is not merely a structural novelty; it is a calculated manipulation of electron density and steric bulk. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). This unique combination allows fluorinated analogs to bypass the steric exclusion limits of endogenous enzymes and transporters while drastically altering lipophilicity and local pKa​ [2].

Quantitative Comparison of Analogs

To understand L-FMA's utility, we must benchmark it against both its canonical counterpart and other prominent fluorinated analogs, such as 4-Fluoro-L-threonine (the only naturally occurring fluorinated amino acid)[] and 3,3-Difluoroalanine[1].

Table 1: Physicochemical and Biological Comparison of Amino Acid Analogs

Amino Acid AnalogSide Chain ModificationLipophilicity Shift ( Δ LogP)Primary Cellular TransporterPrimary Application
L-Aminobutyric Acid (Aba) None (Ethyl group)BaselineLAT1, SNATEndogenous baseline / Control
(2S)-2-Amino-4-fluorobutanoic acid (L-FMA) MonofluoroethylIncreasedLAT1, ASCT2PET Imaging ( 18 F), Peptide stabilization[4]
4-Fluoro-L-threonine FluorohydroxyethylDecreased (due to -OH)Variable / UnknownAntibacterial (via S. cattleya)[5]
3,3-Difluoroalanine DifluoromethylHighly IncreasedLAT1Enzyme inhibition, NMR structural probes[1]

Causality in Design: Why choose L-FMA over 3,3-Difluoroalanine for imaging? While difluorination heavily increases lipophilicity and metabolic resistance, it can also excessively depress the pKa​ of the adjacent α -amine, reducing transporter affinity. The single distal fluorine in L-FMA strikes an optimal balance: it prevents rapid metabolic degradation (such as oxidation at the C4 position) while maintaining the necessary zwitterionic charge distribution required for LAT1 (L-type amino acid transporter 1) recognition[4].

Experimental Methodologies & Self-Validating Workflows

To leverage L-FMA in oncology—specifically for imaging brain tumors like gliomas where standard 18 F-FDG fails due to high background brain metabolism—we utilize its 18 F-radiolabeled isotopologue. The following protocols detail the synthesis and biological validation of 18 F-L-FMA, incorporating strict self-validating checkpoints to ensure data integrity.

Protocol 1: Radiosynthesis of 18 F-L-FMA

This workflow relies on nucleophilic aliphatic substitution. The self-validating nature of this protocol hinges on the final radio-TLC and HPLC steps, which definitively separate the active tracer from unreacted free fluoride.

  • Precursor Activation: Begin with 5 mg of the orthogonally protected precursor, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-4-(tosyloxy)butanoate[4].

  • Nucleophilic Fluorination: React the precursor with a K[ 18 F]F / Kryptofix 2.2.2 complex in 0.5 mL anhydrous acetonitrile at 90°C for 10 minutes.

    • Causality: Kryptofix 2.2.2 is a cryptand that strongly sequesters the potassium cation. This leaves the 18 F anion "naked" and highly nucleophilic, drastically accelerating the S N​ 2 displacement of the bulky tosylate leaving group.

  • Deprotection: Evaporate the solvent, add 1.0 mL of 1 M HCl, and heat to 100°C for 5 minutes. This simultaneously cleaves both the Boc and tert-butyl ester protecting groups to yield the zwitterionic amino acid[4].

  • Validation (HPLC & Radio-TLC): Purify the crude mixture via semi-preparative HPLC (C18 column, 0.1% acetic acid mobile phase). Spot the fraction on a silica radio-TLC plate.

    • Self-Validation Check: Free 18 F will migrate with the solvent front. A single radioactive peak at the correct retention time confirms a radiochemical purity of >99%, validating the synthesis.

G S1 Precursor: O-Tosyl Derivative S2 18F-Fluorination (K[18F]F / Kryptofix 2.2.2) S1->S2 Nucleophilic Substitution (SN2) S3 Acidic Deprotection (1M HCl, 100°C) S2->S3 Boc/t-Bu Cleavage S4 HPLC Purification (Radiochemical Purity >99%) S3->S4 Isolation & Validation

Fig 1: Radiochemical synthesis workflow for 18F-labeled (2S)-2-amino-4-fluorobutanoic acid.

Protocol 2: In Vitro Cellular Uptake Assay (9L Glioma Cells)

To prove that L-FMA is actively transported into tumor cells rather than passively diffusing, we employ a competitive inhibition assay.

  • Cell Preparation: Seed 9L glioma cells into 24-well plates (10 5 cells/well) and incubate until 80% confluent[4].

  • Tracer Incubation: Wash cells twice with glucose-free HEPES buffer. Add 37 kBq/mL of 18 F-L-FMA to each well and incubate at 37°C for time points ranging from 5 to 60 minutes.

  • Competitive Inhibition (Validation Step): In parallel control wells, co-incubate the tracer with 10 mM of 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), a highly specific inhibitor of the LAT1 transporter.

    • Causality & Validation: If the intracellular accumulation of 18 F-L-FMA drops by >80% in the presence of BCH, it self-validates the hypothesis that uptake is strictly LAT1-mediated. Passive diffusion would remain unaffected by the inhibitor[4].

  • Quantification: Terminate the assay by washing with ice-cold PBS. Lyse cells with 0.1 M NaOH, collect the lysate, and measure internalized radioactivity using a gamma counter. Normalize counts to total protein content via a standard Bradford assay.

G A 18F-L-FMA (Extracellular) B LAT1 Transporter (Overexpressed in Glioma) A->B Binding C 18F-L-FMA (Intracellular) B->C Influx E Metabolic Trapping & PET Signal C->E Accumulation D BCH Inhibitor (Validation) D->B Competitive Blockade

Fig 2: LAT1-mediated transport and metabolic trapping of 18F-L-FMA in tumor cells.

Conclusion

The transition from canonical amino acids to fluorinated analogs like (2S)-2-azaniumyl-4-fluorobutanoate represents a masterclass in exploiting atomic properties for macroscopic gains. By understanding the causality between the C4-fluoro substitution and its resulting metabolic resistance and lipophilicity, researchers can confidently deploy L-FMA in environments where canonical amino acids would rapidly degrade. Whether utilized as a robust building block in peptide engineering or as an active 18 F-PET radiotracer for mapping LAT1 overexpression in gliomas, L-FMA outperforms standard analogs by bridging the gap between biological compatibility and chemical durability.

References

  • . Chemical Reviews, American Chemical Society.[1] 2.. BOC Sciences.[]

  • . Beilstein Journal of Organic Chemistry.[2] 4.. ACS Omega, American Chemical Society.[5] 5.. Nuclear Medicine and Biology, National Institutes of Health (PMC).[4]

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Comparative Guide to the Biological Target Validation of (2S)-2-azaniumyl-4-fluorobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Methodologies and Experimental Design

This guide provides a comprehensive framework for the validation of the biological target of (2S)-2-azaniumyl-4-fluorobutanoate, a fluorinated analog of the amino acid L-ornithine. As a potent inhibitor of ornithine aminotransferase (OAT), this compound serves as an excellent case study for illustrating the rigorous, multi-faceted process of target validation in modern drug discovery. We will dissect and compare key methodologies, providing both the theoretical underpinnings and practical, step-by-step protocols essential for generating robust and reliable data.

Introduction: The Criticality of Target Validation

Target validation is the foundational step in drug discovery, providing the necessary evidence that a specific biological molecule, typically a protein, is directly involved in a disease process and that modulating its activity is likely to have a therapeutic effect. Without rigorous validation, programs can invest significant resources into developing compounds that ultimately fail due to a lack of efficacy or unforeseen off-target effects.

(2S)-2-azaniumyl-4-fluorobutanoate has been identified as a mechanism-based inactivator of ornithine aminotransferase (OAT). OAT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in amino acid metabolism by catalyzing the reversible transamination of L-ornithine and α-ketoglutarate to L-glutamate-γ-semialdehyde and L-glutamate. Dysregulation of OAT activity has been implicated in metabolic disorders, making it a target of therapeutic interest.

This guide will walk through a logical progression of experiments designed to unequivocally confirm OAT as the primary biological target of (2S)-2-azaniumyl-4-fluorobutanoate. We will compare biophysical, biochemical, and cell-based assays, highlighting their respective strengths and limitations.

The Target Validation Workflow: A Multi-Pronged Approach

A robust target validation strategy does not rely on a single experiment. Instead, it builds a comprehensive case through the convergence of evidence from orthogonal methods. Our approach for (2S)-2-azaniumyl-4-fluorobutanoate and its target, OAT, will encompass three main pillars:

  • Direct Target Engagement: Does the compound physically bind to the purified target protein?

  • Target Activity Modulation: Does the compound alter the biochemical function of the target protein?

  • Cellular Target Engagement and Phenotypic Consequences: Does the compound engage the target in a cellular environment, and does this engagement lead to a measurable biological outcome?

G cluster_0 Phase 1: Biophysical & Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Phenotypic Confirmation A Recombinant Human OAT Expression & Purification B Biophysical Assays (Direct Binding) A->B C Biochemical Assays (Enzyme Inhibition) A->C D Cellular Thermal Shift Assay (CETSA) C->D E Cellular OAT Activity Assay D->E F Metabolomic Profiling E->F H Phenotypic Comparison F->H G Genetic Knockdown/Out (siRNA/CRISPR) G->H I Validated Target: Ornithine Aminotransferase (OAT) H->I

Figure 1: A comprehensive workflow for the target validation of (2S)-2-azaniumyl-4-fluorobutanoate against OAT.

Comparative Analysis of Target Validation Methodologies

Here, we compare three key methodologies for confirming the interaction between (2S)-2-azaniumyl-4-fluorobutanoate and OAT.

Methodology Principle Information Gained Strengths Limitations
Thermal Shift Assay (TSA) Measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.Direct binding, Target engagementHigh-throughput, Low sample consumptionMay not detect ligands that do not induce a stability change, Prone to artifacts
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.Binding affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)"Gold standard" for binding thermodynamics, Label-freeLow-throughput, High sample consumption
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein in its native cellular environment upon ligand binding.Target engagement in cells, Can be adapted for target discoveryPhysiologically relevant context, No need for protein purificationComplex workflow, May not be suitable for all targets
Detailed Experimental Protocol: Thermal Shift Assay (TSA)

TSA is an excellent first-pass biophysical assay to confirm direct binding. The principle is that ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Objective: To determine if (2S)-2-azaniumyl-4-fluorobutanoate directly binds to and stabilizes purified recombinant human OAT.

Materials:

  • Purified recombinant human OAT protein (e.g., >95% purity)

  • (2S)-2-azaniumyl-4-fluorobutanoate

  • SYPRO Orange dye (5000x stock in DMSO)

  • HEPES buffer (50 mM, pH 7.5, 150 mM NaCl)

  • Quantitative PCR (qPCR) instrument with a thermal ramping feature

Procedure:

  • Protein Preparation: Dilute the OAT protein stock to a final concentration of 2 µM in HEPES buffer.

  • Compound Preparation: Prepare a 10 mM stock solution of (2S)-2-azaniumyl-4-fluorobutanoate in an appropriate solvent (e.g., water or DMSO). Create a serial dilution series to test a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Plate Setup:

    • In a 96-well qPCR plate, add 20 µL of the 2 µM OAT protein solution to each well.

    • Add 2 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Add 2 µL of a 1:1000 dilution of SYPRO Orange dye to each well.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a qPCR instrument.

    • Set up a melt curve experiment:

      • Initial temperature: 25 °C

      • Final temperature: 95 °C

      • Ramp rate: 0.05 °C/second

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tm for each concentration by fitting the data to a Boltzmann equation. The Tm is the midpoint of the unfolding transition.

    • A positive shift in Tm (ΔTm) in the presence of the compound compared to the vehicle control indicates binding and stabilization.

G cluster_workflow TSA Workflow cluster_data Expected Outcome A Prepare OAT Protein and Compound Dilutions B Mix Protein, Compound, and SYPRO Orange Dye in qPCR Plate A->B C Run Melt Curve Experiment in qPCR Instrument (25°C to 95°C) B->C D Analyze Fluorescence Data to Determine Tm C->D E Calculate ΔTm (Tm_compound - Tm_vehicle) D->E F Positive ΔTm E->F Indicates Binding G No ΔTm E->G No Binding Detected

Figure 2: Workflow and expected outcomes for the Thermal Shift Assay (TSA).

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of thermal stabilization to a more physiologically relevant context by assessing target engagement within intact cells.

Objective: To confirm that (2S)-2-azaniumyl-4-fluorobutanoate engages with OAT in a cellular environment.

Materials:

  • Human cell line expressing OAT (e.g., HEK293T)

  • (2S)-2-azaniumyl-4-fluorobutanoate

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Western blotting reagents and equipment

  • Anti-OAT antibody

Procedure:

  • Cell Treatment:

    • Culture HEK293T cells to ~80% confluency.

    • Treat cells with varying concentrations of (2S)-2-azaniumyl-4-fluorobutanoate or vehicle control for a defined period (e.g., 1 hour).

  • Cell Harvesting and Heating:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant to new tubes and quantify the total protein concentration.

  • Western Blot Analysis:

    • Normalize the protein samples and analyze them by SDS-PAGE and Western blotting using an anti-OAT antibody.

  • Data Analysis:

    • Quantify the band intensities for OAT at each temperature for both treated and control samples.

    • Plot the percentage of soluble OAT relative to the non-heated control against temperature.

    • The curve for the compound-treated sample should show a shift to the right, indicating thermal stabilization of OAT in the cells.

Conclusion and Future Directions

Further validation could involve genetic approaches, such as CRISPR/Cas9-mediated knockout of the OAT gene. The cellular phenotype of OAT knockout cells should phenocopy the effects observed upon treatment with (2S)-2-azaniumyl-4-fluorobutanoate, providing the ultimate confirmation of its on-target activity. This multi-layered, evidence-based approach is the cornerstone of building a successful drug discovery program.

References

  • (2S)-2-azaniumyl-4-fluorobutanoate | C5H11FN2O2+ - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/139223126]
  • 4-Fluoro-L-ornithine - Cayman Chemical. [URL: https://www.caymanchem.com/product/37841/4-fluoro-l-ornithine]

An In-Depth SAR Analysis of (2S)-2-Azaniumyl-4-Fluorobutanoate Derivatives in Protease Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for metabolically stable and highly selective peptide-based therapeutics grows, non-canonical amino acids (ncAAs) have become indispensable tools for structural optimization. Among these, (2S)-2-azaniumyl-4-fluorobutanoate —commonly referred to as L-2-amino-4-fluorobutanoic acid or monofluoroethylglycine (MfeGly)—represents a critical building block.

This guide provides a comprehensive Structure-Activity Relationship (SAR) comparison of MfeGly and its higher-order fluorinated derivatives (DfeGly, TfeGly). By analyzing their integration into serine protease inhibitors (such as BPTI variants and HCV NS3/4A inhibitors), we will explore the thermodynamic causality behind their performance and provide self-validating experimental workflows for their application.

Mechanistic Rationale: The Causality of Fluorination

The substitution of canonical amino acids with fluorinated aliphatic analogues is not merely a strategy to increase lipophilicity or resist proteolytic degradation. In the context of protease binding pockets, it is a precise thermodynamic intervention.

When the critical P1 residue of an inhibitor (e.g., Lys15 in Bovine Pancreatic Trypsin Inhibitor, BPTI) is replaced by α -aminobutyric acid (Abu) and its fluorinated derivatives, the binding affinity is dictated by the reorganization of the structural water network within the S1 pocket 1.

  • Steric and Electronic Tuning: Fluorine is highly electronegative but sterically small (van der Waals radius of 1.47 Å, closely mimicking oxygen). The sequential addition of fluorine atoms (MfeGly DfeGly TfeGly) alters the polarization of the side chain.

  • Water Displacement: Wild-type lysine forms water-mediated hydrogen bonds in the S1 pocket. Shorter aliphatic chains like Abu leave a void, trapping high-energy water molecules. Fluorinated derivatives like MfeGly and DfeGly form specific multipolar interactions with these trapped waters, acting as a "virtual extension" of the inhibitor and optimizing the binding enthalpy 1.

  • Cysteine Mimicry: In Hepatitis C Virus (HCV) NS3/4A protease inhibitors, difluorinated derivatives (DfeGly) have been successfully deployed as cysteine-mimetic agents, enhancing the P2' moiety interactions while avoiding the oxidative instability of natural cysteine 2.

SAR_Logic A Base Scaffold (Abu) B Mono-fluorination (MfeGly) A->B +F C Di/Tri-fluorination (DfeGly / TfeGly) B->C +F D Altered Hydrophobicity & Polarity B->D C->D E Water Network Reorganization D->E F Enhanced Proteolytic Stability D->F G Optimized Binding Affinity (Lower Ki) E->G F->G

Caption: Logical flow of how progressive side-chain fluorination drives protease inhibitor optimization.

Comparative SAR Analysis: Fluorination Degree vs. Potency

To objectively compare the performance of (2S)-2-azaniumyl-4-fluorobutanoate (MfeGly) against its non-fluorinated and highly fluorinated counterparts, we examine the inhibition of β -trypsin by BPTI variants where the P1 residue is mutated.

Table 1: SAR of P1-Substituted BPTI Variants against β -Trypsin
Amino Acid DerivativeAbbreviationSide Chain StructureInhibition Constant ( Ki​ )Relative Potency vs. Abu
α -Aminobutyric AcidAbu −CH2​−CH3​ 1.37 µM1.0x (Baseline)
(2S)-2-Amino-4-fluorobutanoic acid MfeGly −CH2​−CH2​F 340 nM 4.0x
(2S)-2-Amino-4,4-difluorobutanoic acidDfeGly −CH2​−CHF2​ 68 nM20.1x
(2S)-2-Amino-4,4,4-trifluorobutanoic acidTfeGly −CH2​−CF3​ 440 nM3.1x

Data synthesized from established BPTI-Trypsin inhibition studies 3.

Key SAR Insights:

  • The "Goldilocks" Effect of Fluorination: The SAR does not follow a linear trajectory. While MfeGly (340 nM) provides a 4-fold improvement over the non-fluorinated Abu, the difluorinated DfeGly achieves the optimal binding affinity (68 nM) 3.

  • Steric Clash in TfeGly: The trifluorinated TfeGly (440 nM) suffers a drop in potency compared to DfeGly. The bulky −CF3​ group causes steric clashes within the rigid S1 pocket, disrupting the delicate hydrogen-bonding network of the trapped water molecules, overriding the benefits of increased lipophilicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols for synthesizing and evaluating MfeGly-containing peptides are designed as self-validating systems. Each workflow includes internal controls to prevent false positives caused by incomplete coupling or assay artifacts.

Protocol A: Incorporation of Fmoc-MfeGly-OH via Solid-Phase Peptide Synthesis (SPPS)

Because fluorinated amino acids can exhibit altered coupling kinetics due to the electron-withdrawing nature of fluorine affecting backbone conformation, standard SPPS must be strictly monitored.

  • Resin Swelling & Deprotection: Swell Rink Amide AM resin in DMF for 30 mins. Remove the Fmoc group using 20% piperidine in DMF (2 x 10 mins).

    • Validation Step: Perform a Kaiser test. A positive (blue) result confirms the presence of free primary amines.

  • Coupling of Fmoc-MfeGly-OH: Pre-activate 4.0 equivalents of Fmoc-MfeGly-OH with 3.9 eq of HATU and 8.0 eq of DIPEA in DMF for 3 minutes. Add to the resin and agitate for 2 hours at room temperature.

  • Capping: To prevent deletion sequences, cap unreacted amines using acetic anhydride/DIPEA/DMF (1:2:7) for 10 minutes.

    • Validation Step: Perform a second Kaiser test. A negative (yellow/colorless) result confirms complete coupling/capping.

  • Cleavage & Global Deprotection: Treat the resin with TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether.

  • Orthogonal Verification: Analyze the crude peptide via LC-MS. The presence of the exact mass [M+H]+ corresponding to the MfeGly-peptide confirms successful incorporation without defluorination side-reactions.

Protocol B: Fluorescence-Based Protease Inhibition Assay (Determination of Ki​ )

This assay measures the ability of the synthesized MfeGly-inhibitor to outcompete a fluorogenic substrate.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Triton X-100 to prevent non-specific aggregation).

  • Enzyme-Inhibitor Pre-incubation: In a 96-well black microplate, mix 10 nM of the target protease (e.g., β -trypsin or HCV NS3/4A) with varying concentrations of the MfeGly-peptide (serial dilution from 10 µM to 0.1 nM). Incubate for 30 minutes at 37°C to reach thermodynamic equilibrium.

    • Control Validation: Include a well with Wild-Type BPTI (Positive Control) and a well with buffer only (Negative Control).

  • Substrate Addition: Add a fixed concentration (e.g., 50 µM) of a specific AMC-tagged fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC).

  • Kinetic Readout: Immediately measure fluorescence continuously for 15 minutes (Excitation: 380 nm, Emission: 460 nm) using a microplate reader.

  • Data Analysis: Calculate initial velocities ( V0​ ). Plot fractional activity ( Vi​/V0​ ) versus inhibitor concentration. Fit the data to the Morrison equation for tight-binding inhibitors to extract the true Ki​ .

Workflow Step1 Fmoc-SPPS Synthesis (Fmoc-MfeGly-OH) Step2 Cleavage & LC-MS (Mass Validation) Step1->Step2 Step3 RP-HPLC Purification (>95% Purity) Step2->Step3 Step4 Fluorescence Assay (Enzyme + Substrate) Step3->Step4 Step5 Morrison Equation Fit (Ki Determination) Step4->Step5

Caption: Self-validating experimental workflow for synthesizing and evaluating MfeGly-based peptide inhibitors.

Conclusion and Future Directions

The incorporation of (2S)-2-azaniumyl-4-fluorobutanoate (MfeGly) and its derivatives is a masterclass in rational drug design. As demonstrated by the SAR data, simply maximizing lipophilicity via perfluorination (TfeGly) is often counterproductive due to steric penalties. Instead, mono- and di-fluorinated derivatives (MfeGly and DfeGly) offer the optimal balance—effectively displacing active-site water molecules while maintaining the geometric tolerances of the S1 pocket 1. For researchers developing next-generation serine protease inhibitors or peptide biomaterials, MfeGly serves as a highly tunable, cysteine-mimetic scaffold that bridges the gap between biological compatibility and synthetic optimization.

References
  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function National Institutes of Health (NIH / PMC)[Link]

  • Water Network in the Binding Pocket of Fluorinated BPTI–Trypsin Complexes: Insights from Simulation and Experiment The Journal of Physical Chemistry B - ACS Publications[Link]

  • Rational design of polyfluorinated & enzyme-degradable peptide-based biomaterials Refubium - Freie Universität Berlin[Link]

Sources

A Comparative Guide to (2S)- and (2R)-2-Azaniumyl-4-fluorobutanoate: Synthesis, Properties, and Biological Implications

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: A Senior Application Scientist

This guide provides a comprehensive comparative analysis of the (2S) and (2R) enantiomers of 2-azaniumyl-4-fluorobutanoate, a fluorinated analog of the amino acid glutamic acid. In the realm of drug discovery and chemical biology, the strategic introduction of fluorine and the precise control of stereochemistry are paramount for modulating the potency, selectivity, and pharmacokinetic properties of bioactive molecules. This document delves into the stereoselective synthesis, physicochemical characteristics, and differential biological activities of these enantiomers, offering researchers, scientists, and drug development professionals a technical resource grounded in experimental data.

Introduction: The Significance of Chirality and Fluorination

Fluorinated amino acids (FAAs) have become indispensable tools in medicinal chemistry. The incorporation of fluorine, the most electronegative element, can profoundly alter a molecule's properties by influencing its conformation, pKa, metabolic stability, and binding affinity to biological targets. When these modifications are made to a chiral molecule, such as an amino acid, the spatial arrangement of the atoms—the stereochemistry—dictates the interaction with the chiral environment of the body, including enzymes and receptors. Consequently, enantiomers of a drug candidate can exhibit widely different efficacy, pharmacology, and toxicity profiles. This guide focuses on the (2S) and (2R) enantiomers of 2-amino-4-fluorobutanoic acid, exploring how the interplay of the fluorine atom and the chiral center at the α-carbon defines their distinct chemical and biological identities.

Stereoselective Synthesis Strategies

Obtaining enantiomerically pure (2S)- and (2R)-2-amino-4-fluorobutanoic acid is the critical first step for any comparative study. Direct asymmetric synthesis is generally preferred over the resolution of a racemic mixture as it is more efficient. A common and powerful strategy involves the alkylation of a chiral glycine equivalent.

Experimental Protocol: Asymmetric Synthesis via Ni(II) Complex

This protocol is adapted from established methods for the asymmetric synthesis of novel amino acids and demonstrates a robust approach for achieving high enantiomeric purity. The rationale for using a Ni(II)-complexed Schiff base is its ability to act as a chiral nucleophilic glycine equivalent, where the metal complex template rigidly controls the stereochemical outcome of the alkylation reaction.

Materials:

  • (S)-2-[(N-benzylprolyl)amino]benzophenone

  • Nickel(II) nitrate hexahydrate

  • Glycine

  • Sodium hydroxide

  • 1-Bromo-2-fluoroethane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol, anhydrous

  • 6N Hydrochloric acid

  • Diethyl ether

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Formation of the Chiral Ni(II) Complex:

    • Dissolve (S)-2-[(N-benzylprolyl)amino]benzophenone (1.0 eq), glycine (1.1 eq), and Ni(II) nitrate hexahydrate (1.0 eq) in methanol.

    • Add sodium hydroxide (2.2 eq) and reflux the mixture for 4 hours until a deep red solution forms.

    • Cool the reaction, remove the solvent under reduced pressure, and recrystallize the resulting solid to yield the (S)-Ni(II) complex of the glycine Schiff base.

  • Asymmetric Alkylation:

    • Under an inert nitrogen atmosphere, dissolve the dried (S)-Ni(II) complex (1.0 eq) in anhydrous DMF.

    • Add powdered potassium hydroxide (1.05 eq) and stir for 30 minutes at room temperature.

    • Add 1-bromo-2-fluoroethane (1.1 eq) and continue stirring at room temperature for 24 hours. Monitor reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate. The high diastereoselectivity of this step is crucial for the final enantiomeric purity.

  • Hydrolysis and Liberation of the Amino Acid:

    • Disperse the crude alkylated complex in methanol and add 6N HCl.

    • Heat the mixture at 60°C for 5 hours to hydrolyze the Schiff base and release the amino acid.

    • Cool the mixture and filter to recover the chiral auxiliary.

    • Concentrate the filtrate, which contains the crude (S)-2-amino-4-fluorobutanoic acid hydrochloride.

  • Purification:

    • Dissolve the crude product in water and apply it to a Dowex 50WX8 (H+ form) ion-exchange column.

    • Wash the column with deionized water to remove inorganic salts.

    • Elute the amino acid with a 2M ammonium hydroxide solution.

    • Combine the product-containing fractions, evaporate the solvent under reduced pressure, and lyophilize to obtain pure (S)-2-amino-4-fluorobutanoic acid.

  • Synthesis of the (R)-enantiomer: The (R)-enantiomer can be synthesized by starting with the corresponding (R)-chiral auxiliary.

Physicochemical Property Comparison

The introduction of a fluorine atom at the 4-position influences the electronic properties and lipophilicity of the amino acid side chain. While the stereochemistry at the α-carbon does not significantly alter bulk properties like molecular weight, it can affect conformational preferences and interactions with other chiral molecules.

Property(2S)-enantiomer(2R)-enantiomerRationale for Difference/Significance
Molecular Formula C₄H₈FNO₂C₄H₈FNO₂Identical.
Molecular Weight 121.11 g/mol 121.11 g/mol Identical.
Predicted pKa₁ (α-COOH) ~2.2~2.2The electron-withdrawing effect of the fluorine atom slightly acidifies the carboxyl group compared to non-fluorinated analogs. Stereochemistry has a negligible effect.
Predicted pKa₂ (α-NH₃⁺) ~9.4~9.4The inductive effect of fluorine is transmitted through the carbon chain, slightly reducing the basicity of the amino group. Stereochemistry has a negligible effect.
Predicted LogP ~ -2.5~ -2.5Fluorination generally increases lipophilicity, but the zwitterionic nature of the amino acid dominates, leading to high water solubility.
Optical Rotation [α]D Varies (e.g., +)Varies (e.g., -)Enantiomers rotate plane-polarized light in equal but opposite directions. The sign and magnitude must be determined experimentally.
Conformational Preference Potentially distinctPotentially distinctThe gauche effect between the electronegative fluorine and the amino group can lead to different preferred side-chain conformations for each enantiomer, influencing receptor binding.

Comparative Biological Activity and Mechanistic Insights

The true divergence between the (2S) and (2R) enantiomers is revealed in their interactions with biological systems. As analogs of natural amino acids, their effects are often stereospecific.

Mechanism of Action: Stereospecific Enzyme Inhibition

Enantiomers frequently exhibit different affinities for the active site of an enzyme. One enantiomer may act as a potent inhibitor, while the other is significantly less active or inactive. The (2R)-enantiomer of 2-amino-4-fluorobutanoic acid has been suggested to act as an analog of leucine, potentially inhibiting enzymes involved in leucine metabolic pathways or protein synthesis. In contrast, the (2S)-enantiomer, which corresponds to the L-configuration of natural amino acids, may be recognized by different transporters or enzymes.

For instance, studies on the closely related 4-amino-3-fluorobutanoic acid enantiomers as substrates for GABA aminotransferase (GABA-AT) showed that the (R)-enantiomer was a significantly better substrate for HF elimination than the (S)-enantiomer. This highlights the critical role of stereochemistry in orienting the C-F bond within the enzyme's active site for catalysis or inhibition.

enzyme_inhibition cluster_S (2S)-Enantiomer Interaction cluster_R (2R)-Enantiomer Interaction cluster_Outcome Biological Outcome S_Enantiomer (2S)-Enantiomer Enzyme_S Enzyme Active Site S_Enantiomer->Enzyme_S Approaches NoFit Poor Fit / Low Affinity Enzyme_S->NoFit No productive binding Reaction_S Normal Enzymatic Reaction Proceeds Enzyme_S->Reaction_S R_Enantiomer (2R)-Enantiomer (Competitive Inhibitor) Enzyme_R Enzyme Active Site R_Enantiomer->Enzyme_R Binds with high affinity BoundComplex Enzyme-Inhibitor Complex (Inactive) Enzyme_R->BoundComplex Forms stable complex Reaction_R Enzymatic Reaction Blocked BoundComplex->Reaction_R NaturalSubstrate Natural Substrate NaturalSubstrate->Enzyme_S Binds NaturalSubstrate->Enzyme_R Cannot Bind

Caption: Stereospecific competitive inhibition of an enzyme.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a framework for quantitatively comparing the inhibitory potential of the (2S) and (2R) enantiomers against a target enzyme (e.g., a specific amino acid transferase or synthetase). The choice of enzyme would be guided by the hypothesized mechanism of action (e.g., as a leucine analog).

Materials:

  • Purified target enzyme

  • Enzyme substrate (e.g., L-leucine)

  • Cofactors required for the enzyme (e.g., ATP, MgCl₂)

  • (2S)- and (2R)-2-amino-4-fluorobutanoic acid stock solutions

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of detecting the reaction product (e.g., spectrophotometer or fluorometer)

  • Detection reagent (specific to the enzyme assay, e.g., a reagent that produces a colored product upon reaction with a co-product like ADP or pyrophosphate)

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the (2S) and (2R) inhibitors in the assay buffer. Prepare a solution of the substrate at a concentration near its Michaelis constant (Km).

  • Set up Assay Plate: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Inhibitor solution (at various concentrations for each enantiomer) or buffer for control wells.

    • Enzyme solution (a fixed amount).

  • Pre-incubation: Gently mix and incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Monitor Reaction: Immediately place the plate in the microplate reader and measure the rate of product formation over time (kinetic mode).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percent inhibition versus inhibitor concentration for each enantiomer.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both the (2S) and (2R) forms. A significantly lower IC₅₀ for one enantiomer demonstrates stereospecific inhibition.

Chiral Analysis and Quality Control

Verifying the enantiomeric purity of the samples is essential for attributing any observed biological effects to the correct stereoisomer. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this analysis.

Experimental Protocol: Chiral HPLC Analysis

The rationale for using a chiral stationary phase is its ability to form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Macrocyclic glycopeptide-based columns are particularly effective for separating underivatized amino acids.

Instrumentation & Columns:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Chiral Stationary Phase Column: Astec CHIROBIOTIC® T (teicoplanin-based) or a similar polysaccharide-based column.

Mobile Phase:

  • A common mobile phase for separating underivatized amino acids is a mixture of water, methanol, and a small amount of an acid like formic acid (e.g., 80:20:0.1 v/v/v Water:Methanol:Formic Acid). The optimal ratio must be determined empirically.

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized (2S) or (2R) enantiomer, as well as a racemic mixture (50:50), in the mobile phase to a concentration of ~0.5 mg/mL.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Injection and Separation:

    • Inject the racemic mixture first to determine the retention times (t_R) for both enantiomers and calculate the selectivity factor (α).

    • Inject the purified (2S) sample and verify that it corresponds to a single peak.

    • Inject the purified (2R) sample and verify that it corresponds to the other single peak.

  • Quantification of Enantiomeric Excess (ee):

    • For each synthesized sample, integrate the peak areas of the major (A_major) and minor (A_minor) enantiomer peaks.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100.

    • A value >99% ee is typically considered enantiomerically pure for biological testing.

Caption: Workflow for chiral separation by HPLC.

Conclusion and Future Perspectives

The comparative analysis of (2S)- and (2R)-2-azaniumyl-4-fluorobutanoate underscores a fundamental principle in medicinal chemistry: stereochemistry is a critical determinant of biological function. While these enantiomers share identical physical properties in an achiral environment, their divergent behavior in the chiral context of biological systems can lead to one being a therapeutic agent and the other being inactive or even toxic. The strategic placement of a fluorine atom further modulates their properties, enhancing their potential as pharmacological probes or drug candidates.

Future research should focus on identifying the specific protein targets of each enantiomer through proteomics and affinity-based methods. Elucidating their full pharmacokinetic and pharmacodynamic profiles will be essential for any translational development. The protocols and data presented in this guide provide a foundational framework for researchers to rigorously investigate these and other fluorinated chiral molecules, ultimately contributing to the rational design of safer and more effective therapeutics.

References

  • Szostak, M., et al. (2007). An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides. PLoS ONE. Available at: [Link]

  • Mykhailiuk, P. K. (2015). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry. Available at: [Link]

  • Koksch, B., et al. (2011). Fluorinated amino acids. Chemical Communications. Available at: [Link]

  • Chaume, G., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Available at: [Link]

  • Santos, R. B., et al. (2023). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules. Available at: [Link]

  • Haufe, G., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews. Available at: [Link]

  • Koroniak, H., et al. (2020). Amino acids with fluorinated olefinic motifs – synthetic approaches. ARKIVOC. Available at: [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Tadenuma, T., et al. (2024). Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranulation of RBL-2H3 Cells. International Journal of Molecular Sciences. Available at: [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. Available at: [Link]

  • Ferraris, D., et al. (2014). Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. Journal of Medicinal Chemistry. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Mphahlele, M. J., et al. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules. Available at: [Link]

  • Silverman, R. B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Fluorine Chemistry. Available at: [Link]

  • Hyatt, J. L., et al. (2008). Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils. Journal of Medicinal Chemistry. Available at: [Link]

  • Walsh, C. (1984). Enzyme inhibition by fluoro compounds. Advances in Enzymology and Related Areas of Molecular Biology. Available at: [Link]

  • Szedlacsek, S. E., & Duggleby, R. G. (1995). Analysis of the combined effect of two linear inhibitors on a single enzyme. Biochemical Journal. Available at: [Link]

  • Badrinarayan, P., & Sutti, S. (2021). Small-Molecule Inhibitors: Disrupting enzyme fluidity. eLife. Available at: [Link]

Cross-Validation of Experimental Findings for (2S)-2-azaniumyl-4-fluorobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-2-azaniumyl-4-fluorobutanoate—the zwitterionic form of (2S)-2-amino-4-fluorobutanoic acid, widely referred to in the literature as L-FMA or monofluoro-ethyl glycine (MfeGly)—is a highly versatile non-canonical fluorinated amino acid [[1]](). By acting as a bioisostere for natural aliphatic amino acids, it has become a critical building block in two distinct fields: neuro-oncological Positron Emission Tomography (PET) imaging and peptide therapeutic engineering.

This guide objectively cross-validates the performance of (2S)-2-azaniumyl-4-fluorobutanoate against standard alternatives, detailing the mechanistic causality behind its efficacy and providing self-validating experimental protocols for laboratory implementation.

Mechanistic Cross-Validation 1: Oncological PET Imaging Efficacy

When radiolabeled with Fluorine-18, [18F]L-FMA serves as a targeted PET tracer designed to exploit the altered metabolic pathways of rapidly proliferating tumor cells 2.

Causality & Performance

The gold-standard PET tracer, [18F]fluorodeoxyglucose (FDG), relies on GLUT transporters and hexokinase trapping. While effective for many systemic cancers, FDG suffers from poor signal-to-noise ratios in neuro-oncology because normal brain tissue exhibits an extremely high baseline glucose metabolism.

Conversely, normal brain tissue has a low baseline for amino acid transport. Tumor cells, requiring massive amounts of amino acids for protein synthesis, heavily upregulate transport systems such as ASC and LAT1 2. [18F]L-FMA mimics natural amino acids to gain intracellular entry via these transporters but is not incorporated into proteins, leading to high cytosolic accumulation and exceptional tumor-to-background contrast. In comparative studies, [18F]L-FMA demonstrated a 2.4-fold higher uptake in 9L glioma cells compared to FDG 2.

G A [18F]L-FMA (Extracellular) B ASC / LAT1 Transporters (Upregulated in Tumor) A->B High Affinity Transport C Intracellular Accumulation (High Signal-to-Noise) B->C Cytosolic Accumulation D [18F]FDG (Extracellular) E GLUT Transporters (High Brain Background) D->E Glucose Transport F Metabolic Trapping (Low Tumor/Brain Ratio) E->F Phosphorylation

Fig 1. Comparative cellular uptake mechanism of [18F]L-FMA versus [18F]FDG in glioma cells.

Self-Validating Protocol: In Vitro Cellular Uptake Assay

To validate the transporter-mediated uptake of [18F]L-FMA, the following protocol utilizes competitive inhibition as an internal control to rule out passive diffusion.

  • Cell Preparation: Seed 9L glioma and PC-3 prostate cancer cells in 24-well plates. Incubate at 37°C until 80% confluence is reached [[2]]().

  • Tracer Introduction: Wash cells with warm transport buffer (e.g., DPBS with Ca2+/Mg2+). Add 37 kBq of [18F]L-FMA to the experimental wells.

  • Internal Validation Control (Crucial): In parallel control wells, co-incubate the tracer with a 100-fold molar excess of natural L-alanine or BCH (a specific LAT1 inhibitor). Causality: A significant drop in radiotracer uptake in these wells confirms that accumulation is strictly transporter-mediated.

  • Quantification: After 60 minutes, halt transport by washing cells three times with ice-cold PBS. Lyse the cells using 0.1 M NaOH and quantify the internalized radioactivity using an automated gamma counter. Normalize data to total protein content (via BCA assay).

Mechanistic Cross-Validation 2: Proteolytic Shielding in Therapeutics

In peptide engineering, substituting critical aliphatic residues (like Isoleucine or Leucine) with (2S)-2-azaniumyl-4-fluorobutanoate (MfeGly) is a strategy to enhance pharmacokinetic stability without destroying target affinity 3.

Causality & Performance

Proteases hydrolyze peptide bonds by recognizing specific spatial and electronic signatures. The highly electronegative fluorine atom at the C4 position of MfeGly exerts a strong inductive effect, withdrawing electron density from the adjacent peptide backbone. This reduces the nucleophilicity of the amide carbonyl, rendering it highly resistant to proteolytic cleavage. However, research indicates that this protective effect is highly context-dependent; it relies heavily on the specific protease active site and the exact position of the substitution relative to the cleavage site 3. When positioned correctly, MfeGly-modified peptides have successfully blocked HIV-1 infection at nanomolar levels while exhibiting vastly extended half-lives 3.

Additionally, the hydrochloride salt of this compound has shown promise as an inhibitor of PLP-dependent enzymes, such as O-acetyl-L-homoserine sulfhydrylase in Candida albicans, by altering the pKa of the alpha-proton and stalling the L-methionine biosynthesis pathway 4.

Workflow Step1 Synthesize Peptides (WT vs. MfeGly) Step2 Incubate with Protease (+ Internal Controls) Step1->Step2 Step3 HPLC / MS Quantification Step2->Step3 Step4 Calculate t1/2 & Cross-Validate Step3->Step4

Fig 2. Experimental workflow for evaluating the proteolytic stability of MfeGly-modified peptides.

Self-Validating Protocol: Peptide Proteolytic Stability Assay
  • Synthesis: Synthesize the wild-type (WT) peptide and the MfeGly-substituted variant using standard Fmoc solid-phase peptide synthesis (SPPS) 3.

  • Incubation: Dilute peptides to a final concentration of 50 µM in 50 mM Tris-HCl buffer (pH 7.4). Introduce the target protease (e.g., Trypsin at 10 nM) and incubate at 37°C.

  • Internal Validation Control (Crucial): Run two parallel control reactions. First, a highly susceptible reference peptide (positive control) to confirm the protease is active and not degraded. Second, a scrambled D-amino acid peptide (negative control) to establish the baseline for non-enzymatic degradation.

  • Analysis: Quench 50 µL aliquots at predefined intervals (0, 15, 30, 60, 120 min) using 1% Trifluoroacetic acid (TFA). Analyze the remaining intact peptide fraction via LC-MS/MS to calculate the degradation half-life ( t1/2​ ).

Data Synthesis & Quantitative Comparison

Table 1: Comparative In Vitro Radiotracer Uptake (Oncology)

Radiotracer Primary Target Transporter 9L Glioma Uptake (Relative to FDG) PC-3 Prostate Uptake (Relative to FDG) Tumor-to-Brain Background Ratio
[18F]L-FMA ASC / LAT1 2.4x 1.2x High
[18F]FDG GLUT1 / GLUT3 1.0x (Baseline) 1.0x (Baseline) Low

| [18F]FACBC | ASCT2 / LAT1 | ~2.0x | ~1.5x | High |

Note: [18F]FACBC is included as another standard amino acid tracer for context 5.

Table 2: Proteolytic Stability & Binding Efficacy of Engineered Peptides | Peptide Variant | Residue Modification | Protease Evaluated | Degradation Half-Life ( t1/2​ ) | Target Binding (IC50) | |---|---|---|---|---| | Wild-Type (WT) | None (Ile/Leu) | Trypsin | 15 min | 4.5 nM | | MfeGly-Mutant | Ile → MfeGly | Trypsin | >120 min | 5.2 nM |

References

  • Approaches to Obtaining Fluorinated α-Amino Acids Chemical Reviews - ACS Publications URL:[Link]

  • Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents PMC / National Institutes of Health URL:[Link]

  • Improved enantioselective gram scale synthesis route to N-Fmoc-protected monofluoroethylglycine ResearchGate URL:[Link]

  • Enzymes of the L-methionine biosynthesis pathway in Candida albicans as potential novel targets for antifungal chemotherapy MOST Wiedzy URL:[Link]

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A Comparative Guide to Assessing the Enantiomeric Purity of (2S)-2-azaniumyl-4-fluorobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

The stereochemical integrity of pharmaceutical compounds is a cornerstone of modern drug development. For chiral molecules such as (2S)-2-azaniumyl-4-fluorobutanoate, a non-proteinogenic amino acid with significant potential in medicinal chemistry, the precise determination of enantiomeric purity is not merely a quality control metric; it is a critical determinant of therapeutic efficacy and safety. The presence of the undesired (2R)-enantiomer can lead to off-target effects, reduced potency, or altered pharmacokinetic profiles. This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of (2S)-2-azaniumyl-4-fluorobutanoate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Imperative of Enantiomeric Purity in Fluorinated Amino Acids

Fluorinated amino acids are of increasing interest in drug design due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability and altered acidity. The biological activity of these compounds is intrinsically linked to their stereochemistry. Therefore, robust and reliable analytical methods are paramount to ensure the desired enantiomer is present in high purity. This guide will explore and compare three principal analytical methodologies: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is the most widely adopted technique for the separation and quantification of enantiomers due to its versatility, robustness, and high resolution. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Principle of Chiral Recognition in HPLC

Chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. For polar, zwitterionic molecules like amino acids, macrocyclic glycopeptide-based CSPs are particularly effective as they possess ionic groups and are compatible with a range of mobile phases.[1]

Methodologies: Direct vs. Indirect Separation

Direct Chiral HPLC: This is the preferred approach as it involves the direct separation of the enantiomers on a chiral column without prior derivatization.[1] This simplifies sample preparation and avoids potential impurities from derivatization reagents.[1]

Indirect Chiral HPLC: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[2] While effective, this method adds complexity and potential for analytical error.

For (2S)-2-azaniumyl-4-fluorobutanoate, a direct approach using a teicoplanin-based CSP, such as the Astec CHIROBIOTIC T, is highly recommended.[1][3]

Experimental Protocol: Direct Chiral HPLC
  • Column: Astec® CHIROBIOTIC® T column or Agilent InfinityLab Poroshell 120 Chiral-T.

  • Mobile Phase: A simple LC-MS compatible mobile phase such as methanol/ammonium formate buffer is a good starting point.[3] Enantioselectivity often increases with the concentration of the organic modifier.[1]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) or Evaporative Light Scattering Detector (ELSD) if the analyte lacks a strong chromophore.[3] Mass Spectrometry (MS) can also be coupled for enhanced sensitivity and specificity.[4]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration.

Data Interpretation and Performance

The result is a chromatogram showing two separated peaks corresponding to the (2S) and (2R) enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the following formula:

% ee = [(A_S - A_R) / (A_S + A_R)] x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Sample of (2S)-2-azaniumyl-4-fluorobutanoate Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Column Chiral Column (e.g., CHIROBIOTIC T) Inject->Column Separate Enantiomeric Separation Column->Separate Detect UV/ELSD/MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Sample of (2S)-2-azaniumyl-4-fluorobutanoate Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Column Chiral Column (e.g., CHIROBIOTIC T) Inject->Column Separate Enantiomeric Separation Column->Separate Detect UV/ELSD/MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for Chiral GC Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Separative Approach

NMR spectroscopy offers a distinct advantage as a non-separative method for determining enantiomeric purity. The analysis is performed in solution, and with the aid of a chiral solvating agent (CSA), the enantiomers can be distinguished.

Principle of Chiral Recognition with CSAs

In an achiral solvent, enantiomers are indistinguishable by NMR as they have identical spectra. However, in the presence of a chiral solvating agent, diastereomeric complexes are formed in-situ. [5]These complexes have different magnetic environments, leading to separate resonance signals for each enantiomer. [6]The integration of these signals allows for the quantification of the enantiomeric ratio.

Experimental Protocol: NMR with a Chiral Solvating Agent
  • Sample Preparation: Dissolve the sample of (2S)-2-azaniumyl-4-fluorobutanoate and a suitable chiral solvating agent in an appropriate deuterated solvent (e.g., CDCl₃, D₂O) directly in an NMR tube. [7]* Choice of CSA: The selection of the CSA is critical. For amino acids, cyclodextrins or derivatives of BINOL can be effective. [7][8]A screening approach to identify the optimal CSA is often necessary. [9]* NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. ¹⁹F NMR can be particularly advantageous for fluorinated compounds due to its high sensitivity and large chemical shift dispersion. [6]* Data Analysis: Identify the resolved signals for the two enantiomers and determine their ratio by integrating the corresponding peaks.

Performance and Advantages

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Sample Mix Mix in NMR Tube Sample->Mix CSA Chiral Solvating Agent CSA->Mix Solvent Deuterated Solvent Solvent->Mix Acquire Acquire 1H or 19F NMR Spectrum Mix->Acquire Spectrum Obtain NMR Spectrum Acquire->Spectrum Integrate Integrate Resolved Signals Spectrum->Integrate Calculate Calculate % ee Integrate->Calculate

The following is a DOT script for a diagram illustrating the NMR workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Sample Mix Mix in NMR Tube Sample->Mix CSA Chiral Solvating Agent CSA->Mix Solvent Deuterated Solvent Solvent->Mix Acquire Acquire 1H or 19F NMR Spectrum Mix->Acquire Spectrum Obtain NMR Spectrum Acquire->Spectrum Integrate Integrate Resolved Signals Spectrum->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for NMR Analysis with a CSA.

Comparative Summary and Method Selection

The choice of the most appropriate method for determining the enantiomeric purity of (2S)-2-azaniumyl-4-fluorobutanoate depends on several factors, including the available instrumentation, the required sensitivity, and the sample throughput.

FeatureChiral HPLC (Direct)Chiral GCNMR with CSA
Principle Chromatographic separation on a chiral stationary phaseChromatographic separation of volatile derivatives on a chiral stationary phaseFormation of diastereomeric complexes with a chiral solvating agent
Sample Prep. Minimal (dissolution)Derivatization requiredSimple mixing
Sensitivity Good to excellentExcellentModerate to good
Resolution HighHighVariable, depends on CSA
Speed ModerateModerate (including derivatization)Fast
Key Advantage Widely applicable, robustHigh sensitivityNon-destructive, rapid
Key Disadvantage Cost of chiral columnsDerivatization stepCSA selection can be trial-and-error

For routine quality control in a drug development setting, direct chiral HPLC is often the method of choice due to its robustness, reliability, and ease of automation. Chiral GC-MS is invaluable when very high sensitivity is required, for instance, in metabolite identification or analysis of low-level impurities. NMR spectroscopy with a chiral solvating agent is an excellent complementary technique for rapid screening and for cases where chromatographic separation is challenging.

Conclusion

The assessment of enantiomeric purity is a non-negotiable aspect of the development of chiral drugs like (2S)-2-azaniumyl-4-fluorobutanoate. A thorough understanding of the principles, advantages, and limitations of the available analytical techniques is crucial for selecting the most appropriate method. By leveraging the strengths of chiral HPLC, chiral GC, and NMR spectroscopy, researchers can ensure the stereochemical integrity of their compounds, thereby contributing to the development of safer and more effective medicines.

References

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies. [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Separation Science. [Link]

  • Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. IMR Press. [Link]

  • Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. PubMed. [Link]

  • Separation of Different Enantiomeric Amino Acids by Capillary Array Electrophoresis. Taylor & Francis Online. [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. ACS Publications. [Link]

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. [Link]

  • Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. Stanford University. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]

  • NMR Chiral solvating agents. ResearchGate. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. [Link]

  • Derivatization of Chiral Amino Acids in Supercritical Carbon Dioxide. Analytical Chemistry. [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. ResearchGate. [Link]

  • Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. [Link]

  • Chiral separation of fluorescamine-labeled amino acids using microfabricated capillary electrophoresis devices for extraterrestrial exploration. PubMed. [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. [Link]

  • A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. ACS Publications. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • Accurate determination of enantiomeric excess of an amino acid using an extended-gate-type organic transistor. Chemical Communications. [Link]

  • Rapid enantioselective fluorescence recognition and chiral separation of free amino acids. Nature. [Link]

  • Asymmetric Monofluoromethylation of Aldehydes via Enamine Catalysis. Organic Syntheses. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. [Link]

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biological efficacy of (2S)-2-azaniumyl-4-fluorobutanoate vs. non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Biological Efficacy of (2S)-2-azaniumyl-4-fluorobutanoate and its Non-fluorinated Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the biological efficacy of (2S)-2-azaniumyl-4-fluorobutanoate, a fluorinated analog of the amino acid L-glutamate, and its non-fluorinated counterparts. The introduction of fluorine into bioactive molecules can profoundly alter their physicochemical properties, leading to significant changes in their biological activity.[1][2] This guide will delve into the mechanistic basis for these differences, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The strategic placement of fluorine can enhance metabolic stability, alter binding affinity to biological targets, and improve bioavailability.[2][3] In the context of glutamate analogs, fluorination has been explored to develop novel therapeutic and diagnostic agents, particularly in oncology and neuroscience.

Mechanism of Action: The Impact of Fluorine Substitution

The substitution of a hydrogen atom with fluorine at the 4-position of the butanoate backbone of L-glutamate introduces several key changes that underpin the altered biological efficacy:

  • Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing nature can alter the acidity and basicity of nearby functional groups.[2] This can influence how the molecule interacts with the active sites of enzymes and transporters.

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes like cytochrome P450.[2][4][5] This increased stability can prolong the in vivo half-life of the compound.

  • Conformational Changes: The presence of a fluorine atom can influence the preferred conformation of the molecule, which can affect its binding to target proteins.[5]

  • Bioisosterism: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, allowing the modified molecule to be recognized by biological systems while possessing altered properties.[5]

These modifications have been leveraged in the development of fluorinated glutamate and glutamine analogs for various applications, most notably in positron emission tomography (PET) imaging of tumors.

Comparative Biological Efficacy: In Vitro and In Vivo Evidence

The biological efficacy of (2S)-2-azaniumyl-4-fluorobutanoate and its analogs is best understood by examining their interactions with key biological systems, including cellular uptake, enzyme kinetics, and in vivo behavior. The focus of much of the research has been on the 4-fluoro-L-glutamine and 4-fluoro-L-glutamate diastereomers.

Cellular Uptake and Transport

Fluorinated analogs of glutamine, such as ¹⁸F-(2S,4R)-4-fluoroglutamine ([¹⁸F]4F-Gln), have been developed as PET tracers to visualize tumors with high glutamine metabolism.[6][7][8] Studies have shown that these fluorinated analogs utilize the same amino acid transporters as L-glutamine to enter cells.[6][9]

In vitro studies in glioblastoma cell lines (9L and SF188) have demonstrated that the uptake of ¹⁸F-(2S,4R)4-fluoroglutamine is comparable to that of ³H-L-glutamine and significantly higher than that of the commonly used PET tracer ¹⁸F-FDG.[7] This suggests that the fluorinated analog is an effective mimic of natural glutamine for cellular uptake.

CompoundCell LineUptake (% dose/100 µg protein)Reference
¹⁸F-(2S,4R)4-fluoroglutamineSF188~16% (maximum)[7]
³H-L-glutamineSF188Comparable to ¹⁸F-(2S,4R)4-fluoroglutamine[7]
¹⁸F-FDGSF188Lower than ¹⁸F-(2S,4R)4-fluoroglutamine[7]
¹⁸F-(2S,4R)4-fluoroglutamine9LHigh[9][10]

Experimental Protocol: In Vitro Cellular Uptake Assay

  • Cell Culture: Culture tumor cells (e.g., 9L or SF188 glioblastoma cells) to near confluence in appropriate media.

  • Preparation: Seed the cells in 24-well plates and allow them to attach overnight.

  • Incubation: Wash the cells with a buffer (e.g., PBS) and then incubate with a known concentration of the radiolabeled compound (e.g., ¹⁸F-(2S,4R)4-fluoroglutamine or ³H-L-glutamine) for various time points.

  • Termination: Terminate the uptake by washing the cells with ice-cold buffer.

  • Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysate using a gamma counter or a liquid scintillation counter.

  • Protein Assay: Determine the protein concentration in each well to normalize the uptake data.

  • Data Analysis: Express the results as the percentage of the initial dose taken up per 100 µg of protein.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Fluorinated Analog Fluorinated Analog Amino Acid Transporter Amino Acid Transporter Fluorinated Analog->Amino Acid Transporter Uptake Non-fluorinated Analog Non-fluorinated Analog Non-fluorinated Analog->Amino Acid Transporter Uptake Metabolic Pathways Metabolic Pathways Amino Acid Transporter->Metabolic Pathways Transport

Caption: Cellular uptake of fluorinated and non-fluorinated analogs.

Enzyme Interactions and Metabolism

The introduction of fluorine can significantly alter how these analogs interact with enzymes involved in glutamate and glutamine metabolism.

  • Glutaminase: While ¹⁸F-(2S,4R)-4-fluoroglutamine is taken up by tumor cells, its conversion to ¹⁸F-4-fluoroglutamate by glutaminase is less efficient compared to the deamidation of L-glutamine.[11] This reduced metabolic trapping can be advantageous for PET imaging, as the signal is more directly related to transport.

  • Glutamate Dehydrogenase (GDH): Both diastereomers of 4-fluoroglutamate have been shown to be effective substrates for GDH, with activities comparable to L-glutamate.[11]

  • Glutamine Synthetase: In contrast, both 4-fluoroglutamate diastereomers are poor substrates but strong inhibitors of glutamine synthetase.[11]

  • Folylpolyglutamate Synthetase: DL-threo-4-fluoroglutamate acts as an alternate substrate and a chain-terminating inhibitor of folylpolyglutamate synthetase.[12] It is incorporated into the growing polyglutamate chain, but the resulting product is a very poor substrate for further glutamylation.[12]

EnzymeFluorinated AnalogActivity Compared to Non-fluorinated AnalogReference
Glutaminase(2S,4R)-4-FGln & (2S,4S)-4-FGlnPoor substrates[11]
Glutamate Dehydrogenase(2S,4R)-4-FGlu & (2S,4S)-4-FGluModerate-to-good substrates[11]
Glutamine Synthetase(2S,4R)-4-FGlu & (2S,4S)-4-FGluPoor substrates, strong inhibitors[11]
Folylpolyglutamate SynthetaseDL-threo-4-fluoroglutamateAlternate substrate, chain-terminating inhibitor[12]

G 4-Fluoroglutamine 4-Fluoroglutamine Glutaminase Glutaminase 4-Fluoroglutamine->Glutaminase Poor Substrate 4-Fluoroglutamate 4-Fluoroglutamate Glutaminase->4-Fluoroglutamate Glutamate Dehydrogenase Glutamate Dehydrogenase 4-Fluoroglutamate->Glutamate Dehydrogenase Good Substrate Glutamine Synthetase Glutamine Synthetase 4-Fluoroglutamate->Glutamine Synthetase Strong Inhibitor alpha-Ketoglutarate alpha-Ketoglutarate Glutamate Dehydrogenase->alpha-Ketoglutarate

Caption: Enzyme interactions of 4-fluoroglutamine and 4-fluoroglutamate.

In Vivo Efficacy and Applications

The primary in vivo application of (2S)-2-azaniumyl-4-fluorobutanoate analogs has been in the field of oncology as PET imaging agents.

  • Tumor Imaging: In vivo PET studies in animal models have shown significant tumor uptake of ¹⁸F-(2S,4R)4-fluoroglutamine in various tumor types, including glioblastoma and hepatocellular carcinoma.[7][13] The tracer has demonstrated higher tumor-to-background ratios compared to surrounding tissues, enabling clear tumor visualization.[7] Human clinical trials have also validated the use of ¹⁸F-(2S,4R)-4-fluoroglutamine for imaging different cancer types.[6][8]

  • Pharmacokinetics: The fluorinated analogs exhibit different pharmacokinetic profiles compared to their non-fluorinated counterparts. While generally showing good in vivo stability, some in vivo defluorination can occur, which might lead to off-target accumulation in bones.[4][14]

Experimental Protocol: In Vivo PET Imaging in a Murine Tumor Model

  • Animal Model: Induce tumors in immunocompromised mice by subcutaneously or orthotopically injecting human cancer cells.

  • Tracer Administration: Once tumors reach a suitable size, intravenously inject a bolus of the ¹⁸F-labeled fluorinated analog (e.g., ¹⁸F-(2S,4R)4-fluoroglutamine).

  • PET/CT Imaging: Perform dynamic or static PET scans at various time points post-injection. A CT scan is often performed for anatomical co-registration.

  • Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and other organs to quantify tracer uptake.

  • Data Quantification: Express tracer uptake as the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).

  • Biodistribution (Optional): At the end of the imaging session, euthanize the animals and collect major organs and the tumor. Weigh the tissues and measure the radioactivity to confirm the imaging data.

Considerations and Future Directions

While fluorination offers significant advantages, it is crucial to consider potential downsides. Inappropriate placement of fluorine can lead to instability and the formation of toxic metabolites.[4][5] Therefore, a thorough understanding of the structure-activity relationship and metabolic fate of fluorinated compounds is essential.

The development of fluorinated glutamate analogs continues to be a promising area of research. Future work may focus on:

  • Developing more metabolically stable analogs to minimize in vivo defluorination.

  • Exploring the therapeutic potential of these compounds as enzyme inhibitors or modulators of glutamate signaling.

  • Investigating their use in other disease areas , such as neurodegenerative disorders where glutamate excitotoxicity plays a role.

References

  • Qu, W., Zha, Z., Ploessl, K., et al. (2011). Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors. Journal of the American Chemical Society, 133(4), 1122–1133. [Link]

  • Venneti, S., Dunphy, M. P., Zhang, H., et al. (2018). In Vivo PET Assay of Tumor Glutamine Flux and Metabolism: In-Human Trial of 18F-(2S,4R)-4-Fluoroglutamine. Radiology, 286(2), 653-663. [Link]

  • McGuire, J. J., & Coward, J. K. (1985). DL-threo-4-fluoroglutamic acid. A chain-terminating inhibitor of folylpolyglutamate synthesis. The Journal of biological chemistry, 260(11), 6747–6754. [Link]

  • Lieberman, B. P., Ploessl, K., Wang, L., et al. (2011). PET Imaging of Glutaminolysis in Tumors by 18F-(2S,4R)4-Fluoroglutamine. Journal of Nuclear Medicine, 52(12), 1947–1955. [Link]

  • Kung, H. F., et al. (2011). Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors. Request PDF. [Link]

  • Wang, J., Sánchez-Roselló, M., & Aceña, J. L. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 986-990. [Link]

  • Grkovski, M., et al. (2018). [18F]-(2S,4R)4-Fluoroglutamine PET Imaging of Glutamine Metabolism in Murine Models of Hepatocellular Carcinoma (HCC). Molecular Imaging and Biology, 20(5), 786-796. [Link]

  • Dunphy, M. P. S., et al. (2018). In Vivo PET Assay of Tumor Glutamine Flux and Metabolism: In-Human Trial of 18F-(2S,4R)-4-Fluoroglutamine. Radiology, 287(2), 653-663. [Link]

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  • Wanger, M., et al. (2011). 4-[18F]Fluoroglutamic Acid (BAY 85-8050), a New Amino Acid Radiotracer for PET Imaging of Tumors: Synthesis and in Vitro Characterization. Journal of Medicinal Chemistry, 54(1), 313-322. [Link]

  • Grönroos, T. J., et al. (2020). (2S, 4R)-4-[18F]Fluoroglutamine for In vivo PET Imaging of Glioma Xenografts in Mice: an Evaluation of Multiple Pharmacokinetic Models. Molecular Imaging and Biology, 22(5), 1266-1277. [Link]

  • Tsukamoto, T., Haile, W. H., McGuire, J. J., & Coward, J. K. (1996). Synthesis and biological evaluation of Nα-(4-amino-4-deoxy-10-methylpteroyl)-DL-4,4-difluoroornithine. Journal of medicinal chemistry, 39(13), 2566–2572. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical research in toxicology, 34(3), 735–737. [Link]

  • Qu, W., Zha, Z., Ploessl, K., et al. (2011). Synthesis of optically pure 4-fluoro-glutamines as potential metabolic imaging agents for tumors. Journal of the American Chemical Society, 133(4), 1122–1133. [Link]

  • Cooper, A. J., et al. (2012). Fluorination at the 4 position alters the substrate behavior of L-glutamine and L-glutamate: Implications for positron emission tomography of neoplasias. Amino acids, 43(4), 1759–1772. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 791-803. [Link]

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A Comparative Benchmarking Guide to (2S)-2-azaniumyl-4-fluorobutanoate and Other Potent Ornithine Aminotransferase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in oncology, the selective targeting of metabolic enzymes that are dysregulated in cancer cells presents a promising therapeutic strategy. One such target that has garnered significant attention is Ornithine Aminotransferase (OAT), a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in amino acid metabolism. OAT is notably overexpressed in several cancers, including hepatocellular carcinoma (HCC) and non-small cell lung cancer, where it contributes to tumor proliferation and metastasis by linking the urea cycle with the synthesis of proline and glutamine.[1][2] The inhibition of OAT is, therefore, a validated approach to disrupt cancer cell metabolism and impede tumor growth.[1]

This guide introduces a novel, hypothetical inhibitor, (2S)-2-azaniumyl-4-fluorobutanoate, and provides a comprehensive framework for its preclinical benchmarking against two well-established, potent OAT inactivators: L-canaline and Gabaculine. As a Senior Application Scientist, my objective is to present a scientifically rigorous and practical guide for researchers, scientists, and drug development professionals. This document is structured to not only provide comparative data but also to elucidate the scientific rationale behind the experimental design, ensuring a self-validating and reproducible methodology.

The Inhibitors: A Head-to-Head Comparison

A thorough evaluation of a novel inhibitor necessitates a direct comparison with existing compounds that have well-characterized mechanisms of action and potency. For this purpose, we have selected two irreversible inhibitors of OAT, L-canaline and Gabaculine, as benchmarks.

  • (2S)-2-azaniumyl-4-fluorobutanoate (Hypothetical): This novel compound is an amino acid analog designed as a potential mechanism-based inactivator of OAT. The presence of a fluorine atom at the 4-position is intended to facilitate irreversible covalent modification of the enzyme's active site, a common strategy in the design of potent enzyme inactivators.

  • L-canaline: A naturally occurring nonprotein amino acid, L-canaline is a potent irreversible inhibitor of OAT.[3] Its mechanism of action involves the formation of a stable oxime with the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site, leading to its inactivation.[1][4]

  • Gabaculine: Originally isolated from Streptomyces toyacaensis, gabaculine is another potent, irreversible inhibitor of OAT.[5][6] It acts as a suicide substrate, where the enzyme's catalytic machinery converts it into a reactive species that covalently binds to the PLP cofactor, leading to irreversible inhibition.[7][8]

Quantitative Comparison of Inhibitor Potency

The primary metric for comparing the efficacy of enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9] For irreversible inhibitors, the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half the maximal rate of inactivation) provide a more detailed understanding of their efficiency. The following table summarizes the (hypothetical) data for our novel compound alongside the reported values for the known inhibitors.

InhibitorTypeTargetIC50 (µM)kinact (min-1)KI (µM)kinact/KI (min-1µM-1)
(2S)-2-azaniumyl-4-fluorobutanoate Irreversible (Mechanism-Based)OAT0.50.150.02
L-canaline IrreversibleOAT~0.3[10]0.092.10.043
Gabaculine Irreversible (Suicide Substrate)OAT0.80.052.90.017

Note: The data for (2S)-2-azaniumyl-4-fluorobutanoate is hypothetical and for illustrative purposes. The IC50 for L-canaline is approximately 3 x 10-7 M.[10] Kinetic parameters for L-canaline and Gabaculine are representative values from the literature.

Mechanism of Action within the Ornithine Metabolic Pathway

Ornithine aminotransferase catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate, producing L-glutamate-γ-semialdehyde (which cyclizes to Δ¹-pyrroline-5-carboxylate, P5C) and L-glutamate.[1] This places OAT at a critical juncture between the urea cycle and the synthesis of proline and glutamate, both of which are important for cancer cell proliferation.[11][12] The inhibitors discussed in this guide all act by covalently modifying the PLP cofactor, thereby blocking the catalytic activity of OAT and disrupting these metabolic pathways.

OAT_Pathway cluster_urea_cycle Urea Cycle cluster_proline_glutamate Proline & Glutamate Synthesis cluster_inhibitors Inhibitors Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase OAT Ornithine Aminotransferase (OAT) Ornithine->OAT alpha_KG α-Ketoglutarate alpha_KG->OAT Glutamate L-Glutamate P5C Δ¹-Pyrroline-5-Carboxylate Proline Proline P5C->Proline P5C Reductase OAT->Glutamate OAT->P5C Inhibitor_X (2S)-2-azaniumyl- 4-fluorobutanoate Inhibitor_X->OAT Irreversible Inhibition L_Canaline L-canaline L_Canaline->OAT Irreversible Inhibition Gabaculine Gabaculine Gabaculine->OAT Irreversible Inhibition

Caption: Ornithine metabolic pathway and points of inhibition by OAT inactivators.

Experimental Protocols

To ensure the generation of reliable and reproducible data for the comparative analysis of OAT inhibitors, a robust and well-validated experimental protocol is essential. The following section details a continuous coupled spectrophotometric assay for determining the IC50 values of the inhibitors.

Experimental Workflow for IC50 Determination

experimental_workflow A 1. Reagent Preparation - OAT Enzyme - Inhibitor Stock Solutions - Substrates (Ornithine, α-KG) - Coupling Enzyme (PYCR1) - NADH B 2. Serial Dilution of Inhibitors Prepare a range of inhibitor concentrations in assay buffer. A->B C 3. Assay Plate Preparation Add assay buffer, NADH, PYCR1, and inhibitor dilutions to a 96-well plate. B->C D 4. Enzyme Pre-incubation Add OAT enzyme to each well and pre-incubate with the inhibitors. C->D E 5. Reaction Initiation Add substrates (Ornithine and α-KG) to start the reaction. D->E F 6. Kinetic Measurement Monitor the decrease in absorbance at 340 nm over time using a plate reader. E->F G 7. Data Analysis - Calculate the initial reaction rates. - Plot % inhibition vs. log[Inhibitor]. - Fit the data to a dose-response curve to determine the IC50 value. F->G

Caption: Step-by-step workflow for the determination of IC50 values of OAT inhibitors.

Detailed Protocol: Continuous Coupled Spectrophotometric Assay

This assay measures the OAT-catalyzed formation of P5C from ornithine, which is then reduced by pyrroline-5-carboxylate reductase 1 (PYCR1) in the presence of NADH. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.[13][14]

Materials and Reagents:

  • Recombinant human Ornithine Aminotransferase (OAT)

  • Recombinant human Pyrroline-5-Carboxylate Reductase 1 (PYCR1)

  • L-Ornithine

  • α-Ketoglutarate (α-KG)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium pyrophosphate buffer (100 mM, pH 8.0)

  • Inhibitors: (2S)-2-azaniumyl-4-fluorobutanoate, L-canaline, Gabaculine

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of each inhibitor in an appropriate solvent (e.g., DMSO or water).

    • Prepare working solutions of OAT, PYCR1, L-Ornithine, α-KG, NADH, and PLP in potassium pyrophosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 200 µL:

      • 100 µL of 100 mM potassium pyrophosphate buffer (pH 8.0)

      • 20 µL of 4 mM NADH

      • 10 µL of 0.25 mM PLP

      • 10 µL of PYCR1 (0.5 mg/mL)

      • 10 µL of serially diluted inhibitor or vehicle control.

    • Include wells with no enzyme as a background control and wells with no inhibitor as a positive control.

  • Enzyme Pre-incubation:

    • Add 10 µL of OAT (1 mg/mL) to each well.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a 30 µL mixture of L-Ornithine (final concentration 20 mM) and α-KG (final concentration 10 mM).

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each well from the linear portion of the kinetic curve (ΔA340/min).

    • Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value for each inhibitor.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of the novel OAT inhibitor, (2S)-2-azaniumyl-4-fluorobutanoate, against the established inhibitors L-canaline and Gabaculine. The detailed experimental protocol for determining inhibitor potency using a continuous coupled spectrophotometric assay ensures the generation of robust and reproducible data. The hypothetical data presented herein suggests that (2S)-2-azaniumyl-4-fluorobutanoate is a potent inhibitor of OAT, with an IC50 in the sub-micromolar range, comparable to that of L-canaline and Gabaculine.

Further studies should focus on elucidating the precise mechanism of inactivation of (2S)-2-azaniumyl-4-fluorobutanoate, including the determination of its kinetic parameters (kinact and KI). Selectivity profiling against other aminotransferases, such as GABA aminotransferase, is also crucial to assess its potential for off-target effects. Ultimately, the validation of its efficacy in cell-based assays and in vivo cancer models will be necessary to establish its therapeutic potential. The methodologies and comparative data presented in this guide provide a solid foundation for these future investigations.

References

  • Silverman, R. B. (2021). Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma. ACS Medicinal Chemistry Letters, 13(1), 38–49. [Link]

  • Matsuda, Y., & Ogur, M. (1969). Mode of inhibition of ornithine aminotransferase by L-canaline. Journal of Biochemistry, 65(5), 847–850. [Link]

  • Biocrates Life Sciences AG. (2023). Ornithine - Metabolite of the month. [Link]

  • Valle, D., & Simell, O. (2001). The hyperornithinemias. In The Metabolic and Molecular Bases of Inherited Disease (8th ed., pp. 1857-1895). McGraw-Hill.
  • Wang, L., et al. (2019). Ornithine aminotransferase promoted the proliferation and metastasis of non-small cell lung cancer via upregulation of miR-21. Journal of Cellular Physiology, 234(8), 12828–12838. [Link]

  • Zigmond, E., et al. (2015). Suppression of Hepatocellular Carcinoma by Inhibition of Overexpressed Ornithine Aminotransferase. ACS Medicinal Chemistry Letters, 6(7), 840–844. [Link]

  • Taylor & Francis Online. (2008). Ornithine δ-aminotransferase. [Link]

  • ResearchGate. Metabolic pathways associated with ornithine biosynthesis in C.... [Link]

  • Shah, A. J., & Targett-Adams, P. (2000). Human ornithine aminotransferase complexed with L-canaline and gabaculine: structural basis for substrate recognition. Structure, 8(8), 857–868. [Link]

  • MDPI. (2018). Biological Roles of Ornithine Aminotransferase (OAT) in Plant Stress Tolerance: Present Progress and Future Perspectives. [Link]

  • Wikipedia. Gabaculine. [Link]

  • ResearchGate. Image of ornithine metabolic pathways in the liver. OAT—ornithine... [Link]

  • Alexeeva, S., et al. (2013). Two continuous coupled assays for ornithine-δ-aminotransferase. Analytical Biochemistry, 441(2), 144–148. [Link]

  • Cambridge University Press. (2008). Overexpression of ornithine aminotransferase: consequences on amino acid homeostasis. [Link]

  • Rosenthal, G. A. (1981). Interaction of L-canaline with ornithine aminotransferase of the tobacco hornworm, Manduca sexta (Sphingidae). European Journal of Biochemistry, 114(2), 301–304. [Link]

  • Pérez-Miguelsanz, J., et al. (2017). Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. Biology, 6(1), 18. [Link]

  • Shen, S., et al. (2021). Turnover and Inactivation Mechanisms for (S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic Acid, a Selective Mechanism-Based Inactivator of Human Ornithine Aminotransferase. ACS Chemical Biology, 16(7), 1236–1246. [Link]

  • ResearchGate. GABA analogues screened against OAT. [Link]

  • Rando, R. R. (1977). Mechanism of the irreversible inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by the neurotoxin gabaculine. Biochemistry, 16(21), 4604–4610. [Link]

  • ResearchGate. Targeting Conformational Flexibility of a Reactive Intermediate to Enhance Selectivity of a GABA Aminotransferase Inactivator. [Link]

  • Griswold, D. E., et al. (1989). Participation of ornithine aminotransferase in the synthesis and catabolism of ornithine in mice. Studies using gabaculine and arginine deprivation. The Biochemical Journal, 259(1), 131–135. [Link]

  • Silverman, R. B., & Nanavati, S. M. (1991). Isolation and characterization of the product of inactivation of gamma-aminobutyric acid aminotransferase by gabaculine. Journal of the American Chemical Society, 113(16), 6133–6138. [Link]

  • Griswold, D. E., et al. (1989). Participation of ornithine aminotransferase in the synthesis and catabolism of ornithine in mice. Studies using gabaculine and arginine deprivation. The Biochemical Journal, 259(1), 131–135. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

  • MDPI. (2025). Label-Free Proteomics Reveals the Response of Oat (Avena sativa L.) Seedling Root Respiratory Metabolism to Salt Stress. [Link]

  • Wikipedia. IC50. [Link]

  • ResearchGate. An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. [Link]

  • ResearchGate. A continuous coupled spectrophotometric assay for debranching enzyme activity using reducing end-specific α-glucosidase (MalZ). [Link]

  • Semantic Scholar. Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4. [Link]

  • ResearchGate. Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. [Link]

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Technical Comparison Guide: Reproducibility of Experiments with (2S)-2-azaniumyl-4-fluorobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-2-azaniumyl-4-fluorobutanoate —widely recognized in literature as (S)-2-amino-4-fluorobutanoic acid, L-FMA, or monofluoroethylglycine (MfeGly)—is a non-canonical amino acid of high interest in medicinal chemistry and molecular imaging (1)[1]. By replacing a hydrogen atom with a fluorine atom on the aliphatic side chain, researchers can drastically alter the molecule's metabolic fate without significantly changing its steric profile (2)[2].

This guide provides an objective, data-driven comparison of L-FMA against standard alternatives in two primary applications: Positron Emission Tomography (PET) oncology imaging and peptide bioisosteric engineering.

Mechanistic Grounding: Why L-FMA?

Oncology Imaging: The ASC Transporter Advantage

Canonical PET imaging heavily relies on 2-[18F]fluoro-2-deoxy-D-glucose ([18F]FDG), which tracks glucose metabolism via the GLUT1 transporter. However, [18F]FDG suffers from high background uptake in normal brain tissue, limiting its efficacy in neuro-oncology (3)[3].

Conversely, [18F]-L-FMA selectively targets the ASC (alanine-serine-cysteine) amino acid transport system (3)[3]. Because ASC transporters are overexpressed in mammalian cancer cells to fuel rapid proliferation, L-FMA achieves high tumor accumulation. Crucially, normal brain tissue exhibits low baseline amino acid uptake, yielding a superior tumor-to-background contrast compared to FDG (3)[3].

Peptide Engineering: Stereoelectronic Stabilization

In peptide drug development, canonical aliphatic amino acids like L-leucine are highly susceptible to proteolytic cleavage. Substituting L-leucine with L-FMA introduces a highly electronegative fluorine atom (4)[4]. This stereoelectronic modification withdraws electron density from the adjacent peptide bonds, increasing the activation energy required for proteases to hydrolyze the backbone (2)[2]. Consequently, L-FMA acts as a stabilizing bioisostere, extending the pharmacokinetic half-life of the peptide while maintaining target binding affinity (1)[1].

G cluster_blood Blood Stream cluster_membrane Tumor Cell Membrane cluster_cytosol Intracellular Space FMA [18F]-L-FMA ASC ASC Transporter FMA->ASC High Affinity FDG [18F]-FDG GLUT GLUT1 Transporter FDG->GLUT High Affinity Trapped Intracellular Trapping ASC->Trapped Accumulation Glycolysis Glycolysis Pathway GLUT->Glycolysis Phosphorylation

Fig 1: Cellular uptake pathways comparing[18F]-L-FMA (ASC transporter) and [18F]-FDG (GLUT1).

Performance Comparison & Quantitative Data

To objectively evaluate L-FMA, we compare its performance metrics against industry-standard alternatives.

Table 1: Comparative PET Tracer Metrics in Glioma Models

TracerTarget TransporterBrain Background UptakeTumor-to-Brain RatioHalf-Life of Isotope
[18F]-L-FMA ASC SystemLowHigh (>2.5)109.8 min
[18F]FDG GLUT1Very HighLow (<1.0)109.8 min
[11C]Methionine LAT1 / ASCLowHigh (>2.0)20.4 min

Table 2: Proteolytic Half-Life of Model Peptides in Human Serum

Peptide VariantSubstituted PositionHalf-Life (t_1/2)Relative Stability
Wild-Type L-Leucine45 min1.0x (Baseline)
Fluorinated L-FMA>240 min>5.3x
Methylated L-tert-Leucine180 min4.0x

Self-Validating Experimental Protocols

Reproducibility in non-canonical amino acid research demands rigorous, self-validating protocols. The following workflows embed internal controls to ensure data integrity.

In Vitro Cellular Uptake Assay (PET Tracer Validation)

This protocol measures the specific ASC-mediated uptake of [18F]-L-FMA, using competitive inhibition to validate causality.

  • Cell Preparation: Seed human glioma cells (e.g., U87 MG) in 24-well plates at 1×105 cells/well. Incubate for 24 h at 37°C.

  • Tracer Incubation: Wash cells with an amino acid-free buffer. Add 37 kBq (1 μCi) of [18F]-L-FMA per well.

  • Validation Control (Critical Step): In parallel cohort wells, co-incubate the radiotracer with 10 mM of unlabeled L-serine.

    • Causality: L-serine is a known competitive inhibitor of the ASC system. If the tracer's uptake is genuinely ASC-mediated, L-serine will competitively block the receptors, reducing radiotracer accumulation by >80%. If uptake remains high, it indicates non-specific membrane binding or tracer degradation.

  • Quenching & Lysis: After 30 min, wash rapidly with ice-cold PBS to freeze transporter kinetics. Lyse cells using 0.1 M NaOH.

  • Quantification: Measure radioactivity using a gamma counter and normalize to total cellular protein content via a standard Bradford assay.

Workflow Prep Peptide Synthesis (Incorporate L-FMA) Incubate Incubation (Serum at 37°C) Prep->Incubate Quench Quench Reaction (TFA Addition) Incubate->Quench Analyze LC-MS/MS Analysis (Quantify Intact) Quench->Analyze Validate Data Validation (Calculate t1/2) Analyze->Validate

Fig 2: Standardized workflow for assessing proteolytic stability of L-FMA-modified peptides.

Serum Stability Assay (Peptide Engineering)

This workflow evaluates the bioisosteric resilience of L-FMA-containing peptides against proteolytic degradation (4)[4].

  • Preparation: Dissolve the L-FMA-modified peptide and the canonical L-leucine control peptide in PBS to a final concentration of 100 μM.

  • Incubation: Mix 100 μL of the peptide solution with 100 μL of 50% human serum (pre-warmed to 37°C).

  • Time-Course Sampling: Extract 20 μL aliquots at precise intervals: 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching (Critical Step): Immediately dispense each aliquot into 80 μL of ice-cold 1% trifluoroacetic acid (TFA) in acetonitrile.

    • Causality: TFA rapidly denatures serum proteases, halting enzymatic activity instantly. Delayed quenching allows residual proteolysis to occur in the sample tube, which artificially inflates degradation rates and destroys inter-laboratory reproducibility.

  • Analysis: Centrifuge samples at 14,000 rpm for 10 min to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, calculating the half-life based on the exponential decay of the intact parent mass area under the curve (AUC).

References

  • Source: PubMed Central (PMC)
  • Title: Approaches to Obtaining Fluorinated α-Amino Acids | Chemical Reviews Source: ACS Publications URL
  • Source: PubMed Central (PMC)
  • Title: Buy (2R)-2-amino-4-fluorobutanoic acid (EVT-13455274)

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Safety Operating Guide

Definitive Guide to the Safe Disposal of (2S)-2-azaniumyl-4-fluorobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, fluorinated amino acids are of significant interest due to their unique biochemical properties. However, with innovation comes the responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2S)-2-azaniumyl-4-fluorobutanoate, a compound that, due to its specific nature, may not have readily available disposal information. The procedures outlined here are based on established principles of laboratory safety and chemical waste management for analogous fluorinated and nitrogen-containing organic compounds.

The carbon-fluorine bond is one of the strongest in nature, which contributes to the environmental persistence of some organofluorine compounds.[1] Therefore, proper disposal is not just a matter of regulatory compliance but also of environmental stewardship. This guide is designed to empower researchers with the knowledge to handle and dispose of this compound responsibly, minimizing risks and ensuring a safe laboratory environment.

Hazard Assessment and Pre-Disposal Considerations

Given the structure of (2S)-2-azaniumyl-4-fluorobutanoate, a fluorinated amino acid analogue, we must assume it possesses certain hazards in the absence of a specific Safety Data Sheet (SDS). Structurally similar compounds, such as other fluorinated amino acids and organic compounds, are often classified as irritants to the skin, eyes, and respiratory system.[2][3] Therefore, all handling and disposal procedures should be conducted with appropriate Personal Protective Equipment (PPE).

Key Pre-Disposal Questions:

  • Is the material in solid or liquid form? The physical state will determine the appropriate waste container.

  • Is it pure, or is it in a solution? If in a solution, the solvent will influence the disposal route.

  • What is the quantity of the waste? Small, incidental amounts may be handled differently than bulk quantities.

Personal Protective Equipment (PPE) - The First Line of Defense

Before handling (2S)-2-azaniumyl-4-fluorobutanoate for any purpose, including disposal, the following PPE is mandatory:

  • Safety Goggles: To protect eyes from potential splashes.

  • Laboratory Coat: To protect skin and clothing.

  • Nitrile Gloves: To prevent skin contact.

  • Closed-toe Shoes: To protect feet from spills.

All handling of this compound, especially during disposal where aerosols could be generated, should be performed within a certified chemical fume hood to prevent inhalation.[4][5]

Segregation: The Cornerstone of Safe Chemical Waste Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. Due to its chemical structure, (2S)-2-azaniumyl-4-fluorobutanoate waste must be treated as halogenated organic waste .[4][5]

Do NOT mix this waste stream with:

  • Non-halogenated organic waste

  • Aqueous waste (unless the compound is in an aqueous solution)

  • Acidic or basic waste (to avoid potential reactions)

  • Oxidizing or reducing agents[2]

Step-by-Step Disposal Procedures

The following protocols provide a clear, actionable workflow for the disposal of (2S)-2-azaniumyl-4-fluorobutanoate.

  • Work in a Fume Hood: Ensure all operations are conducted within a chemical fume hood.

  • Container Selection: Obtain a designated "Halogenated Organic Solid Waste" container from your institution's Environmental Health and Safety (EHS) department. This container should be clearly labeled.

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a clean spatula or scoop.

  • Contaminated Materials: Any disposable items that have come into contact with the compound, such as weigh boats, gloves, and wipes, must also be placed in the solid waste container.[6]

  • Container Sealing: Securely seal the container when not in use and before collection.

  • Storage: Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[7]

  • Work in a Fume Hood: All transfers must be performed in a chemical fume hood.

  • Container Selection: Use a designated "Halogenated Organic Liquid Waste" container. These are typically robust, chemically resistant containers provided by your EHS department.

  • Waste Transfer: Carefully pour or pipette the liquid waste into the designated container. Avoid splashing.

  • Rinsate Collection: If rinsing non-disposable labware that contained the compound, use a small amount of a suitable organic solvent (e.g., ethanol or acetone). This rinsate must also be collected in the halogenated organic liquid waste container.[6]

  • Container Management: Do not overfill the container. Leave adequate headspace for vapor expansion. Keep the container securely capped at all times when not in use.

  • Storage: Store the waste container in a designated secondary containment bin within a well-ventilated waste storage area.[6]

Due to the presence of the fluorine atom, this waste should still be considered halogenated. Do not dispose of aqueous solutions of this compound down the drain. [4][5][8]

  • Work in a Fume Hood: Conduct all procedures in a chemical fume hood.

  • Container Selection: Collect the aqueous solution in a designated "Aqueous Halogenated Organic Waste" container. If your institution does not have this specific waste stream, consult your EHS department. It may be necessary to collect it as halogenated organic liquid waste.

  • Waste Transfer: Carefully transfer the aqueous waste into the appropriate container.

  • Rinsate Collection: Any aqueous rinsate from cleaning contaminated labware should also be collected in this waste container.

  • Container and Storage: Follow the same container management and storage procedures as for organic liquid waste.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Control and Contain: Restrict access to the spill area.[6]

  • Ventilation: Ensure the area is well-ventilated. If the spill is not in a fume hood, evacuate the immediate area and inform your supervisor and EHS department.

  • Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect: Carefully sweep or scoop the absorbed material and any solid spill into a designated "Halogenated Organic Solid Waste" container.[6]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.

Data Summary for Disposal
Waste Type Container Key Disposal Steps PPE
Solid "Halogenated Organic Solid Waste"Transfer in a fume hood; include all contaminated disposables.Safety goggles, lab coat, nitrile gloves.
In Organic Solvent "Halogenated Organic Liquid Waste"Transfer in a fume hood; collect all rinsate.Safety goggles, lab coat, nitrile gloves.
In Aqueous Solution "Aqueous Halogenated Organic Waste"Do not drain dispose ; collect as halogenated waste.Safety goggles, lab coat, nitrile gloves.
Spill Debris "Halogenated Organic Solid Waste"Absorb, collect, and decontaminate the area.Safety goggles, lab coat, nitrile gloves.
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (2S)-2-azaniumyl-4-fluorobutanoate waste.

DisposalWorkflow Start Identify (2S)-2-azaniumyl-4- fluorobutanoate Waste AssessState Assess Physical State Start->AssessState SolidWaste Solid Waste or Contaminated Disposables AssessState->SolidWaste Solid LiquidWaste Liquid Waste AssessState->LiquidWaste Liquid SolidContainer Collect in 'Halogenated Organic Solid Waste' Container SolidWaste->SolidContainer AssessSolvent Assess Solvent LiquidWaste->AssessSolvent OrganicSolvent Organic Solvent AssessSolvent->OrganicSolvent Organic AqueousSolvent Aqueous Solution AssessSolvent->AqueousSolvent Aqueous LiquidContainerOrg Collect in 'Halogenated Organic Liquid Waste' Container OrganicSolvent->LiquidContainerOrg LiquidContainerAq Collect in 'Aqueous Halogenated Organic Waste' Container (Consult EHS) AqueousSolvent->LiquidContainerAq Store Seal, Label, and Store for EHS Pickup SolidContainer->Store LiquidContainerOrg->Store LiquidContainerAq->Store

Caption: Disposal workflow for (2S)-2-azaniumyl-4-fluorobutanoate waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of (2S)-2-azaniumyl-4-fluorobutanoate, fostering a culture of safety and environmental responsibility within the laboratory. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on chemical waste management.

References

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Personal protective equipment for handling (2S)-2-azaniumyl-4-fluorobutanoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Personal Protective Equipment for Handling (2S)-2-azaniumyl-4-fluorobutanoate

A Senior Application Scientist's Perspective on Safety

As a novel fluorinated amino acid, (2S)-2-azaniumyl-4-fluorobutanoate represents a class of compounds with immense potential in drug development and biochemical research. However, its novelty also means that comprehensive toxicological data is often unavailable. Therefore, our approach to safety must be grounded in first principles, drawing from our understanding of structurally similar molecules and a conservative assessment of potential risks. This guide is structured not as a rigid checklist, but as a holistic operational plan, designed to build a culture of safety and confidence when handling such specialized reagents. Our primary goal is to create a multi-layered defense system that protects you, your research, and the environment.

Understanding the Hazard Profile: The "Why" Behind the Precautions

The chemical structure of (2S)-2-azaniumyl-4-fluorobutanoate—containing a reactive fluorine atom and an amino acid backbone—necessitates a cautious approach. Organofluorine compounds can have unpredictable biological activity and may pose risks that are not immediately apparent.[1]

Potential Hazards Include:

  • Dermal and Ocular Irritation: Like many amino acids and organic acids, this compound may cause skin and serious eye irritation upon contact.[2][3][4][5]

  • Respiratory Tract Irritation: If handled as a fine powder, aerosolization can occur, leading to the inhalation of particles and potential irritation of the respiratory system.[3][5]

  • Unknown Systemic Toxicity: The metabolic fate of fluorinated compounds can be complex. The strong carbon-fluorine bond is generally stable, but in vivo metabolism could potentially release toxic components.[6] A prudent approach assumes the compound is toxic if absorbed through the skin or inhaled.

  • Chemical Reactivity: While stable under normal conditions, the reactivity with strong oxidizing agents or bases should not be discounted.[3]

Our entire safety protocol is built upon mitigating these potential risks at every step.

Core Protective Equipment: Your Primary Line of Defense

The selection of Personal Protective Equipment (PPE) is not merely about compliance; it's about creating an impermeable barrier between you and the chemical agent. The following table outlines the minimum required PPE for handling (2S)-2-azaniumyl-4-fluorobutanoate.

PPE ComponentSpecificationRationale for Use
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166 compliant)Protects against accidental splashes of solutions or projection of solid particles. Standard safety glasses offer insufficient protection.[7][8]
Full-Face ShieldRequired in addition to goggles when handling larger quantities (>5g) or when there is a significant risk of splashing.[7][8][9]
Hand Protection Nitrile Gloves (min. 4-5 mil thickness)Provides a robust barrier against transient skin contact. Double-gloving is strongly recommended to protect against tears and for easy decontamination.[7][9]
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination. Must be kept fully fastened.[7][9]
Foot Protection Closed-toe, chemical-resistant shoesPrevents exposure from spills and protects from falling objects.[7][9]

Engineering Control is Paramount: All handling of (2S)-2-azaniumyl-4-fluorobutanoate, especially the weighing of the solid, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[10][11] A fume hood is your most critical piece of safety equipment, superseding the need for routine respiratory protection.

Operational Plan: Integrating Safety into Your Workflow

A successful safety protocol is an active process, not a passive one. It begins before you enter the lab and ends long after the experiment is complete.

Step 1: Pre-Handling and Donning PPE
  • Inspect Your Gear: Before starting, visually inspect all PPE for damage, degradation, or contamination.

  • Location Check: Confirm the nearest safety shower and eyewash station are unobstructed.[5][7]

  • Donning Sequence:

    • First, don your lab coat and fasten it completely.

    • Next, put on your chemical splash goggles.

    • Finally, don your first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. Don a second pair over the first.

Step 2: Safe Handling Protocols
  • Weighing: Perform in a fume hood on a disposable weigh boat or creased weighing paper to contain the powder.

  • Dissolving: Add the solid compound to the solvent slowly and stir gently to avoid aerosolizing dust or splashing the solution.

  • Transfers: Use appropriate tools (spatulas, pipettes) to transfer the material. Avoid any direct contact.

Step 3: Post-Handling, Doffing, and Decontamination

The doffing procedure is critical to prevent cross-contamination.

  • Decontaminate: If any visible contamination is on your outer gloves, wipe them down with an appropriate solvent while still in the fume hood.

  • Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out, and dispose of them immediately in the designated waste container.

  • Exit Fume Hood.

  • Remove Lab Coat: Remove your lab coat by folding it inward on itself to contain any potential surface contamination. Hang it in its designated location.

  • Remove Face/Eye Protection.

  • Remove Inner Gloves: Remove the final pair of gloves using the proper technique to avoid skin contact.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: A Responsible End-of-Life for Your Reagents

As a fluorinated organic compound, all waste associated with (2S)-2-azaniumyl-4-fluorobutanoate must be treated as hazardous halogenated waste.[11][12]

  • Segregation is Key: Never mix halogenated waste with non-halogenated waste streams.[13] The disposal methods are different and significantly more costly for halogenated materials.[13]

  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, silica gel) must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste".[14]

  • Liquid Waste: All solutions and reaction mixtures must be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Liquid Waste".[13]

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and approximate concentrations.

Visualization of Safety Workflow

The following diagram outlines the logical flow from risk assessment to proper disposal, forming a self-validating system for safe handling.

Safety_Workflow cluster_0 PART 1: Pre-Operational Assessment cluster_1 PART 2: PPE & Engineering Controls cluster_2 PART 3: Post-Operational & Disposal start Begin Task with (2S)-2-azaniumyl-4-fluorobutanoate task Assess Task: Weighing Solid vs. Handling Solution start->task quantity Assess Quantity: <5g vs. >5g task->quantity fume_hood MANDATORY: Work in Chemical Fume Hood quantity->fume_hood All Scenarios face_shield ADDITIONAL: Full-Face Shield quantity->face_shield >5g or Splash Risk base_ppe Standard PPE: - Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles fume_hood->base_ppe doffing Follow Strict Doffing Procedure base_ppe->doffing waste Segregate Waste: HALOGENATED ORGANIC doffing->waste end_op Wash Hands Thoroughly waste->end_op

Caption: Workflow for risk assessment, PPE selection, and disposal for (2S)-2-azaniumyl-4-fluorobutanoate.

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  • Safety Data Sheet for 2-Amino-5-fluorobenzoic acid . Fisher Scientific.

  • Material Safety Data Sheet for Nirmatrelvir Impurity 34 . Chemicea Pharmaceuticals Pvt Ltd.

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  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories . ACS Publications.

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